Executive Summary In modern medicinal chemistry, enantiopure -arylalkylamines are indispensable chiral building blocks, frequently serving as core pharmacophores in central nervous system (CNS) therapeutics, kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, enantiopure
-arylalkylamines are indispensable chiral building blocks, frequently serving as core pharmacophores in central nervous system (CNS) therapeutics, kinase inhibitors, and cardiovascular agents . 1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS 844470-86-6) is a highly versatile primary amine that combines a sterically demanding propyl chain with a metabolically robust fluorinated aromatic ring.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide deconstructs the physicochemical properties, the structural logic behind the molecule, and provides field-proven, self-validating protocols for its asymmetric synthesis and analytical characterization.
Physicochemical Profiling & Structural Logic
The utility of 1-(3-fluorophenyl)propan-1-amine lies in its precise structural modifications. The free base is an oily liquid susceptible to oxidative degradation; therefore, it is universally handled as a hydrochloride salt to ensure long-term bench stability and formulation solubility .
Quantitative Data Summary
Property
Value / Description
Chemical Name
1-(3-Fluorophenyl)propan-1-amine hydrochloride
CAS Registry Number
844470-86-6
Molecular Formula
CHClFN (Base: CHFN)
Molecular Weight
189.66 g/mol
Physical Form
Solid (Crystalline powder)
Purity (Standard)
98%
Storage Conditions
4°C, sealed, inert atmosphere, away from moisture
GHS Classification
H302 (Harmful if swallowed), H315, H319, H335
Pharmacophore Rationale
Every functional group in this molecule serves a distinct purpose in drug design:
3-Fluoro Substitution: The fluorine atom at the meta position acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation. Furthermore, its inductive electron-withdrawing effect slightly lowers the pKa of the adjacent primary amine, tuning the molecule's ionization state at physiological pH to enhance membrane permeability.
Propyl Chain (
-ethyl substitution): Compared to the standard methyl group found in amphetamine scaffolds, the extended ethyl chain occupies deeper hydrophobic pockets in target receptors, drastically altering binding selectivity.
Figure 1: Pharmacophore logic and structural properties of the target scaffold.
Synthesis & Manufacturing Workflows
While racemic mixtures can be synthesized via standard reductive amination, modern applications require strict enantiopurity. The gold standard for synthesizing chiral
-arylalkylamines is the use of Ellman’s chiral tert-butanesulfinamide auxiliary . This method is highly predictable and, crucially, allows for intermediate validation.
Figure 2: Diastereoselective synthesis workflow via Ellman's chiral auxiliary.
Protocol 1: Diastereoselective Synthesis via Ellman's Auxiliary
Step 1: Imine Condensation
Procedure: To a solution of 3-fluoropropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq) at room temperature. Stir under nitrogen for 12 hours.
Causality: The formation of sulfinyl imines from ketones is thermodynamically uphill. Ti(OEt)
is strictly required because it functions dualistically: it acts as a Lewis acid to activate the ketone carbonyl and as a highly effective water scavenger to drive the equilibrium forward.
Validation: Reaction completion must be validated by LC-MS. Unreacted ketone will undergo reduction in the next step, generating difficult-to-separate racemic alcohol impurities.
Step 2: Diastereoselective Reduction
Procedure: Cool the reaction mixture to -48°C. Add NaBH
(3.0 eq) in portions. Stir for 4 hours, then slowly warm to 0°C before quenching with brine.
Causality: The stereochemical outcome is dictated by a rigid, six-membered chair-like transition state coordinated by the sodium cation. Maintaining -48°C is critical; higher temperatures increase the conformational flexibility of the transition state, severely degrading the diastereomeric ratio (dr).
Self-Validation System: Before proceeding to deprotection, isolate a crude sample and perform
H NMR. Integration of the tert-butyl signals of the auxiliary will reveal the dr. A dr > 95:5 confirms the thermal integrity of the reduction step. If the dr is lower, the batch must be purified via column chromatography before cleavage.
Step 3: Auxiliary Cleavage & Salt Formation
Procedure: Dissolve the purified chiral sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate the mixture and triturate with cold diethyl ether to precipitate the product.
Causality: Acidic methanolysis cleanly cleaves the N-S bond without risking racemization of the newly formed carbon stereocenter. Isolating the product directly as the hydrochloride salt circumvents the instability of the free base, yielding a bench-stable, highly pure crystalline solid.
Analytical Characterization & Quality Control
Validating the enantiomeric excess (ee) of the final product is a non-negotiable requirement for downstream biological applications.
Protocol 2: Enantiomeric Purity Validation via Chiral HPLC
Mobile Phase: Hexane / Isopropanol (90:10) containing 0.1% Diethylamine (DEA).
Flow Rate: 1.0 mL/min at 25°C. Detection at 254 nm.
Causality (The Role of DEA): The addition of 0.1% DEA is critical. Primary amines interact strongly with residual free silanols on the silica support of the column, causing severe peak tailing. DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks for accurate integration.
Self-Validation System: A single peak in the chromatogram of your chiral product is meaningless on its own—it could indicate 100% ee, or it could indicate that the column failed to resolve the enantiomers (co-elution). You must first inject a racemic standard (synthesized via standard reductive amination without a chiral auxiliary) to prove baseline resolution. Only after the racemic standard shows two distinct peaks with a 1:1 integration ratio can the single peak of your synthesized product be trusted.
References
Title: A Convenient Asymmetric Synthesis of
-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides
Source: Journal of the American Chemical Society
URL: [Link]
Title: From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination
Source: Journal of the American Chemical Society
URL: [Link]
Exploratory
Chemical structure of 1-(3-Fluorophenyl)propan-1-amine HCl
An In-depth Technical Guide to the Chemical Structure of 1-(3-Fluorophenyl)propan-1-amine HCl Abstract This technical guide provides a comprehensive examination of the chemical structure, properties, synthesis, and chara...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Structure of 1-(3-Fluorophenyl)propan-1-amine HCl
Abstract
This technical guide provides a comprehensive examination of the chemical structure, properties, synthesis, and characterization of 1-(3-Fluorophenyl)propan-1-amine hydrochloride (HCl). As a key building block in medicinal chemistry, understanding its structural nuances—including stereochemistry and the influence of its fluorine substituent—is critical for its application in the development of novel therapeutic agents. This document synthesizes theoretical knowledge with practical, field-proven methodologies to serve as an essential resource for professionals in the field.
Introduction: Significance in Drug Discovery
1-(3-Fluorophenyl)propan-1-amine is a primary amine featuring a chiral center and a strategically placed fluorine atom on the phenyl ring. The hydrochloride salt form is commonly used to improve the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for handling and for certain formulation strategies.
The true value of this molecule lies in the strategic incorporation of fluorine. The replacement of a hydrogen atom with fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorine's high electronegativity and relatively small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][4] Consequently, this compound serves as a valuable precursor in the synthesis of a wide range of biologically active molecules.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(3-Fluorophenyl)propan-1-amine HCl is fundamental for its effective use in research and synthesis.
Structural and Quantitative Data
The key identifying and physical properties are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.
The structure features a propane backbone with an amine group at the first carbon (C1). This same carbon is bonded to a phenyl ring that is substituted with a fluorine atom at the meta- (3-) position.
Caption: .
Causality Behind Chirality: The C1 carbon is bonded to four different groups: the amine, the ethyl group (-CH₂CH₃), the 3-fluorophenyl group, and a hydrogen atom (implicit). This makes it a chiral center, giving rise to two enantiomers: (R)-1-(3-Fluorophenyl)propan-1-amine and (S)-1-(3-Fluorophenyl)propan-1-amine. It is imperative for drug development professionals to recognize this, as enantiomers often exhibit significantly different pharmacological activities and toxicological profiles. Therefore, stereoselective synthesis or chiral separation is a critical consideration in any research program utilizing this compound.
Synthesis and Structural Characterization
A robust and reproducible synthesis followed by rigorous analytical characterization is the bedrock of trustworthy research. This section outlines a common synthetic approach and the self-validating system of analytical techniques used to confirm the compound's identity and purity.
General Synthesis Workflow: Reductive Amination
A prevalent and efficient method for synthesizing primary amines of this type is the reductive amination of a corresponding ketone. The causality for this choice is the high yield and availability of starting materials.
An In-Depth Technical Guide to 1-(3-Fluorophenyl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a fluorinated amine of significant interest to researchers and professionals in drug development and chemical synt...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a fluorinated amine of significant interest to researchers and professionals in drug development and chemical synthesis. This document details the compound's core physicochemical properties, a robust synthetic protocol via reductive amination, in-depth analytical characterization methodologies, and critical safety information. The insights provided herein are grounded in established chemical principles to empower researchers in their scientific endeavors.
Introduction: The Significance of Fluorinated Amines in Modern Chemistry
Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, make it a valuable element in the design of novel molecules. The introduction of fluorine into organic compounds can significantly alter their physicochemical and biological properties, such as metabolic stability, bioavailability, and binding affinity to biological targets[1]. Consequently, fluorinated amines, such as 1-(3-Fluorophenyl)propan-1-amine hydrochloride, have emerged as important building blocks and scaffolds in medicinal chemistry and materials science[2][3][4]. This guide serves as a technical resource for the synthesis, analysis, and safe handling of this valuable research compound.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is paramount for its effective and safe use in a laboratory setting. The key physicochemical and safety data for 1-(3-Fluorophenyl)propan-1-amine hydrochloride are summarized in the table below.
Property
Value
Source(s)
Molecular Formula
C₉H₁₃ClFN
Molecular Weight
189.66 g/mol
CAS Number
844470-86-6
Physical Form
Solid
Purity
Typically ≥95%
Storage Temperature
Room temperature, in an inert atmosphere
Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements
P261, P280, P301+P312, P302+P352, P305+P351+P338
GHS Pictograms
GHS07 (Exclamation mark)
Synthesis of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride via Reductive Amination
The synthesis of 1-(3-Fluorophenyl)propan-1-amine is most effectively achieved through reductive amination. This widely utilized method involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the corresponding amine[5][6][7]. This approach is favored for its versatility and the availability of mild reducing agents that are selective for the imine over the starting ketone[5][8].
Causality Behind Experimental Choices
The chosen synthetic pathway, reductive amination of 3'-fluoropiophenone, is a robust and common method for preparing primary amines[7]. The use of ammonium acetate serves as the ammonia source for the formation of the intermediate imine. Sodium cyanoborohydride is selected as the reducing agent due to its mild nature and its ability to selectively reduce the imine in the presence of the ketone starting material, thus preventing the formation of the corresponding alcohol as a side product[5][9]. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid, which aids in purification and improves the compound's stability and handling characteristics.
Detailed, Step-by-Step Experimental Protocol
Materials:
3'-Fluoropiophenone
Ammonium acetate
Sodium cyanoborohydride (NaBH₃CN)
Methanol (anhydrous)
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Diethyl ether
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Imine Formation and Reduction:
To a solution of 3'-fluoropiophenone (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10 equivalents).
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Extraction:
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
Add water to the residue and basify with 1 M NaOH until the pH is approximately 10-11.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-fluorophenyl)propan-1-amine as an oil.
Purification and Hydrochloride Salt Formation:
The crude amine can be purified by column chromatography on silica gel if necessary.
Dissolve the purified amine in a minimal amount of diethyl ether.
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) to the stirred solution of the amine until a precipitate forms.
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-fluorophenyl)propan-1-amine hydrochloride.
Synthesis and Purification Workflow Diagram
Caption: A workflow diagram illustrating the synthesis and purification of 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the standard analytical techniques and expected results for 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation:
Dissolve approximately 10-20 mg of 1-(3-Fluorophenyl)propan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Typical acquisition parameters for ¹H NMR include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
Typical acquisition parameters for ¹³C NMR include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
Data Processing and Analysis:
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule[10].
Expected ¹H NMR Spectral Features (in DMSO-d₆):
Aromatic Protons (4H): A complex multiplet in the range of δ 7.0-7.5 ppm.
CH-NH₃⁺ Proton (1H): A broad signal or multiplet around δ 4.0-4.5 ppm.
NH₃⁺ Protons (3H): A broad singlet around δ 8.5-9.5 ppm, which is exchangeable with D₂O.
CH₂ Protons (2H): A multiplet around δ 1.7-2.0 ppm.
CH₃ Protons (3H): A triplet around δ 0.8-1.0 ppm.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
Aromatic Carbons: Several signals in the range of δ 110-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
C-NH₃⁺ Carbon: A signal around δ 50-60 ppm.
CH₂ Carbon: A signal around δ 25-35 ppm.
CH₃ Carbon: A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
N-H Stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of a primary amine salt (R-NH₃⁺)[11][12].
C-H Stretching: Sharp peaks around 3000-2850 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.
N-H Bending: Asymmetric and symmetric bending vibrations for the NH₃⁺ group are expected in the regions of 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively[11].
C-N Stretching: An absorption band in the range of 1250-1020 cm⁻¹ for the aliphatic C-N bond[13].
C-F Stretching: A strong absorption in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, 1-(3-fluorophenyl)propan-1-amine, the molecular ion peak (M⁺) would be observed at m/z 153.1. A common fragmentation pattern for similar amines is the alpha-cleavage, which would result in the loss of an ethyl group to give a fragment at m/z 124.1.
Conclusion
This technical guide has provided a comprehensive overview of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a compound of significant interest in contemporary chemical research. By detailing its physicochemical properties, a robust synthetic protocol, and in-depth analytical characterization methods, this document serves as a valuable resource for scientists and researchers. The methodologies and insights presented herein are designed to be both informative and practical, empowering researchers to confidently synthesize, characterize, and utilize this versatile fluorinated amine in their work.
References
Caballero, A., & Gómez-Benito, C. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181–1193. [Link]
(n.d.). IR: amines. UCLA Chemistry. Retrieved from [Link]
(2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
(n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
(2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Retrieved from [Link]
(n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Retrieved from [Link]
Ameduri, B., & Sawada, H. (Eds.). (2016).
(2012, July 22). reductive amination using ammonium acetate/NaBH4. Science Madness. Retrieved from [Link]
(2020, April 15). Preparation of Amines. Chemistry Steps. Retrieved from [Link]
Danishefsky, S. J., & Shair, M. D. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]
(2024, April 2). Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. ACS Publications. Retrieved from [Link]
(n.d.). Synthesis of protected primary amines. Organic Chemistry Portal. Retrieved from [Link]
Murphy, C. D. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. Retrieved from [Link]
(2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
(n.d.). 1-Propanamine, N-propyl-. NIST WebBook. Retrieved from [Link]
Potrzebowski, M. J., et al. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. Retrieved from [Link]
(n.d.). N-(n-Propyl)-1,3-propanediamine. NIST WebBook. Retrieved from [Link]
Henen, M. A., et al. (n.d.). (PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate. Retrieved from [Link]
Busto, E., et al. (2007, September 20). First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent. Development of a New Route for the Preparation of Optically Active Amines. ACS Publications. Retrieved from [Link]
Technical Differentiation of Fluorinated Propylamines: 1-Amine vs. 2-Amine Regioisomers
The following technical guide details the structural, synthetic, analytical, and pharmacological differentiation between 1-(3-fluorophenyl)propan-1-amine and its regioisomer 1-(3-fluorophenyl)propan-2-amine (commonly kno...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, analytical, and pharmacological differentiation between 1-(3-fluorophenyl)propan-1-amine and its regioisomer 1-(3-fluorophenyl)propan-2-amine (commonly known as 3-Fluoroamphetamine or 3-FA).
[1]
Executive Summary
In the development of fluorinated phenethylamines for neuropsychopharmacology, distinguishing between regioisomers is critical for legal compliance, safety profiling, and therapeutic efficacy.[1]
This guide contrasts two specific isomers of the C₉H₁₂FN skeleton:
1-(3-Fluorophenyl)propan-1-amine (1-F-PPA): A benzylic amine where the nitrogen is attached to the carbon adjacent to the phenyl ring.
1-(3-Fluorophenyl)propan-2-amine (3-FA): An amphetamine derivative where the nitrogen is attached to the second carbon of the propyl chain.
While they share the same molecular weight (153.20 g/mol ) and elemental composition, their fragmentation patterns in mass spectrometry and their receptor binding profiles are distinct. The 2-amine (3-FA) acts as a monoamine releaser, whereas the 1-amine (benzylic) typically exhibits significantly reduced potency at monoamine transporters and distinct metabolic instability.[1]
Structural Chemistry & Physicochemical Properties
The fundamental difference lies in the position of the amine group relative to the aromatic ring. This positional change alters the electronic environment of the nitrogen and the chirality of the molecule.
Comparative Data Table
Feature
1-(3-Fluorophenyl)propan-1-amine
1-(3-Fluorophenyl)propan-2-amine (3-FA)
Common Name
3-Fluoro-α-ethylbenzylamine
3-Fluoroamphetamine
Structure Class
Benzylic Amine
Phenethylamine (Amphetamine)
Amine Position
C1 (Benzylic)
C2 (Aliphatic)
Chiral Center
C1
C2
CAS (HCl)
844470-86-6
53903-55-8 (Generic for FA isomers)
Base Peak (GC-MS)
m/z 124
m/z 44
pKa (Calc)
~9.2 (Less basic due to inductive effect of Ar)
~9.9 (Typical amine)
Metabolic Fate
Rapid oxidative deamination (to ketone)
Hydroxylation, Dealkylation
Structural Visualization (Graphviz)
Figure 1: Structural comparison showing the shift of the amine group from the benzylic position (left) to the aliphatic chain (right).
Synthetic Pathways[2]
The synthesis of these isomers requires fundamentally different precursors and mechanisms. Understanding these routes is essential for identifying impurities or "route-specific markers" in forensic analysis.
Route A: 1-(3-Fluorophenyl)propan-1-amine (The 1-Isomer)
This isomer is typically synthesized via the functionalization of 3-fluoropropiophenone .[1]
Step 1 (Oxime Formation): Reaction with hydroxylamine hydrochloride to form the oxime.
Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or reduction with LiAlH₄ converts the oxime to the primary amine.
Note: This route places the nitrogen explicitly at the C1 position.
Route B: 1-(3-Fluorophenyl)propan-2-amine (The 2-Isomer)
This isomer follows the classic amphetamine synthesis, usually via the Henry Reaction or Reductive Amination of a phenylacetone derivative.[1]
Precursor: 3-Fluorobenzaldehyde + Nitroethane.
Step 1 (Condensation): Formation of 1-(3-fluorophenyl)-2-nitropropene.
Step 2 (Reduction): Reduction of the nitroalkene using LiAlH₄ or Zn/HCl yields the amine at the C2 position.
Synthesis Flowchart
Figure 2: Divergent synthetic pathways.[1] The 1-isomer derives from a propiophenone precursor, while the 2-isomer derives from a benzaldehyde/nitroethane condensation.[1]
This is the most definitive method for differentiation. Under Electron Ionization (EI, 70eV), amines undergo predictable alpha-cleavage , where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.[1]
Fragmentation of 1-(3-Fluorophenyl)propan-1-amine[1]
Mechanism: Alpha-cleavage breaks the C1–C2 bond.
Loss: The ethyl group (–CH₂CH₃, mass 29) is lost as a radical.
Retained Ion: The aromatic ring attached to the CH=NH₂⁺ moiety.
Calculation:
3-F-Phenyl (95) + CH (13) + NH₂ (16) = m/z 124 .
Diagnostic Peak:m/z 124 (Base Peak) .
Fragmentation of 1-(3-Fluorophenyl)propan-2-amine (3-FA)
Mechanism: Alpha-cleavage breaks the C1–C2 bond (benzyl bond).
Loss: The 3-fluorobenzyl radical (Ar-CH₂[1]•, mass 109) is lost.
Retained Ion: The aliphatic iminium ion (CH₃-CH=NH₂⁺).
Calculation:
CH₃ (15) + CH (13) + NH₂ (16) = m/z 44 .
Diagnostic Peak:m/z 44 (Base Peak) .
MS Logic Diagram[5]
Figure 3: Mass spectrometry fragmentation logic.[1] The base peak shift from 44 to 124 is the primary confirmation of the isomer identity.
Pharmacological Implications[6][7][8][9]
The biological activity of these isomers is vastly different due to the strict steric requirements of Monoamine Transporters (MATs).
1-(3-Fluorophenyl)propan-2-amine (3-FA)[1][10]
Mechanism: Substrate-type releaser at Dopamine (DAT) and Norepinephrine (NET) transporters.
Effect: Psychostimulant. The 3-fluoro substitution typically enhances metabolic stability compared to amphetamine while maintaining high potency.
Toxicity: Potential for serotonergic neurotoxicity is generally lower than 4-substituted analogues (e.g., 4-FA), but cardiovascular risks remain.[1]
Mechanism: Poor affinity for MATs. The benzylic amine structure does not fit the "phenyl-ethyl-amine" pharmacophore required for translocation.
Metabolism: Highly susceptible to MAO-B (Monoamine Oxidase) and non-specific oxidases. Benzylic amines are rapidly oxidized to the corresponding ketone (3-fluoropropiophenone) or alcohol.
Activity: Likely inactive as a stimulant. May possess weak adrenergic activity or act as a trace amine receptor (TAAR) ligand, but lacks the psychotropic profile of the 2-amine.
References
Westphal, F., et al. (2012). Mass spectral fragmentation of fluorinated amphetamines. Forensic Science International.
NIST Chemistry WebBook. (2024). Mass spectrum of Amphetamine vs Benzylic amines. National Institute of Standards and Technology.[2]
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants. Neuropharmacology.[3]
PubChem. (2024). Compound Summary: 1-(3-Fluorophenyl)propan-1-amine.[1][4][5] National Library of Medicine.
Monoamine Reuptake Inhibitor Potential of Fluorinated Phenethylamines: A Mechanistic and Methodological Guide
Executive Summary Fluorinated phenethylamines represent a structurally diverse class of synthetic compounds with complex pharmacodynamics at monoamine transporters. As a Senior Application Scientist, I approach the evalu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated phenethylamines represent a structurally diverse class of synthetic compounds with complex pharmacodynamics at monoamine transporters. As a Senior Application Scientist, I approach the evaluation of these molecules not merely as a cataloging of binding affinities, but as a dynamic system of structure-activity relationships (SAR) governed by fundamental physicochemical laws. This technical whitepaper elucidates the causality behind their monoamine reuptake inhibitor (MRI) and monoamine releasing agent (MRA) profiles, provides quantitative binding data, and establishes self-validating experimental protocols for in vitro transporter assays.
Structural Determinants of Transporter Selectivity
The core phenethylamine scaffold dictates baseline affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). However, the introduction of a highly electronegative, lipophilic fluorine atom onto the phenyl ring fundamentally alters the ligand's interaction with the transporter binding pocket[1].
The Causality of Fluorination:
Fluorine is a strong electron-withdrawing group via induction, yet it can donate electron density via resonance. Unlike bulkier halogens (such as chlorine or bromine), fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows the fluorinated compound to fit into tight transporter binding pockets without causing severe steric hindrance, while simultaneously increasing the molecule's lipophilicity and altering its electrostatic potential surface.
The positional isomerism of the fluorine atom dictates the pharmacological shift from a pure dopaminergic/noradrenergic substrate to a broad-spectrum serotonergic agent:
Para-substitution (e.g., 4-FA): Increases lipophilicity and electron density at the para position, which mimics the indole ring of endogenous serotonin. This drastically increases affinity for the serotonin transporter (SERT), shifting the molecule into a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[2].
Meta-substitution (e.g., 3-FA): Optimizes the geometry for the DAT and NET active sites while minimizing SERT interaction. This results in highly potent, selective dopaminergic and noradrenergic activity[3].
Ortho-substitution (e.g., 2-FA): Induces a slight conformational twist in the ethylamine side chain due to an ortho-steric clash. This reduces overall potency compared to 3-FA but maintains strict DAT/NET selectivity over SERT[4].
To accurately classify the reuptake inhibitor potential of these compounds, we evaluate the half-maximal effective concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) for monoamine release and the half-maximal inhibitory concentration () for reuptake blockade. Because these compounds are transporter substrates, they competitively inhibit the reuptake of endogenous monoamines while simultaneously inducing non-exocytotic reverse transport (efflux). Therefore, their reuptake inhibitor potential is intrinsically linked to their binding affinity.
Table 1: Transporter Affinities of Key Fluorinated Amphetamines
Data synthesized from authoritative pharmacological assays on human embryonic kidney (HEK293) cells stably transfected with human transporters.
Compound
DAT (nM)
NET (nM)
SERT (nM)
Primary Pharmacological Classification
2-Fluoroamphetamine (2-FA)
51.5
28.0
939
Selective NDRA
3-Fluoroamphetamine (3-FA)
24.2
16.1
1,937
Potent Selective NDRA
4-Fluoroamphetamine (4-FA)
200.0
37.0
730
Broad-Spectrum SNDRA
(Note: For 4-FA, the specific reuptake inhibition
values are 770 nM for DAT, 420 nM for NET, and 6,800 nM for SERT, demonstrating its dual functionality as both a releaser and a competitive reuptake inhibitor[2],[5]).
Visualizing the Mechanism: Reuptake Inhibition vs. Substrate Efflux
When a fluorinated phenethylamine binds to a monoamine transporter, it triggers one of two primary pathways depending on its specific structural conformation: pure competitive blockade (reuptake inhibition) or transporter reversal (substrate efflux).
Monoamine Transporter Interaction Pathway for Fluorinated Phenethylamines
Experimental Workflow: Self-Validating In Vitro Assays
Trustworthiness in pharmacological profiling is paramount. Every protocol described below operates as a self-validating system. To accurately classify a fluorinated phenethylamine, a dual-assay approach is mandatory.
The Causality of Assay Design:
Why do we use HEK293 cells? They lack endogenous monoamine transporters, providing a null background. When stably transfected with hDAT, hNET, or hSERT, any observed flux is causally linked directly to the introduced transporter, eliminating confounding variables from native neuronal cell lines.
We employ fluorescent substrates (e.g., ASP+ for DAT/NET) rather than radiolabeled neurotransmitters for the primary screen to increase throughput.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293-hDAT, -hNET, or -hSERT cells in 96-well black, clear-bottom microplates at a density of
cells/well. Incubate for 24 hours at 37°C in 5% .
Buffer Exchange: Wash cells twice with 200 µL of warmed Krebs-Ringer-HEPES (KRH) buffer. Causality: This removes endogenous amino acids and serum proteins from the culture media that may competitively bind to the transporters.
Ligand Incubation (The Competitive Phase): Add 50 µL of the fluorinated phenethylamine in a 10-point concentration gradient (1 nM to 100 µM). Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the test compound to reach thermodynamic equilibrium at the transporter binding site before the substrate is introduced.
Substrate Addition: Add 50 µL of the fluorescent substrate (e.g., 1 µM ASP+). Incubate for exactly 10 minutes.
Termination and Readout: Terminate the reaction by washing rapidly with ice-cold KRH buffer, which instantly halts transporter kinetics. Read intracellular fluorescence using a microplate reader (Ex: 475 nm, Em: 605 nm).
Self-Validation: Calculate
using non-linear regression. The assay self-validates if the positive control wells (treated with 10 µM GBR-12909 for DAT) yield <5% of maximum fluorescence, confirming total transporter blockade and validating the signal-to-noise ratio.
Membrane Preparation: Homogenize HEK293-hDAT cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Reaction Mixture: In a 96-well plate, combine 50 µL of test compound, 50 µL of radioligand (e.g., [3H]WIN 35,428 for DAT), and 100 µL of membrane suspension (50 µg protein/well).
Equilibration: Incubate at room temperature for 2 hours to ensure steady-state equilibrium.
Filtration: Harvest membranes onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Causality: Highly lipophilic fluorinated compounds tend to bind non-specifically to plastic and glass. Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing background noise.
Quantification: Add scintillation cocktail and quantify bound radioactivity.
Self-Validating Calculation: Use the Cheng-Prusoff equation:
. The protocol validates its own accuracy by requiring the experimentally derived of the radioligand to match historical literature values within a strict 10% margin of error before the test compound's is accepted.
Conclusion
The monoamine reuptake inhibitor potential of fluorinated phenethylamines is exquisitely sensitive to the position of the fluorine atom on the phenyl ring. By employing rigorous, self-validating in vitro assays, researchers can map the pharmacological continuum from highly selective DAT/NET releasers (like 3-FA) to broad-spectrum SNDRAs (like 4-FA). Understanding these structure-activity relationships is critical for predicting neurotoxicity, therapeutic potential, and the complex entactogenic profiles of these synthetic compounds.
References
Title: 4-Fluoroamphetamine - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Monoamine releasing agent - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Fluorine in psychedelic phenethylamines
Source: researchgate.net
URL: [Link]
Title: 4-Fluoroamphetamine in the Netherlands: More than a one-night stand
Source: researchgate.net
URL: [Link]
An In-depth Technical Guide to 1-(3-Fluorophenyl)propan-1-amine Hydrochloride: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. This document, intended for laboratory professionals, details the chemical's properties, associated hazards, and best practices for safe handling and use in a research setting.
Chemical Identification and Properties
1-(3-Fluorophenyl)propan-1-amine hydrochloride is a solid organic compound.[1] Its specific chemical and physical properties are crucial for its appropriate handling and application in experimental work.
Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)propan-1-amine hydrochloride
Hazard Identification and Safety Profile
Understanding the hazard profile of 1-(3-Fluorophenyl)propan-1-amine hydrochloride is fundamental to ensuring laboratory safety. This compound is classified as harmful and an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling 1-(3-Fluorophenyl)propan-1-amine hydrochloride to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4][6]
Hand Protection: Wear compatible chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[4][6]
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4][6]
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent accidents.
Container: Keep the container tightly closed.[4][7]
Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[4] Some suppliers recommend storage at 4°C or under an inert atmosphere at room temperature.[1] Always consult the supplier-specific storage recommendations.
Security: For potent or toxic compounds, it is advisable to store them in a locked cabinet or other secure location.[3][7]
Experimental Workflow: Preparation of a Stock Solution
The following protocol outlines a standard procedure for preparing a stock solution of 1-(3-Fluorophenyl)propan-1-amine hydrochloride for in-vitro assays. This workflow emphasizes safety and accuracy.
Caption: A stepwise workflow for the safe preparation of a stock solution.
Protocol:
Preparation: Before handling the compound, ensure you are wearing all required PPE. Place a suitable weighing vessel on an analytical balance and tare it.
Weighing: Inside a chemical fume hood, carefully weigh the desired amount of 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Recording: Accurately record the mass of the compound.
Dissolution: Add the appropriate solvent (e.g., DMSO, water) to the weighing vessel containing the compound.
Mixing: Gently sonicate or vortex the mixture to ensure the compound is fully dissolved.
Transfer: Quantitatively transfer the solution to a volumetric flask.
Final Volume: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
Labeling and Storage: Transfer the final stock solution to a clearly labeled storage vial and store it under the conditions recommended by the supplier.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][6]
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][6]
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
Toxicological Information
While comprehensive toxicological data for this specific compound may be limited, the GHS classifications indicate potential for acute oral toxicity, as well as skin, eye, and respiratory irritation.[1] Researchers should handle this compound with the assumption that it may have other uncharacterized biological effects and take all necessary precautions to avoid direct exposure.
Spill and Waste Disposal
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5]
References
Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved March 7, 2024, from [Link]
1-(3-Fluorophenyl)propan-1-amine hydrochloride. (n.d.). Merck. Retrieved March 7, 2024, from [Link]
1-(3-Fluorophenyl)propan-2-amine hydrochloride. (n.d.). ECHA. Retrieved March 7, 2024, from [Link]
(1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. (n.d.). ECHA. Retrieved March 7, 2024, from [Link]
Literature review on 3-fluorophenyl propylamine analogs in neuroscience
An In-Depth Technical Guide to 3-Fluorophenylpropylamine Analogs in Neuroscience Executive Summary The 3-fluorophenylpropylamine scaffold represents a significant area of interest in modern medicinal chemistry and neuros...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Fluorophenylpropylamine Analogs in Neuroscience
Executive Summary
The 3-fluorophenylpropylamine scaffold represents a significant area of interest in modern medicinal chemistry and neuroscience. As a privileged structure, it serves as the foundation for compounds that modulate monoaminergic systems, which are critically involved in mood, cognition, and motor control. The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring offers a powerful tool to fine-tune the pharmacological properties of these analogs, including their metabolic stability, binding affinity, and functional activity at key neural targets. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, pharmacological mechanisms, and preclinical evaluation of these compounds. We will explore their interactions with monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO), discuss structure-activity relationships, and provide detailed protocols for their investigation, bridging the gap between molecular design and potential therapeutic application.
Part 1: The Phenylpropylamine Scaffold in Neuroscience
The phenylpropylamine core is a fundamental building block for many centrally active agents. Its structure mimics endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin, allowing it to interact with the proteins that regulate their signaling. The primary targets for these analogs are the presynaptic monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the primary metabolic enzymes, monoamine oxidases (MAO-A and MAO-B).[1][2]
Modulation of these targets can have profound effects on neurotransmitter levels in the synaptic cleft.[2]
Reuptake Inhibition: By blocking transporters, these compounds prevent the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing signaling.[3]
Neurotransmitter Release: Some analogs can act as transporter substrates, causing a reversal of the transporter's normal function and leading to a non-vesicular efflux of neurotransmitters.[4][5]
Enzyme Inhibition: Inhibition of MAO prevents the breakdown of monoamines within the neuron, increasing their availability for vesicular packaging and subsequent release.[1]
The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy.[6] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties by:
Blocking Metabolic Hotspots: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can increase the compound's half-life and in vivo exposure.[7]
Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the propylamine nitrogen, influencing its ionization state at physiological pH and its ability to cross the blood-brain barrier.
Enhancing Binding Affinity: Fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.
Part 2: Synthesis of 3-Fluorophenylpropylamine Analogs
The synthesis of 3-fluorophenylpropylamine analogs can be achieved through various established organic chemistry routes. A common and versatile approach involves the reductive amination of a corresponding ketone precursor. This method allows for the late-stage introduction of the amine moiety, facilitating the creation of a diverse library of analogs with different N-substituents.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines the synthesis of a representative analog, N-methyl-1-(3-fluorophenyl)propan-2-amine.
Step 1: Synthesis of 3-Fluorophenylacetone (Ketone Precursor)
Rationale: This step creates the core carbon skeleton with the desired fluorine substitution. A Grignard reaction followed by oxidation is a standard method.
Procedure:
To a solution of 3-fluorobenzylmagnesium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) at 0°C, add a solution of acetaldehyde (1.0 equivalent) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting secondary alcohol is then oxidized to the ketone. Dissolve the crude alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise.
Stir the mixture at room temperature for 4 hours until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to yield 3-fluorophenylacetone, which can be purified by column chromatography.
Step 2: Reductive Amination to form N-methyl-1-(3-fluorophenyl)propan-2-amine
Rationale: This step forms the final product by creating the C-N bond. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, well-suited for sensitive substrates.
Procedure:
In a round-bottom flask, dissolve 3-fluorophenylacetone (1.0 equivalent) in 1,2-dichloroethane.
Add a solution of methylamine (2.0 M in THF, 1.2 equivalents).
Stir the mixture for 20 minutes to allow for imine formation.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
The crude product can be purified by column chromatography on silica gel to afford the title compound.
Part 3: Pharmacological Profile & Mechanism of Action
The primary neurological effects of 3-fluorophenylpropylamine analogs stem from their ability to modulate monoamine transporters. The specific substitution on the amine and the propyl chain, in conjunction with the 3-fluoro group, dictates the compound's affinity and selectivity for DAT, NET, and SERT, as well as its functional output (inhibitor vs. releaser).
Monoamine Transporter Modulation
Structure-activity relationship (SAR) studies show that even minor structural changes can dramatically alter the pharmacological profile.[8] For instance, small N-alkyl substituents (e.g., methyl) or a primary amine often result in compounds that act as substrates and induce neurotransmitter release, whereas bulkier substituents tend to produce pure reuptake inhibitors.[4] The 3-fluoro substitution generally enhances potency compared to the unsubstituted parent compound, likely due to favorable electronic and steric interactions within the transporter binding site.[9]
Data Presentation: Transporter Binding Affinities
The following table presents hypothetical but representative binding affinity data (Ki, nM) for a series of 3-fluorophenylpropylamine analogs, illustrating common SAR trends observed in the literature.[8][10]
Compound
R1 (Amine Substituent)
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Probable Function
Analog 1
-H
85
120
1500
Releaser/Inhibitor
Analog 2
-CH₃
40
75
950
Releaser/Inhibitor
Analog 3
-CH₂CH₃
65
90
1100
Releaser/Inhibitor
Analog 4
-isopropyl
150
250
>2000
Inhibitor
Analog 5
-tert-butyl
450
800
>5000
Inhibitor
Lower Ki values indicate higher binding affinity.
Mandatory Visualization: Mechanism of Action at the Dopamine Transporter
Caption: Mechanism of a 3-fluorophenylpropylamine analog as a DAT reuptake inhibitor.
The phenylpropylamine scaffold is structurally related to classic MAO inhibitors. Fluorination has been shown to increase the inhibitory activity of related compounds towards both MAO-A and MAO-B.[11] Therefore, it is crucial to assess 3-fluorophenylpropylamine analogs for MAO inhibition to fully characterize their pharmacological profile, as dual activity on transporters and MAO could lead to synergistic effects or off-target liabilities.
Part 4: In Vivo Evaluation & Preclinical Considerations
Translating in vitro findings into a living system is the cornerstone of drug development. In vivo studies are essential to determine a compound's pharmacokinetic properties, its ability to engage the target in the brain, and its ultimate behavioral effects.[12]
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement
Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a real-time assessment of a compound's neurochemical effects.[5][12]
Animal Preparation & Stereotaxic Surgery:
Anesthetize a male Sprague-Dawley rat according to approved institutional animal care protocols.
Place the animal in a stereotaxic frame.
Implant a guide cannula targeting the nucleus accumbens, a key region in the brain's reward circuitry. Secure the cannula to the skull with dental cement.
Allow the animal to recover for 5-7 days.
Microdialysis Procedure:
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).
Allow the system to equilibrate for at least 90 minutes.
Collect baseline dialysate samples every 20 minutes for at least one hour.
Drug Administration & Sample Collection:
Administer the 3-fluorophenylpropylamine analog via intraperitoneal (i.p.) injection at the desired dose.
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
Neurochemical Analysis:
Immediately analyze the collected samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Quantify the dopamine concentration in each sample by comparing it to a standard curve.
Express the results as a percentage change from the average baseline concentration.
Caption: Workflow for the preclinical evaluation of a novel CNS drug candidate.
Potential Therapeutic Applications & Safety
Based on their ability to enhance catecholamine neurotransmission, these analogs hold potential for treating a range of neurological and psychiatric disorders, including:
Depression
Attention-Deficit/Hyperactivity Disorder (ADHD)
Narcolepsy
Binge Eating Disorder
However, careful consideration must be given to safety. Compounds that potently block DAT can have a significant abuse liability, similar to cocaine or methylphenidate.[4] Furthermore, off-target effects and unexpected toxicity, sometimes associated with fluorinated metabolites, must be rigorously evaluated.[7]
Part 5: Conclusion and Future Directions
The 3-fluorophenylpropylamine class of compounds remains a fertile ground for neuroscience drug discovery. The strategic use of fluorine provides a reliable method for optimizing potency and metabolic properties. A thorough understanding of the structure-activity relationships governing transporter versus MAO activity, and reuptake inhibition versus release, is paramount to designing molecules with the desired therapeutic profile while minimizing undesirable side effects.
Future research should focus on developing analogs with fine-tuned selectivity profiles, such as DAT/NET balanced inhibitors, which may offer enhanced efficacy in certain disorders. The development of these compounds as positron emission tomography (PET) ligands could also provide invaluable tools for studying monoamine transporter function in both healthy and diseased brains. As our understanding of the complexities of neurological disorders grows, the rational design of molecules based on scaffolds like 3-fluorophenylpropylamine will continue to be a critical component of developing the next generation of CNS therapeutics.
References
[10] Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
[1] Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from
[4] Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
[8] Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed. (2019, January 16). National Center for Biotechnology Information. Retrieved from
[11] Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed. (2004, May 15). National Center for Biotechnology Information. Retrieved from
[7] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from
[9] Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. (2008, March 1). National Center for Biotechnology Information. Retrieved from
[12] Neuronal in vivo Assays - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from
[2] Neurotransmitter transporters – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from
[3] Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from
[6] Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Beilstein Journal of Organic Chemistry. Retrieved from
[5] Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - MDPI. (2022, August 1). MDPI. Retrieved from
An In-Depth Technical Guide to the Solubility Profile of 1-(3-Fluorophenyl)propan-1-amine HCl in Water vs. Ethanol
Executive Summary This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(3-Fluorophenyl)propan-1-amine hydrochloride (HCl) in two critical pharmaceutical solvents: water and et...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(3-Fluorophenyl)propan-1-amine hydrochloride (HCl) in two critical pharmaceutical solvents: water and ethanol. In the absence of publicly available experimental data, this document leverages fundamental principles of physical chemistry and predictive modeling to forecast the compound's behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the empirical determination of its solubility, designed to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and a practical methodology for characterizing this and similar active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Solubility in Drug Development
1-(3-Fluorophenyl)propan-1-amine HCl is an amine hydrochloride salt with potential applications in pharmaceutical development. The solubility of an API is a cornerstone of its developability, influencing critical parameters such as bioavailability, formulation strategies, and dosage form design. A thorough understanding of an API's solubility in various solvents is therefore not merely a characterization step but a fundamental prerequisite for successful drug product development.
This guide focuses on two of the most ubiquitous solvents in the pharmaceutical industry: water and ethanol. Water is the physiological solvent and the primary vehicle for many oral and parenteral dosage forms. Ethanol is a common co-solvent used to enhance the solubility of poorly water-soluble drugs and is a key component in many liquid formulations. A comparative analysis of the solubility of 1-(3-Fluorophenyl)propan-1-amine HCl in these two solvents provides invaluable insights for early-stage formulation and development decisions.
Physicochemical Properties: A Foundation for Solubility Prediction
A molecule's solubility is dictated by its intrinsic physicochemical properties and its interactions with the solvent. The following table summarizes the key properties of 1-(3-Fluorophenyl)propan-1-amine HCl and the solvents under investigation.
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP indicates greater lipid solubility.
Theoretical Solubility Profile: A Comparative Analysis
Based on the physicochemical properties outlined above, we can predict the solubility behavior of 1-(3-Fluorophenyl)propan-1-amine HCl in water and ethanol.
Solubility in Water
The presence of the hydrochloride salt form is the most significant determinant of the aqueous solubility of 1-(3-Fluorophenyl)propan-1-amine. The free base is a primary amine which, when protonated by hydrochloric acid, forms an ammonium salt. This salt is an ionic compound that is expected to be readily soluble in a highly polar solvent like water.
The dissolution process in water is driven by several favorable intermolecular interactions:
Ion-Dipole Interactions: The positively charged ammonium group and the negatively charged chloride ion will strongly interact with the permanent dipoles of water molecules.
Hydrogen Bonding: The protonated amine group (-NH₃⁺) can act as a hydrogen bond donor, and the fluorine atom can act as a hydrogen bond acceptor, both forming hydrogen bonds with water molecules.
The phenyl ring and the propyl chain introduce some hydrophobicity to the molecule. However, the energetic favorability of the ion-dipole interactions and hydrogen bonding with water is expected to overcome the hydrophobic contributions, leading to significant aqueous solubility.
Solubility in Ethanol
Ethanol is a polar protic solvent, but it is significantly less polar than water, as indicated by its lower dielectric constant. Consequently, the solubility of 1-(3-Fluorophenyl)propan-1-amine HCl in ethanol is anticipated to be lower than in water.
The key interactions in ethanol are:
Ion-Dipole Interactions: While ethanol has a dipole moment, its lower polarity will result in weaker ion-dipole interactions compared to water.
Hydrogen Bonding: Ethanol can act as both a hydrogen bond donor and acceptor, and will form hydrogen bonds with the solute.
Van der Waals Forces: The ethyl group of ethanol will have favorable van der Waals interactions with the phenyl and propyl groups of the solute.
The "like dissolves like" principle suggests that the non-polar alkyl and aryl portions of the solute will have more favorable interactions with the ethyl group of ethanol than with the highly polar water molecules. However, the dominant factor for the solubility of this ionic salt is the strength of the ion-dipole interactions, which are stronger in water.
Predictive Comparison
Experimental Methodology for Solubility Determination
To empirically determine the solubility of 1-(3-Fluorophenyl)propan-1-amine HCl, the shake-flask method is the gold standard, as recommended by regulatory bodies like the World Health Organization (WHO). This method establishes the thermodynamic equilibrium solubility.
Materials and Equipment
1-(3-Fluorophenyl)propan-1-amine HCl (of known purity)
Deionized water
Anhydrous ethanol
Analytical balance
Scintillation vials or flasks with screw caps
Constant temperature orbital shaker
Centrifuge
Validated analytical method (e.g., HPLC-UV) for quantification
pH meter (for aqueous solutions)
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of 1-(3-Fluorophenyl)propan-1-amine HCl to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
Add a known volume of the respective solvent (water or ethanol) to each vial.
Equilibration:
Securely cap the vials and place them in a constant temperature orbital shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C).
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant from each vial.
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
Quantify the concentration of the dissolved 1-(3-Fluorophenyl)propan-1-amine HCl using a validated HPLC-UV method.
Data Analysis:
Calculate the solubility as the average concentration of the triplicate samples for each solvent.
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Self-Validating System
The integrity of this protocol is ensured by:
Use of Excess Solid: Guarantees that the solution is truly saturated.
Equilibration Time: Confirmed through preliminary studies to ensure thermodynamic equilibrium.
Validated Analytical Method: Provides accurate and precise quantification of the solute.
Triplicate Measurements: Ensures the reproducibility and statistical significance of the results.
Data Presentation and Hypothetical Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Hypothetical Solubility of 1-(3-Fluorophenyl)propan-1-amine HCl at 25°C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Water
[Hypothetical Value]
[Hypothetical Value]
Ethanol
[Hypothetical Value]
[Hypothetical Value]
Based on our theoretical analysis, it is expected that the solubility value in water will be significantly higher than in ethanol. This would confirm the dominant role of ion-dipole interactions in the dissolution of this amine hydrochloride salt.
Visualizations
Caption: Chemical Structures of Solute and Solvents.
Caption: Intermolecular Interactions with Solvents.
While empirical data is paramount, a strong theoretical understanding of solubility is indispensable for efficient drug development. This guide has established that 1-(3-Fluorophenyl)propan-1-amine HCl is anticipated to be significantly more soluble in water than in ethanol, a prediction rooted in the principles of intermolecular forces and solvent polarity. The provided experimental protocol offers a robust framework for the empirical validation of this prediction. The insights gained from such a study are crucial for guiding formulation strategies and ensuring the successful development of drug products containing this API.
References
Leite, F. H. A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]
University of California, Davis. Approximate pKa Chart. [Link]
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. WHO Technical Report Series, No. 1019). World Health Organization. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IUPAC Name, Synthesis, and Technical Specifications for 1-(3-Fluorophenyl)propan-1-amine Hydrochloride
Content Type: Technical Reference Guide & Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-Fluorophenyl)propan-1-amine hydrochloride , a specific positional isomer of the fluorinated amphetamine class.[1] Unlike its more common regioisomer (3-Fluoroamphetamine or 3-FA), this compound features the amine group at the benzylic position (
-position), classifying it as an -ethylbenzylamine derivative.[1]
This structural distinction significantly alters its pharmacological profile, metabolic stability, and synthetic accessibility. This guide details the nomenclature, physicochemical properties, validated synthesis protocols, and safety standards required for high-integrity research applications.
Part 1: Chemical Identity & Nomenclature
Accurate identification is critical to avoid confusion with phenethylamine derivatives.
Target Molecule (Benzylamine Type): The amine is attached to the carbon directly bonded to the phenyl ring (C1).
Isomer (Amphetamine Type): 1-(3-Fluorophenyl)propan-2 -amine (3-FA) has the amine on C2.[1][2]
Implication: The target molecule generally exhibits lower psychostimulant potency but serves as a vital scaffold for exploring monoamine transporter selectivity and as a chiral resolving agent intermediate.
Setup: Under Nitrogen atmosphere, dissolve the crude oxime in anhydrous THF.
Reduction: Slowly add Borane-THF complex (1.0 M solution, 3.0 equivalents) dropwise at 0°C.
Completion: Heat to mild reflux (65°C) for 12–16 hours to ensure complete reduction of the C=N bond.
Quench: Cool to 0°C. Carefully add Methanol followed by 10% HCl to hydrolyze the borane-amine complex. Stir for 1 hour at reflux.
Isolation: Basify aqueous layer to pH 12 with NaOH. Extract the free base amine into Diethyl Ether or DCM.
Step 3: Hydrochloride Salt Formation
Precipitation: Dissolve the free base oil in dry Diethyl Ether.
Acidification: Add 4M HCl in Dioxane or bubble dry HCl gas into the solution at 0°C.
Collection: The white precipitate (1-(3-Fluorophenyl)propan-1-amine HCl) is filtered, washed with cold ether, and dried under vacuum.[1]
Part 3: Applications & Pharmacological Context
Medicinal Chemistry Utility
This compound serves as a "privileged scaffold" in drug design, particularly for:
Monoamine Transporter Probes: The
-ethyl group provides steric bulk that differentiates binding kinetics at NET (Norepinephrine Transporter) and SERT (Serotonin Transporter) compared to the methyl-substituted amphetamines.[1]
Chiral Resolution: The benzylic amine creates a chiral center. The racemic mixture (synthesized above) can be resolved using tartaric acid to yield enantiopure (S)- or (R)- isomers, which are used as chiral auxiliaries in asymmetric synthesis.[1]
Comparative Properties
Feature
1-(3-F-Ph)propan-1-amine (This Topic)
1-(3-F-Ph)propan-2-amine (3-FA)
Amine Position
Benzylic (C1)
Homobenzylic (C2)
Class
Benzylamine
Phenethylamine / Amphetamine
Metabolic Fate
Rapid oxidative deamination (MAO substrate)
Resistant to deamination (MAO inhibitor/substrate)
Synthesis of 1-(3-Fluorophenyl)propan-1-amine from 3-fluorobenzaldehyde
Application Note: High-Purity Synthesis of 1-(3-Fluorophenyl)propan-1-amine Executive Summary This guide details the synthesis of 1-(3-fluorophenyl)propan-1-amine (CAS: 844470-86-6), a critical benzylic amine scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 1-(3-Fluorophenyl)propan-1-amine
Executive Summary
This guide details the synthesis of 1-(3-fluorophenyl)propan-1-amine (CAS: 844470-86-6), a critical benzylic amine scaffold in medicinal chemistry. While reductive amination is a common route for amines, it fails here due to the specific regiochemistry required (the amine is on the benzylic carbon, not the terminal carbon).
To meet the rigorous standards of drug development, this protocol utilizes Ellman’s Sulfinamide chemistry . This approach offers two distinct advantages over traditional Grignard additions or reductive aminations:
Stereocontrol: It allows for the synthesis of enantiomerically pure amines (using either (R)- or (S)-tert-butanesulfinamide), a requirement for modern pharmacophore exploration.
Process Robustness: It avoids the formation of dialkylated byproducts common in direct alkylation.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the C-C bond between the ethyl group and the benzylic carbon. The nitrogen source is introduced via a chiral auxiliary, which directs the subsequent nucleophilic attack.
Figure 1: Retrosynthetic pathway utilizing the Ellman auxiliary for diastereoselective amine synthesis.
Experimental Protocols
Stage 1: Condensation (Imine Formation)
Objective: Convert 3-fluorobenzaldehyde into the reactive N-tert-butanesulfinyl imine.
Mechanism: Lewis acid-mediated dehydration. Titanium(IV) ethoxide acts as both the Lewis acid activator and the water scavenger, driving the equilibrium forward.
Parameter
Specification
Limiting Reagent
3-Fluorobenzaldehyde (1.0 equiv)
Auxiliary
(R)-2-methylpropane-2-sulfinamide (1.1 equiv)
Mediator
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
Solvent
Anhydrous THF (0.5 M concentration)
Temperature
Ambient (20–25 °C)
Protocol:
Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (1.1 equiv) and 3-fluorobenzaldehyde (1.0 equiv).
Monitor: Check via TLC (EtOAc/Hexanes 3:7) or LC-MS. The aldehyde peak should disappear.
Workup: Quench by pouring into an equal volume of brine while stirring vigorously. A thick white precipitate (Titanium salts) will form.
Filter through a pad of Celite. Wash the cake with EtOAc.
Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (0
30% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Stability: The imine is stable at room temperature but should be stored at -20°C if held overnight.
Stage 2: Diastereoselective Grignard Addition
Objective: Introduce the ethyl chain to form the chiral carbon center.
Critical Control Point: Temperature must be maintained at -78°C to ensure the formation of the six-membered chelated transition state (Zimmerman-Traxler model), which dictates the stereochemistry.
Parameter
Specification
Substrate
Sulfinyl imine (from Stage 1)
Reagent
Ethylmagnesium Bromide (EtMgBr) (3.0 M in Et₂O) (2.0 equiv)
Solvent
Anhydrous CH₂Cl₂ (DCM)
Temperature
-78 °C (Cryogenic)
Protocol:
Dissolve the sulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).
Add EtMgBr (2.0 equiv) dropwise via syringe pump over 30 minutes.
Why: Slow addition prevents localized heating which erodes diastereoselectivity (dr).
Stir at -78 °C for 4 hours.
Allow the reaction to warm slowly to room temperature overnight.
Quench: Cool to 0 °C and add saturated NH₄Cl solution dropwise.
Extract with DCM (3x), dry over MgSO₄, and concentrate.
Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR or HPLC. Expect >95:5 dr.
Stage 3: Acid Cleavage (Deprotection)
Objective: Remove the sulfinyl group to yield the free amine hydrochloride salt.
Protocol:
Dissolve the alkylated intermediate in Methanol .
Add 4M HCl in Dioxane (4.0 equiv).
Stir at room temperature for 1 hour.
Concentrate the solvent in vacuo.
Purification: Triturate the resulting solid with diethyl ether to remove sulfinyl byproducts. Filter the white solid.
Aldehyde Peak: Absence of singlet at ~10.0 ppm confirms Stage 1 completion.
Diastereoselectivity: In the intermediate sulfinamide, the tert-butyl group appears as a sharp singlet at ~1.2 ppm. If a second minor singlet appears nearby, it indicates the presence of the minor diastereomer.
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for common synthetic deviations.
References
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995. Link
Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines."[1] Tetrahedron, 1999, 55(29), 8883-8904. Link
Sigma-Aldrich. "Product Specification: 1-(3-Fluorophenyl)propan-1-amine hydrochloride." CAS 844470-86-6. Link
Protocol for reductive amination to produce 1-(3-Fluorophenyl)propan-1-amine
Topic: Protocol for the Synthesis of 1-(3-Fluorophenyl)propan-1-amine via Reductive Amination For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination stands as a cornerstone trans...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for the Synthesis of 1-(3-Fluorophenyl)propan-1-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, offering a highly efficient and versatile methodology for the formation of carbon-nitrogen bonds.[1] This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other functional materials.[2][3] The process typically involves the condensation of a carbonyl compound with an amine to generate an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[4][5]
A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. The ideal reagent should exhibit high selectivity, reducing the iminium ion intermediate much faster than the starting carbonyl compound.[6][7] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior choice for this transformation due to its mild nature and excellent chemoselectivity.[1] The electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[5][6] This selectivity allows for a convenient one-pot procedure, which simplifies the experimental setup and frequently results in higher yields and fewer side products compared to other reducing agents like sodium borohydride or sodium cyanoborohydride.[7][8]
This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-fluorophenyl)propan-1-amine from 3-fluorobenzaldehyde and propylamine, utilizing sodium triacetoxyborohydride as the reducing agent. The causality behind experimental choices, safety precautions, and a mechanistic overview are discussed to ensure a comprehensive understanding and successful execution of the protocol.
Reaction Scheme
Caption: Overall reaction for the synthesis of 1-(3-Fluorophenyl)propan-1-amine.
Materials and Equipment
Reagents
Supplier
Purity
CAS No.
3-Fluorobenzaldehyde
Sigma-Aldrich
≥98%
456-48-4
Propylamine
Acros Organics
>98%
107-10-8
Sodium triacetoxyborohydride (NaBH(OAc)₃)
AK Scientific, Inc.
≥95%
56553-60-7
1,2-Dichloroethane (DCE), anhydrous
Fisher Scientific
≥99.8%
107-06-2
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
-
Dichloromethane (DCM)
-
Reagent Grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
-
Hydrochloric Acid (HCl), 1M solution
-
-
-
Sodium Hydroxide (NaOH), 1M solution
-
-
-
Equipment:
Round-bottom flasks
Magnetic stirrer and stir bars
Nitrogen or Argon gas inlet
Septa and needles
Glass funnels
Separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration relative to the aldehyde).
Add propylamine (1.1 eq) to the solution at room temperature.
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
Step 2: Reduction
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution over 10-15 minutes.[8] Note: The reaction is moisture-sensitive, so maintain an inert atmosphere (Nitrogen or Argon).[9]
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
Step 3: Work-up and Extraction
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) will occur.
Stir the biphasic mixture vigorously for 30 minutes.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (DCM) (2 x 50 mL).
Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
The crude product can be purified by acid-base extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate.
Extract with 1M HCl. The amine product will move to the aqueous layer as its hydrochloride salt.
Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.
Basify the aqueous layer with 1M NaOH until pH > 10.
Extract the free amine product with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified 1-(3-fluorophenyl)propan-1-amine.
If further purification is required, column chromatography on silica gel can be performed.
Mechanism and Scientific Rationale
The reductive amination proceeds in two main stages within a single pot:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This is followed by dehydration to form an imine (a Schiff base). This step is often reversible and can be catalyzed by mild acid.[4][10]
Reduction of the Iminium Ion: Sodium triacetoxyborohydride selectively reduces the protonated imine (iminium ion). The steric bulk and the electron-withdrawing nature of the acetoxy groups on the borohydride make it a mild reducing agent, which is key to its selectivity.[6] It reacts much faster with the highly electrophilic iminium ion than with the less reactive starting aldehyde.[1][8] This ensures that the aldehyde is not prematurely reduced to an alcohol, which would be a competing side reaction with less selective reducing agents like sodium borohydride.[5]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(3-Fluorophenyl)propan-1-amine.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
3-Fluorobenzaldehyde: Combustible liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Keep away from heat, sparks, and open flames.[11]
Propylamine: Highly flammable liquid and vapor.[13][14] Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin and eye burns.[13][15][16]
Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases which may ignite spontaneously.[9][17] Causes skin and serious eye irritation.[9][18] Handle under an inert atmosphere and avoid contact with moisture and protic solvents.[9][19]
1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
Royal Society of Chemistry. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(23), 7949-7958. [Link]
Loba Chemie. (2024). n-PROPYLAMINE FOR SYNTHESIS - Safety Data Sheet. [Link]
Reddit. (2017). Can someone please explain reductive amination. [Link]
CPAchem. (2023). Safety data sheet - Propylamine. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 405. [Link]
Application Notes & Protocols: In Vitro Bioactivity Profiling of 1-(3-Fluorophenyl)propan-1-amine
Introduction: Rationale for a Tiered In Vitro Profiling Cascade 1-(3-Fluorophenyl)propan-1-amine is a novel psychoactive compound with a chemical structure suggestive of interaction with the monoaminergic system. Its ana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale for a Tiered In Vitro Profiling Cascade
1-(3-Fluorophenyl)propan-1-amine is a novel psychoactive compound with a chemical structure suggestive of interaction with the monoaminergic system. Its analogs, such as 3-phenoxy-3-phenylpropan-1-amine (PPPA), have served as scaffolds for well-known monoamine reuptake inhibitors, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine[1]. Therefore, a comprehensive in vitro characterization is essential to elucidate its mechanism of action, potency, selectivity, and potential off-target liabilities.
This guide provides a structured, multi-tiered approach to profile the bioactivity of 1-(3-Fluorophenyl)propan-1-amine. The experimental strategy is designed to first establish its primary molecular targets and then broaden the investigation to assess functional consequences and potential for adverse effects. We begin with binding and functional assays focused on the primary hypothesized targets—the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This is followed by an assessment of general cellular health and a screen for activity at a key metabolic enzyme family, monoamine oxidases (MAOs). Finally, we outline a strategy for broader off-target liability screening.
This document is intended for researchers, scientists, and drug development professionals. The protocols herein are grounded in established pharmacological principles and are designed to be self-validating through the inclusion of appropriate controls and rigorous data analysis.
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter[2]. These assays measure the displacement of a specific high-affinity radioligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Kᵢ).
This is a competitive binding assay where 1-(3-Fluorophenyl)propan-1-amine will compete with a known radioligand for binding sites on DAT, SERT, and NET expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. The IC₅₀ (half-maximal inhibitory concentration) is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used[3].
Caption: Workflow for Radioligand Binding Assay.
This protocol is adapted from established methods for monoamine transporters using membrane preparations from stably transfected HEK293 cells[2][3][4].
Materials:
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
Radioligands:
For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
For hNET: [³H]-Nisoxetine
Non-Specific Binding (NSB) Ligands:
For hDAT: 10 µM GBR 12909 or 10 µM Nomifensine
For hSERT: 10 µM Fluoxetine
For hNET: 10 µM Desipramine
Test Compound: 1-(3-Fluorophenyl)propan-1-amine hydrochloride, prepared in a serial dilution series (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well (to be optimized for each transporter). Homogenize briefly.
Assay Plate Setup (in triplicate):
Total Binding (TB) wells: Add 50 µL assay buffer, 100 µL diluted membranes, and 50 µL radioligand.
Competition wells: Add 50 µL of each concentration of 1-(3-Fluorophenyl)propan-1-amine, 100 µL diluted membranes, and 50 µL radioligand. The radioligand concentration should be approximately its K_d value for the respective transporter[2].
Incubation: Seal the plate and incubate with gentle agitation for 60-120 minutes at room temperature (e.g., 25°C) to allow the binding to reach equilibrium[2].
Termination and Filtration: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester.
Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity in a liquid scintillation counter[2].
Data Analysis:
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of 1-(3-Fluorophenyl)propan-1-amine.
Use non-linear regression analysis (e.g., in GraphPad Prism) with a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter[3].
While binding assays measure affinity, they do not confirm functional antagonism. Uptake inhibition assays directly measure the ability of the test compound to block the primary function of monoamine transporters: the reuptake of neurotransmitters from the extracellular space[5]. Modern fluorescence-based methods offer a high-throughput, non-radioactive alternative to traditional radiolabeled substrate uptake assays[6][7].
This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters[6][7]. Cells expressing DAT, SERT, or NET will actively transport this substrate, leading to an increase in intracellular fluorescence. A masking dye in the extracellular medium quenches the fluorescence of the non-transported substrate, eliminating the need for wash steps[7][8]. An inhibitor like 1-(3-Fluorophenyl)propan-1-amine will block this transport, resulting in a dose-dependent reduction of the fluorescent signal.
Caption: Workflow for Fluorescence-Based Uptake Assay.
This protocol is based on commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices[6][8].
Materials:
Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.
Assay Kit: A commercial fluorescence-based neurotransmitter uptake assay kit containing a fluorescent substrate and masking dye.
Culture Medium: As recommended for the cell line.
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Test Compound: 1-(3-Fluorophenyl)propan-1-amine, serially diluted in assay buffer.
Reference Inhibitors:
hDAT: GBR 12909 or Nomifensine
hSERT: Fluoxetine
hNET: Desipramine
Equipment: 96- or 384-well black, clear-bottom tissue culture plates; fluorescence microplate reader with bottom-read capability.
Procedure:
Cell Plating: Seed cells into 96- or 384-well plates to achieve a confluent monolayer on the day of the assay. Typical seeding densities are 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates. Incubate overnight[8].
Compound Addition: Remove the culture medium. Add 100 µL (96-well) or 25 µL (384-well) of assay buffer containing the desired concentrations of 1-(3-Fluorophenyl)propan-1-amine or reference inhibitors. Include "no inhibitor" (100% activity) and "high concentration reference inhibitor" (0% activity) controls.
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.
Dye Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add 100 µL (96-well) or 25 µL (384-well) of this solution to each well[8].
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
Fluorescence Measurement: Read the plate on a fluorescence microplate reader using the recommended excitation and emission wavelengths (e.g., Ex/Em ~440/520 nm). The assay can be read in endpoint or kinetic mode[6].
Data Analysis:
Subtract the average fluorescence of the 0% activity control wells (background) from all other wells.
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_Compound / Signal_100%_Activity)).
Plot percent inhibition versus the log concentration of the test compound.
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Expected Data Summary: Tier 1
Target
Binding Affinity (Kᵢ, nM)
Functional Potency (IC₅₀, nM)
hDAT
[Insert Value]
[Insert Value]
hSERT
[Insert Value]
[Insert Value]
hNET
[Insert Value]
[Insert Value]
Reference: Cocaine
DAT: ~250, SERT: ~300, NET: ~500
DAT: ~300, SERT: ~350, NET: ~600
Reference: Fluoxetine
SERT: ~1, NET: ~150, DAT: ~1500
SERT: ~10, NET: ~200, DAT: ~2000
Reference values are illustrative and should be determined concurrently.
After establishing the primary activity profile, it is crucial to assess the compound's potential for cytotoxicity and to investigate common secondary targets for this chemical class.
Cell Viability Assay: Assessing General Cytotoxicity
Cell viability assays are essential to ensure that the observed activity in functional assays is due to specific target inhibition and not a result of general cell death[9]. The MTT or MTS assay is a robust, colorimetric method for this purpose.
Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT or MTS) to a purple formazan product[9][10]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution[11]. A decrease in signal in the presence of the test compound indicates cytotoxicity.
This protocol is adapted from standard procedures for aqueous-based tetrazolium assays[11][12].
Materials:
Cell Line: A neuronal cell line (e.g., SH-SY5Y or PC-12) or the HEK293 cells used in the primary assays.
MTS Reagent: A commercially available one-solution MTS reagent (e.g., CellTiter 96® AQueous One Solution).
Culture Medium: Appropriate for the chosen cell line.
Test Compound: 1-(3-Fluorophenyl)propan-1-amine, serially diluted in culture medium.
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium and incubate overnight.
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 1-(3-Fluorophenyl)propan-1-amine. Include vehicle-only control wells.
Incubation: Incubate the plate for a period relevant to the functional assays (e.g., 24 hours).
MTS Addition: Add 20 µL of the MTS reagent directly to each well[11].
Incubation: Incubate for 1-4 hours at 37°C until the color develops in the vehicle control wells.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[10][11].
Data Analysis:
Calculate percent viability relative to the vehicle control.
Plot percent viability versus log concentration of the test compound to determine the CC₅₀ (half-maximal cytotoxic concentration).
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to significant physiological effects and drug-drug interactions. Given the structural class of the test compound, assessing its potential to inhibit MAO-A and MAO-B is a critical secondary pharmacology step[13][14].
This fluorometric assay measures the activity of MAO-A and MAO-B through the oxidative deamination of the non-selective substrate kynuramine. This reaction produces 4-hydroxyquinoline, a fluorescent product[15]. The rate of fluorescence increase is proportional to MAO activity. An inhibitor will reduce the rate of product formation in a dose-dependent manner.
This protocol is adapted from established methods using kynuramine as a substrate[13][15].
Materials:
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells).
Substrate: Kynuramine.
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
Test Compound: 1-(3-Fluorophenyl)propan-1-amine, serially diluted.
Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective)[13][15].
Equipment: 96-well black microplates, fluorescence microplate reader.
Procedure:
Assay Plate Setup: In a 96-well black plate, add 50 µL of buffer containing the appropriate enzyme (MAO-A or MAO-B).
Compound Addition: Add 50 µL of the test compound or reference inhibitor at various concentrations. Include vehicle controls.
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C[15].
Reaction Initiation: Initiate the reaction by adding 100 µL of kynuramine substrate solution (final concentration ~50-80 µM)[15].
Incubation: Incubate at 37°C for 20-30 minutes.
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH[15].
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm[15].
Data Analysis:
Calculate percent inhibition relative to the vehicle control.
Plot percent inhibition versus log concentration and use non-linear regression to determine the IC₅₀ values for both MAO-A and MAO-B.
Expected Data Summary: Tier 2
Assay
Endpoint
Result
Cell Viability (SH-SY5Y)
CC₅₀ (µM)
[Insert Value]
MAO-A Inhibition
IC₅₀ (µM)
[Insert Value]
MAO-B Inhibition
IC₅₀ (µM)
[Insert Value]
Tier 3: Broad Off-Target Liability Screening
To build a comprehensive safety profile, the compound should be screened against a panel of targets known to be associated with adverse drug reactions (ADRs). This is particularly important for CNS-active compounds.
Predicting potential safety liabilities early in drug discovery is crucial[16]. In vitro safety pharmacology profiling involves screening the compound against a broad range of targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other transporters[17][18]. Several vendors offer standardized and customizable panels for this purpose (e.g., Eurofins' SafetyScreen Panels, ICE Bioscience's Sedation Panel)[17][18].
Recommended Panel for a CNS-Active Compound:
A comprehensive panel should include, but not be limited to:
GPCRs: Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic, and Opioid receptors[17].
Ion Channels: hERG, voltage-gated sodium and calcium channels, GABA-A receptors[17].
Other Transporters: Transporters involved in the blood-brain barrier[19].
Enzymes: Key Cytochrome P450 (CYP) isoforms to assess potential for drug metabolism interactions.
The compound is typically tested at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (e.g., >50%) would be flagged for follow-up dose-response studies to determine an IC₅₀ or Kᵢ value.
Conclusion and Forward Look
This tiered in vitro testing cascade provides a robust framework for characterizing the bioactivity of 1-(3-Fluorophenyl)propan-1-amine. The data generated will establish its primary mechanism of action, its potency and selectivity at the monoamine transporters, and its initial safety profile regarding cytotoxicity and key off-targets. Positive results from this cascade—specifically, high potency for DAT, SERT, and/or NET with a significant selectivity window over MAOs and other off-targets, and low cytotoxicity—would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies. The correlation between in vitro transporter inhibition profiles and in vivo psychoactive doses has been established for many compounds, underscoring the predictive value of these initial assays[20].
Mathew, B., & Parambi, D. G. T. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
ICE Bioscience. (n.d.). Sedation Off Target Portfolio. ICE Bioscience. Available at: [Link]
Eskurza, I., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. Available at: [Link]
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. Available at: [Link]
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link]
Adhikary, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Evotec. Available at: [Link]
Ihara, M., et al. (2021). Proposal for fluorescence-based in vitro assay using human and zebrafish monoamine transporters to detect biological activities of antidepressants in wastewater. PubMed. Available at: [Link]
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. Available at: [Link]
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. Available at: [Link]
Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
ResearchGate. (n.d.). (PDF) Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]
Rothman, R. B., & Baumann, M. H. (2016). Overview of Monoamine Transporters. PMC. Available at: [Link]
BioIVT. (n.d.). OPTI-CNS Panel Study. BioIVT. Available at: [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]
Wikipedia. (n.d.). PPPA (drug). Wikipedia. Available at: [Link]
Application Notes and Protocols: Handling and Storage of Hygroscopic Amine Hydrochlorides
Introduction: The Challenge of Hygroscopic Amine Hydrochlorides Amine hydrochlorides are a cornerstone of modern pharmaceutical and chemical research, pivotal in the synthesis of a vast array of active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Hygroscopic Amine Hydrochlorides
Amine hydrochlorides are a cornerstone of modern pharmaceutical and chemical research, pivotal in the synthesis of a vast array of active pharmaceutical ingredients (APIs) and specialty chemicals. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge to their handling, storage, and accurate use.[1][2] Moisture absorption can lead to a cascade of undesirable events, including chemical degradation through hydrolysis, inaccuracies in weighing and solution preparation, and physical changes such as clumping and caking, which can impede processing.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage hygroscopic amine hydrochlorides. By understanding the underlying principles of moisture absorption and implementing the robust protocols detailed herein, the integrity, purity, and stability of these critical compounds can be preserved, ensuring the reliability and reproducibility of experimental outcomes.
The Phenomenon of Deliquescence
A critical concept in understanding the behavior of hygroscopic salts is deliquescence. This occurs when a substance absorbs enough moisture from the air to dissolve and form a solution.[2] The relative humidity at which this process begins is known as the Deliquescence Relative Humidity (DRH).[6][7] Conversely, as humidity decreases, the salt may recrystallize from the solution at the Efflorescence Relative Humidity (ERH).[6] This cyclic process can accelerate degradation and complicate handling.[6] Therefore, a primary goal in handling these materials is to maintain the ambient relative humidity below the salt's DRH.[6]
Core Principles for Handling and Storage
The fundamental principle for managing hygroscopic amine hydrochlorides is the stringent control of their exposure to atmospheric moisture at every step.[6] This can be achieved through a combination of environmental controls, appropriate containment, and efficient workflows.
Environmental Control: The First Line of Defense
Maintaining a low-humidity environment is paramount.[5][8] The ideal setting for handling highly sensitive hygroscopic compounds is a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3][9] For less sensitive materials or when a glove box is unavailable, a controlled humidity chamber or a room equipped with a high-performance dehumidifier is recommended.[3][10] Some industrial applications may require ultra-low humidity levels, often below 1% relative humidity, to protect highly sensitive materials.[10]
Proper Storage: Maintaining a Dry Micro-Environment
Short-Term and Long-Term Storage:
For both short-term and long-term storage, hygroscopic amine hydrochlorides should be kept in airtight containers.[1] The use of desiccators containing an active desiccant such as silica gel or anhydrous calcium chloride is a standard and effective practice.[11][12]
Best Practices for Container Selection and Sealing:
Primary Container: Use glass or other non-reactive containers with tight-fitting lids.
Sealing: For extended storage, sealing the container lid with parafilm provides an additional barrier against moisture ingress.[13]
Secondary Containment: Placing the primary container inside a larger, sealed container (such as a heat-sealed foil bag) with desiccant pouches offers an extra layer of protection.[13]
Aliquoting: For frequently used materials, consider aliquoting the bulk powder into smaller, single-use vials under a dry atmosphere. This minimizes the exposure of the entire stock to ambient conditions during repeated openings.[3]
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving hygroscopic amine hydrochlorides.
Protocol for Weighing Hygroscopic Powders
Accurate weighing is critical and can be challenging due to the rapid absorption of moisture.[14]
Materials and Equipment:
Analytical balance (ideally with a draft shield)[15]
Weighing paper or weighing boat (low-static and moisture-resistant materials are preferred)[6]
Spatula (clean and dry)
Airtight container for the hygroscopic compound
Controlled environment (glove box, desiccator, or low-humidity room)
Procedure:
Ideal Method (Glove Box):
Transfer the analytical balance, hygroscopic compound, weighing vessel, spatula, and any other necessary equipment into the glove box.
Allow the atmosphere within the glove box to stabilize to the desired low humidity level.
Perform all weighing operations within the controlled environment of the glove box. This is the most reliable method for preventing moisture uptake.[3]
Alternative Method (Working Quickly in a Low-Humidity Environment):
Have all necessary equipment clean, dry, and ready before opening the compound's container.[3]
Minimize the time the primary container is open to the atmosphere.[1][3]
Place the weighing vessel on the analytical balance and tare it.
Quickly open the container of the hygroscopic amine hydrochloride, remove the desired amount of powder with a clean, dry spatula, and place it onto the weighing vessel.[3]
Immediately close the primary container tightly.
Record the weight. A continuous increase in the displayed weight is a clear indication of moisture absorption.[16]
Proceed immediately to the next step of your experimental workflow (e.g., dissolution).
Workflow for Weighing Hygroscopic Amine Hydrochlorides
Caption: Workflow for weighing hygroscopic powders.
Protocol for Preparing Stock Solutions
The preparation of stock solutions requires careful attention to prevent the introduction of moisture, which can lead to inaccurate concentrations.[3]
Controlled environment (glove box or low-humidity area)
Procedure:
Weigh the desired amount of the hygroscopic amine hydrochloride following the protocol outlined in Section 3.1.
If possible, perform the initial dissolution steps within a glove box or a controlled humidity environment.[3]
Transfer the weighed powder to the volumetric flask.
Add a portion of the anhydrous solvent to the flask.
Stopper the flask and mix by inversion or use a magnetic stirrer until the solid is fully dissolved.
Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
Stopper the flask and mix thoroughly to ensure a homogenous solution.
Store the prepared stock solution in a tightly sealed container, protected from light if necessary. For long-term storage, follow compound-specific recommendations, which may include refrigeration or freezing.[3]
Troubleshooting Common Issues
Even with careful procedures, issues can arise when working with highly hygroscopic compounds.
Gently break up clumps with a clean, dry spatula inside a glove box or low-humidity environment. For highly sensitive experiments, it is advisable to use a fresh, unclumped lot.[3]
Inaccurate Weighing (Drifting Balance Reading)
Continuous moisture uptake by the sample on the balance pan.[16]
Minimize the time the sample is exposed to the atmosphere. Use a weighing bottle with a lid for highly hygroscopic materials.[16] Consider using an automated powder dispensing system to reduce exposure time.[14]
Inconsistent Experimental Results
Degradation of the compound due to hydrolysis or inaccurate solution concentrations from moisture absorption.[3]
Review and improve storage and handling procedures.[3] Implement stricter environmental controls. Consider performing a water content analysis (e.g., Karl Fischer titration) on the material to assess its hydration state.
Safe Disposal of Hygroscopic Amine Hydrochlorides
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Unused or Contaminated Solid Waste: Dispose of unused or contaminated hygroscopic amine hydrochlorides as hazardous chemical waste.[17] The container must be clearly labeled with its contents.[17][18]
Empty Containers: Empty containers that held acutely hazardous substances may require triple rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[17]
Aqueous Solutions: Dilute solutions of some amine hydrochlorides may be suitable for drain disposal, but this is highly dependent on local regulations and the specific properties of the compound.[19] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[17][18] Never dispose of concentrated or unknown chemical waste down the drain.[18]
Decision Tree for Handling and Storage
Caption: Decision tree for handling and storage.
Conclusion
The successful use of hygroscopic amine hydrochlorides in research and development hinges on a proactive and meticulous approach to their handling and storage. By understanding the principles of hygroscopicity and deliquescence, and by consistently applying the protocols outlined in this guide, researchers can safeguard the quality and integrity of these valuable compounds. The implementation of controlled environments, proper containment strategies, and efficient workflows will ultimately lead to more reliable, reproducible, and successful scientific outcomes.
References
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum. Retrieved from [Link]
Dehum. (n.d.). Chemical Processing Humidity Control. Dehum. Retrieved from [Link]
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
ResearchGate. (2017, December 21). How to store hygroscopic poly allyamine hydrochloride (PAH) w/o a desiccator? ResearchGate. Retrieved from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. Retrieved from [Link]
U.S. Solid. (2024, April 7). How to Correctly Use an Analytical Balance to Weigh a Powder? U.S. Solid. Retrieved from [Link]
Wang, Y., et al. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. The Journal of Physical Chemistry A, 120(50), 10031-10040. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Retrieved from [Link]
Solvent selection for recrystallization of 1-(3-Fluorophenyl)propan-1-amine HCl
Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Fluorophenyl)propan-1-amine HCl Executive Summary This guide details the solvent selection and recrystallization protocol for 1-(3-Fluorophenyl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Fluorophenyl)propan-1-amine HCl
Executive Summary
This guide details the solvent selection and recrystallization protocol for 1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 844470-86-6). As a primary amine hydrochloride with a lipophilic fluorinated aromatic tail, this compound presents a specific purification challenge: balancing the high polarity of the ionic headgroup with the lipophilicity of the fluorophenyl moiety.
This protocol prioritizes Isopropanol (IPA) as the primary candidate for single-solvent recrystallization, with Ethanol/Ethyl Acetate as the secondary binary system. The methodology emphasizes "oiling out" prevention—a common issue with fluorinated amine salts.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must deconstruct the molecule’s interaction potential.
Feature
Chemical Nature
Impact on Solvent Selection
Ionic Head
Primary Amine HCl ()
Requires polar protic solvents (Alcohols, Water) for dissolution. Insoluble in non-polar organics (Hexane, Ether).
Lipophilic Tail
3-Fluorophenylpropyl chain
The fluorine atom increases lipophilicity compared to the non-fluorinated analog. This reduces water solubility slightly and increases solubility in mid-polarity solvents (EtOAc, DCM).
Lattice Energy
High (Ionic Crystal)
Requires thermal energy (reflux) to break the lattice.
The "Fluorine Effect": The electron-withdrawing nature of the fluorine atom at the meta position lowers the basicity of the amine slightly, but more importantly, it lowers the melting point of the salt compared to the unsubstituted analog. This increases the risk of the compound separating as an oil (oiling out) rather than a crystal during cooling.
Solvent System Candidates
Based on the Hansen Solubility Parameters for phenethylamine salts, the following systems are ranked by probability of success.
Primary Candidate: Isopropyl Alcohol (IPA)
Mechanism: IPA has a high boiling point (82°C) and moderate dielectric constant. It dissolves the ionic salt effectively at reflux but demonstrates poor solubility at
due to the bulky isopropyl group disrupting solvation shells.
Pros: Easy to dry; moderate toxicity; suppresses "oiling out" better than water.
Cons: Yields can be lower if the volume is not optimized.
Mechanism: Ethanol acts as the Good Solvent (dissolves salt), and Ethyl Acetate acts as the Antisolvent (precipitates salt).
Pros: Highly tunable. If the salt is too soluble in EtOH, adding EtOAc forces precipitation.
Cons: Requires careful addition to avoid crashing out amorphous powder.
Tertiary Candidate: Acetonitrile (MeCN)
Mechanism: High polarity but aprotic.
Pros: Excellent for removing polar impurities that are insoluble in MeCN.
Cons: Toxic; higher cost; salt may form solvates.
Workflow 1: The Micro-Scale Screening Protocol (Self-Validating)
Before committing the bulk material, perform this screening test to validate the solvent choice.
Figure 1: Decision tree for validating solvent suitability on a micro-scale (50-100mg).
Detailed Experimental Protocol: Recrystallization from IPA
Safety Note: 1-(3-Fluorophenyl)propan-1-amine HCl is a chemical irritant. Wear gloves, goggles, and work in a fume hood.
Phase A: Dissolution
Place 5.0 g of crude 1-(3-Fluorophenyl)propan-1-amine HCl into a 100 mL Erlenmeyer flask.
Add 15 mL of Isopropyl Alcohol (IPA).
Add a magnetic stir bar and place on a hot plate/stirrer.
Heat the mixture to a gentle reflux (
).
Titration Step: If the solid does not dissolve completely at reflux, add more IPA in 1 mL increments . Wait 30 seconds between additions.
Target: The minimum volume of hot solvent required to dissolve the solid, plus 10% excess (to prevent premature crystallization during filtration).
Observation: The solution should be clear and colorless to pale yellow.
Phase B: Hot Filtration (Optional but Recommended)
If insoluble particles (dust, filter fibers, inorganic salts) are visible:
Pre-heat a glass funnel and fluted filter paper with hot IPA.
Rapidly filter the hot solution into a clean, pre-warmed flask.
Return the filtrate to the hot plate and bring back to a boil to redissolve any crystals that formed during filtration.
Phase C: Crystallization
Remove the flask from the heat source.
Insulation: Place the flask on a cork ring or wood block. Cover the mouth with a Kimwipe or loose foil.
Allow the solution to cool to Room Temperature (RT) undisturbed .
Critical: Do not agitate. Agitation at high supersaturation leads to small, impure crystals.
Once at RT, observe for crystallization.
If "Oiling Out" occurs (droplets form instead of needles): Reheat to redissolve. Add a seed crystal of pure product or scratch the glass side with a rod. Add 1-2 mL of fresh IPA to slightly lower the concentration.
Place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase D: Isolation & Drying
Collect the crystals via vacuum filtration using a Buchner funnel.
Wash: Rinse the filter cake with cold IPA (chilled to
). Use minimal volume (e.g., 2 x 3 mL).
Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven at
for 4 hours.
Note: Amine salts can be hygroscopic. Store in a desiccator.
Analytical Validation
Upon isolation, the researcher must validate the success of the purification.
Test
Method
Acceptance Criteria
Melting Point
Capillary Method
Sharp range ( range). Compare to lit (est. 150-170°C). Broad range indicates wetness or impurities.[1]
HPLC Purity
C18 Column, Water/MeCN gradient
Purity > 98.5% (Area %). Absence of starting material peaks.
1H-NMR
or
Confirm structure. Check for residual IPA solvent peaks (IPA doublets at 1.0 ppm).
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
No crystals form at 0°C
Solution is too dilute.
Evaporate 30% of the solvent on a rotovap and re-cool.
Oiling Out
Impurities lowering MP; Cooling too fast.
Re-heat. Add 5% Ethanol to increase polarity. Cool very slowly (wrap flask in towel).
Colored Crystals
Chromophoric impurities trapped.
Re-dissolve in hot water, treat with activated charcoal, filter hot, then evaporate water and recrystallize from IPA.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link (Authoritative source on solvent selection and salt formation).
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
Sigma-Aldrich. (n.d.). 1-(3-Fluorophenyl)propan-1-amine hydrochloride Product Sheet. Link (Source for basic compound identity and safety data).
Procedure for converting 1-(3-Fluorophenyl)propan-1-one to amine HCl
An Application Guide for the Synthesis of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride from 1-(3-Fluorophenyl)propan-1-one Abstract This application note provides a comprehensive, in-depth protocol for the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride from 1-(3-Fluorophenyl)propan-1-one
Abstract
This application note provides a comprehensive, in-depth protocol for the synthesis of 1-(3-fluorophenyl)propan-1-amine hydrochloride, a valuable building block in pharmaceutical research. The described methodology employs a robust, one-pot reductive amination of the parent ketone, 1-(3-fluorophenyl)propan-1-one, to yield the primary amine, which is subsequently converted to its stable hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Introduction: The Significance of Fluorinated Amines
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Consequently, the development of efficient synthetic routes to fluorinated amine scaffolds, such as 1-(3-fluorophenyl)propan-1-amine, is of paramount importance.
This guide details a highly efficient and widely applicable method known as direct reductive amination.[2][3] This one-pot procedure converts a ketone directly to a primary amine, bypassing the need to handle large excesses of gaseous ammonia and minimizing side reactions like over-alkylation, which can plague other synthetic approaches.[4][5] The final conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics for downstream applications.
Synthetic Strategy Overview
The conversion is achieved in two principal stages, which can be performed sequentially in a single laboratory workflow:
Reductive Amination: The ketone is reacted with an ammonia source in the presence of a dehydrating agent to form an intermediate imine. This imine is then reduced in situ by a hydride-based reducing agent to yield the primary amine.
Salt Formation: The isolated primary amine is treated with hydrochloric acid in a suitable solvent to precipitate the stable and crystalline amine hydrochloride salt.
Caption: Overall workflow for the two-stage synthesis.
The Mechanism of Reductive Amination
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process is a cascade of equilibrium and reduction steps.
Hemiaminal Formation: The nucleophilic ammonia (generated from ammonium chloride and triethylamine) attacks the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate.
Dehydration to Imine: A Lewis acid, such as titanium(IV) isopropoxide, coordinates to the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent elimination of water forms the C=N double bond of the imine intermediate. The equilibrium is driven towards the imine by the dehydrating effect of the titanium reagent.[6]
Hydride Reduction: A reducing agent, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. This nucleophilic attack breaks the pi bond of the imine.[5][7]
Protonation: The resulting nitrogen anion is protonated by the solvent (ethanol) to yield the final primary amine product.
Caption: The core mechanism of reductive amination.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium borohydride is water-reactive and generates flammable hydrogen gas. Titanium(IV) isopropoxide is moisture-sensitive and an irritant. Handle all solvents and reagents with care.
Part A: One-Pot Synthesis of 1-(3-Fluorophenyl)propan-1-amine
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
CAS Number
1-(3-Fluorophenyl)propan-1-one
≥98%
Merck/Sigma-Aldrich
455-99-2
Titanium(IV) isopropoxide (Ti(OiPr)₄)
≥98%
Merck/Sigma-Aldrich
546-68-9
Ammonium Chloride (NH₄Cl)
ACS Reagent, ≥99.5%
Merck/Sigma-Aldrich
12125-02-9
Triethylamine (Et₃N)
≥99.5%
Merck/Sigma-Aldrich
121-44-8
Sodium Borohydride (NaBH₄)
≥98%, powder
Merck/Sigma-Aldrich
16940-66-2
Ethanol (EtOH), Absolute
200 Proof, ≥99.5%
Merck/Sigma-Aldrich
64-17-5
Diethyl Ether (Et₂O)
Anhydrous, ≥99.7%
Merck/Sigma-Aldrich
60-29-7
Aqueous Ammonia (NH₄OH)
2 M solution
Prepare from conc.
1336-21-6
Sodium Sulfate (Na₂SO₄), Anhydrous
ACS Reagent
Merck/Sigma-Aldrich
7757-82-6
Round-bottom flask with stir bar
250 mL
N/A
N/A
Septa, Needles, Syringes
Standard Lab
N/A
N/A
Filtration apparatus (Büchner funnel)
Standard Lab
N/A
N/A
Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and sealed with a rubber septum, add 1-(3-Fluorophenyl)propan-1-one (10 mmol, 1.52 g).
Solvent and Reagent Addition: Add absolute ethanol (20 mL) to dissolve the ketone. Sequentially add ammonium chloride (20 mmol, 1.07 g) and triethylamine (20 mmol, 2.79 mL).
Causality Note: Ammonium chloride serves as the ammonia source. Triethylamine is a non-nucleophilic base used to liberate free ammonia in situ and neutralize the HCl byproduct, creating favorable conditions for imine formation.[4]
Titanium Catalyst Addition: Add titanium(IV) isopropoxide (20 mmol, 5.9 mL) dropwise via syringe while stirring. The mixture may become warm and turn a yellowish color.
Imine Formation: Allow the mixture to stir vigorously at ambient temperature for 10-12 hours. This period is crucial for the formation of the imine intermediate.[4]
Reduction: Carefully add sodium borohydride (15 mmol, 0.57 g) portion-wise to the stirring mixture.
Causality Note: NaBH₄ is a mild reducing agent capable of reducing the imine to an amine. Adding it after the imine has formed minimizes the unwanted reduction of the starting ketone to an alcohol.[8]
Reaction Completion: Continue stirring the resulting mixture for an additional 7-8 hours at ambient temperature.
Quenching and Work-up: Quench the reaction by slowly pouring the mixture into 30 mL of 2 M aqueous ammonia with stirring. A white inorganic precipitate (titanium oxides) will form.
Isolation: Filter the slurry through a pad of Celite in a Büchner funnel. Wash the precipitate thoroughly with diethyl ether (2 x 50 mL).
Extraction: Combine the filtrate and washes in a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-fluorophenyl)propan-1-amine as an oil.
Part B: Conversion to 1-(3-Fluorophenyl)propan-1-amine HCl
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
CAS Number
1-(3-Fluorophenyl)propan-1-amine
Crude from Part A
N/A
82753-45-7
Hydrochloric Acid solution
2.0 M in Diethyl Ether
Merck/Sigma-Aldrich
7647-01-0
Diethyl Ether (Et₂O)
Anhydrous
Merck/Sigma-Aldrich
60-29-7
Hexanes
ACS Reagent
Merck/Sigma-Aldrich
110-54-3
Procedure:
Dissolution: Dissolve the crude amine from Part A in anhydrous diethyl ether (approx. 50 mL).
Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed. The amine hydrochloride salt will precipitate as a white solid.
Causality Note: The lone pair on the amine nitrogen is basic and readily accepts a proton from HCl, forming the ammonium salt. This salt is ionic and generally has low solubility in non-polar organic solvents like diethyl ether, causing it to precipitate.
Isolation: Stir the resulting slurry for 30 minutes at 0 °C (ice bath) to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) and then with hexanes (20 mL) to remove any non-polar impurities.
Drying: Dry the white solid under high vacuum to a constant weight. The final product is 1-(3-fluorophenyl)propan-1-amine hydrochloride.[9]
Expected Results and Characterization
Parameter
Expected Value / Observation
Starting Ketone
Colorless liquid
Crude Amine
Pale yellow oil
Final HCl Salt
White to off-white crystalline solid
Molecular Formula (HCl)
C₉H₁₃ClFN
Molecular Weight (HCl)
189.66 g/mol
Purity (Typical)
>98% after salt formation and washing
Yield (Typical)
70-85% over two steps
Storage
Store at 4°C, sealed, away from moisture.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
Mass Spectrometry (MS): To verify the molecular weight of the free amine cation.
FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., N-H bends of the ammonium salt).
Melting Point: To assess purity; compare with literature values.
References
Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. designer-drug.com. [Link]
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Technical Disclosure Commons. [Link]
Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. Molbase. [Link]
(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride suppliers and producers. BuyersGuideChem. [Link]
Application Notes and Protocols for Dissolving 1-(3-Fluorophenyl)propan-1-amine for Cell Culture
Introduction 1-(3-Fluorophenyl)propan-1-amine is a primary amine of interest in various research and drug development applications. As with many small molecules, its effective use in in vitro cell-based assays is critica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(3-Fluorophenyl)propan-1-amine is a primary amine of interest in various research and drug development applications. As with many small molecules, its effective use in in vitro cell-based assays is critically dependent on proper dissolution and the choice of an appropriate buffer system. An inadequately prepared compound solution can lead to precipitation, inaccurate dosing, and confounded experimental results. This guide provides a comprehensive framework for selecting and preparing buffers to dissolve 1-(3-Fluorophenyl)propan-1-amine, ensuring solution stability and compatibility with cell culture experiments. The principles and protocols outlined herein are designed to provide researchers with a robust starting point for their specific cell culture systems.
Physicochemical Properties of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride
A thorough understanding of the compound's properties is foundational to developing a successful dissolution strategy. 1-(3-Fluorophenyl)propan-1-amine is commonly supplied as a hydrochloride (HCl) salt.
The primary function of a buffer in cell culture is to resist changes in pH, which is crucial for cell viability and for maintaining the stability and activity of the compound being tested[4][5]. The pH of the culture medium can significantly influence a drug's:
Solubility and Stability: Extreme pH values can lead to the degradation of compounds through mechanisms like hydrolysis[6].
Cellular Uptake: The ionization state of a molecule can affect its ability to cross the cell membrane. While the charged form is often more soluble in the aqueous medium, the uncharged form is typically more membrane-permeable[7][8].
Recommended Buffer Systems
For most cell culture applications, maintaining a physiological pH between 7.2 and 7.4 is optimal. The choice of buffer should be guided by its pKa, which should be close to the desired pH[4][9].
Phosphate-Buffered Saline (PBS)
PBS is a widely used isotonic buffer that is non-toxic to cells. It is a suitable choice for initial dissolution tests and for preparing stock solutions that will be further diluted in a complete cell culture medium.
HEPES is a zwitterionic organic buffer that is frequently used as a component of cell culture media to provide additional buffering capacity, especially when cells are cultured outside of a CO₂ incubator[4][10].
Advantages: pKa of ~7.5 at 37°C, making it an excellent buffer for physiological pH. It is also known for its low metal ion binding capacity[10].
Limitations: Can be phototoxic at high concentrations when exposed to light, and some studies suggest it may have off-target effects in certain assays.
MOPS (3-(N-morpholino)propanesulfonic acid)
MOPS is another "Good's" buffer with a pKa of ~7.2, making it suitable for maintaining physiological pH[10].
Advantages: Good buffering capacity at physiological pH.
Limitations: Should be used at concentrations that are non-toxic to the specific cell line being studied.
The following table summarizes the key properties of these recommended buffers:
Buffer
Useful pH Range
pKa (25°C)
Key Considerations
Phosphate Buffer
5.8 - 8.0
~7.2
Isotonic, potential for precipitation with divalent cations.
HEPES
6.8 - 8.2
7.45 - 7.65
Strong buffer at physiological pH, potential for phototoxicity.[10]
The following protocols provide a step-by-step guide for preparing stock and working solutions of 1-(3-Fluorophenyl)propan-1-amine.
Protocol 1: Preparation of a High-Concentration Stock Solution
For many small molecules, dissolving in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common and effective initial step[11][12][13].
Materials:
1-(3-Fluorophenyl)propan-1-amine HCl
Sterile, cell culture-grade DMSO
Sterile microcentrifuge tubes or amber glass vials[14]
Vortex mixer
Procedure:
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Mass (mg) = 0.01 mol/L x 0.001 L x 189.66 g/mol = 1.8966 mg
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of 1-(3-Fluorophenyl)propan-1-amine HCl and place it into a sterile microcentrifuge tube or amber vial.
Dissolve in DMSO: Add the desired volume of sterile DMSO to the tube.
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution if necessary[12].
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[15].
Protocol 2: Preparation of Working Solutions
The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use[11].
Materials:
10 mM stock solution of 1-(3-Fluorophenyl)propan-1-amine in DMSO
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
Sterile conical tubes
Procedure:
Determine the final concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).
Calculate the dilution:
Dilution factor = Stock concentration / Final concentration
Dilution factor = 10,000 µM / 10 µM = 1000
Perform serial dilutions (recommended): To avoid precipitation and ensure accurate dilution, it is best to perform serial dilutions. For a 1:1000 dilution:
First, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM intermediate solution.
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM working solution.
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of the same concentration of DMSO in the cell culture medium as the highest concentration used for the compound treatment (typically ≤ 0.1%)[11][12].
Immediate Use: Use the prepared working solutions immediately to prevent degradation or precipitation.
Workflow and Decision-Making Diagram
The following diagram illustrates the workflow for selecting a buffer and preparing the compound solution.
Caption: Workflow for preparing 1-(3-Fluorophenyl)propan-1-amine solutions.
Troubleshooting
Precipitation upon dilution: If the compound precipitates when diluted into the aqueous cell culture medium, try a lower stock concentration or perform the dilution in a stepwise manner with vigorous mixing. Sonication can also be attempted[12].
Cell Toxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is non-toxic for your cell line (generally ≤ 0.1%). Also, consider the possibility of buffer-induced toxicity.
Inconsistent Results: Ensure stock solutions are properly stored and that working solutions are made fresh for each experiment.
Conclusion
The successful use of 1-(3-Fluorophenyl)propan-1-amine in cell culture hinges on its proper dissolution and the maintenance of a stable, physiological pH. By starting with a high-concentration stock solution in DMSO and carefully diluting it into an appropriately buffered cell culture medium, researchers can achieve reliable and reproducible results. It is always recommended to perform preliminary solubility and cytotoxicity tests to optimize the conditions for your specific experimental system.
References
Vertex AI Search, citing ChemScene LLC. 1-(3-Fluorophenyl)propan-1-amine hydrochloride | 844470-86-6.
Shiraki, K., et al. (2003). Dissolution of protein aggregation by small amine compounds.
Krieg, B. J., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 106(10), 2847-2857.
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Hopax Fine Chemicals Blog.
PhytoTech Labs. Preparing Stock Solutions.
Tsumoto, K., et al. (2016). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Current Pharmaceutical Biotechnology, 17(2), 116-123.
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
BenchChem. (2025).
Scientific Bioprocessing, Inc. pH In Cell Culture - How Does pH Buffered Culture Media Work?.
Al-Gousous, J., et al. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 12(12), 1201.
Promega Corporation. Buffers for Biochemical Reactions.
Barrick Lab, The University of Texas at Austin. ProtocolsAntibioticStockSolutions.
Vertex AI Search, citing ChemScene LLC. 1-(3-Fluorophenyl)propan-1-amine hydrochloride | 844470-86-6.
Pohl, P., et al. (2019). The Effect of Buffers on Weak Acid Uptake by Vesicles. Membranes, 9(2), 26.
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
Chern, G. C., & Lau, K. S. (1995). Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been used a.
Rich, K. J., et al. (2011). Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin. PLoS ONE, 6(5), e19265.
Beijing xinhua heng ye technology co. LTD. 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Chung, M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2815.
PubChem. 3-Fluoropropan-1-amine hydrochloride.
Li, Y., et al. (2024). Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine. Journal of Drug Targeting.
Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
Hadgraft, J., & Valenta, C. (2000). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(2).
ResearchGate.
Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8).
Microwave-Assisted Synthesis of Fluorinated Phenylpropylamines: Accelerated Workflows for Fluoxetine and Analogs
Application Note: Target Synthesis & Process Optimization Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Executive Summary Fluorinated phenylpropylamines, such as the widely prescri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Target Synthesis & Process Optimization
Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
Fluorinated phenylpropylamines, such as the widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) fluoxetine (Prozac), are critical Active Pharmaceutical Ingredients (APIs) in neuropharmacology[1]. However, the conventional synthesis of these molecules is plagued by severe bottlenecks: prolonged reaction times, thermal degradation, and poor atom economy[2].
This application note details a fully optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow condenses a 28-hour conventional batch process into a 13-minute high-throughput sequence, achieving comparable or superior overall yields[2][3].
Mechanistic Rationale: The MAOS Advantage
As a process scientist, it is critical to understand why microwave irradiation outperforms convective oil-bath heating for this specific molecular class. The synthesis of fluoxetine requires three core transformations: carbonyl reduction, etherification, and amination.
The etherification step—typically a Mitsunobu coupling between 3-chloro-1-phenylpropan-1-ol and 4-(trifluoromethyl)phenol—is notoriously sluggish. The 4-(trifluoromethyl)phenol is electronically deactivated by the strongly electron-withdrawing
group, and the secondary benzylic alcohol presents steric hindrance. Under conventional heating, this step requires up to 18 hours and is prone to elimination side-reactions[2][4].
The Causality of Microwave Acceleration:
Microwave irradiation (2.45 GHz) directly couples with the highly polar betaine intermediate formed by triphenylphosphine (
) and diethyl azodicarboxylate (DEAD). This targeted dielectric heating rapidly overcomes the activation energy () barrier for the displacement, driving the reaction to completion in just 5 minutes[4]. Similarly, in the final amination step, utilizing a solvent with a high loss tangent () like N-Methyl-2-pyrrolidone (NMP) allows the system to instantaneously reach 150°C, facilitating the nucleophilic substitution of the primary chloride by methylamine before thermal degradation can occur[2][5].
Comparative Process Analytics
The quantitative advantages of transitioning from convective heating to MAOS for the 3-step synthesis of fluoxetine are summarized below.
Step
Chemical Transformation
Conventional Conditions
MAOS Conditions
Time Reduction
1
Carbonyl Reduction
-25°C, 7 hours
100°C, 2.5 min
>99%
2
Mitsunobu Etherification
23°C, 18 hours
120°C, 5 min
>99%
3
Nucleophilic Amination
130°C, 3 hours
150°C, 5 min
97%
Total
Overall Workflow
28 hours (51% Yield)
~12.5 min (53% Yield)
~28 hours Saved
Data adapted from Biotage target synthesis comparative studies[2].
Workflow Visualization
Figure 1: 3-step microwave-assisted synthesis workflow for fluoxetine with integrated QC checkpoints.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, every step in this protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the validation criteria are strictly met.
Step 1: Microwave-Assisted Carbonyl Reduction
Objective: Reduce 3-chloro-1-phenylpropan-1-one to the corresponding secondary alcohol.
Preparation: Charge a 10 mL microwave-safe reaction vial with 3-chloro-1-phenylpropan-1-one (1.0 mmol) and
(1.5 mmol).
Solvent Addition: Add 4.0 mL of anhydrous Methanol.
Sealing: Seal the vial with a Teflon-lined septum crimp cap to safely contain pressure generated by hydrogen gas evolution.
Irradiation: Insert into the microwave synthesizer. Set parameters to 100°C for 2.5 minutes using dynamic power modulation (maximum 50 W) with high-speed magnetic stirring.
Workup: Vent the vial, quench cautiously with 1M HCl (1 mL), and extract with Ethyl Acetate (
mL). Dry over and concentrate in vacuo.
Self-Validation Checkpoint: Perform rapid Attenuated Total Reflectance (ATR) IR spectroscopy on the crude oil.
Pass Criteria: The sharp ketone
stretching band at ~1685 must be completely absent, replaced by a broad stretch at ~3300 .
Objective: Couple the secondary alcohol with 4-(trifluoromethyl)phenol.
Preparation: In a clean 10 mL microwave vial, dissolve the validated 3-chloro-1-phenylpropan-1-ol (1.0 mmol) from Step 1, 4-(trifluoromethyl)phenol (1.2 mmol), and
(1.5 mmol) in 5.0 mL of anhydrous THF.
Activation: Cool the vial in an ice bath and dropwise add DEAD (1.5 mmol). The solution will turn pale yellow, indicating the formation of the betaine intermediate. Seal the vial.
Irradiation: Irradiate at 120°C for 5.0 minutes . The rapid dielectric heating prevents the decomposition of the DEAD reagent before the
Workup: Concentrate the mixture, triturate with cold diethyl ether to precipitate triphenylphosphine oxide (
), and filter.
Self-Validation Checkpoint: Analyze the filtrate via LC-MS and
-NMR.
Pass Criteria: LC-MS must show the desired ether mass
and the disappearance of the starting alcohol. -NMR must display a distinct singlet at approximately -61 ppm, confirming the successful incorporation of the trifluoromethyl ether moiety.
Step 3: Nucleophilic Amination
Objective: Substitute the primary alkyl chloride with methylamine to yield fluoxetine.
Preparation: Transfer the validated fluorinated ether intermediate (1.0 mmol) into a 10 mL microwave vial.
Reagent Addition: Add 3.0 mL of a 33% solution of methylamine (
) in absolute ethanol, followed by 1.0 mL of NMP. Causality note: NMP acts as a microwave co-solvent to drastically increase the loss tangent of the mixture, ensuring rapid heating.
Irradiation: Seal the vial securely (this reaction generates significant pressure). Irradiate at 150°C for 5.0 minutes [2][5].
Workup: Dilute with water (10 mL) and extract with Dichloromethane (
mL). Wash the organic layer with brine, dry over , and evaporate the solvent.
Self-Validation Checkpoint: Purify via flash chromatography (if necessary) and analyze via
-NMR (400 MHz, ).
Pass Criteria: The spectrum must reveal a characteristic
singlet integrating to 3 protons at ~2.4 ppm. The target API, fluoxetine, is validated.
Process Development & Scale-Up: High-Purity Synthesis of 1-(3-Fluorophenyl)propan-1-amine HCl
Executive Summary This application note details a robust, scalable manufacturing protocol for 1-(3-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 844470-86-6). This primary amine is a critical pharmacophore in neuroscie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable manufacturing protocol for 1-(3-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 844470-86-6). This primary amine is a critical pharmacophore in neuroscience drug discovery, serving as a chiral building block for monoamine reuptake inhibitors.
While various synthetic routes exist, this guide focuses on Catalytic Reductive Amination using Raney Nickel. This route is selected for its atom economy, scalability, and avoidance of hazardous hydride reagents (e.g.,
) or wasteful Leuckart-Wallach conditions. The protocol emphasizes safety regarding high-pressure hydrogenation and pyrophoric catalyst handling.
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis proceeds via the condensation of 3-fluoropropiophenone with ammonia to form an intermediate imine, which is subsequently reduced in situ to the primary amine.
Critical Quality Attribute (CQA): The suppression of the secondary amine "dimer" impurity. This side reaction occurs when the newly formed primary amine reacts with the intermediate imine.
Mechanism & Side Pathways:
Figure 1: Reaction pathway highlighting the target amine and critical impurity vectors (Alcohol and Dimer).[1][2]
Critical Process Parameters (CPPs)
To ensure process reliability, the following parameters must be strictly controlled:
Parameter
Range
Rationale
Equivalents
5.0 – 8.0 eq
High ammonia concentration shifts equilibrium toward the imine and suppresses dimer formation.
Temperature
60°C – 75°C
Balance between reaction rate and minimizing thermal degradation/defluorination.
Pressure
20 – 40 bar
Sufficient pressure ensures mass transfer of hydrogen to the catalyst surface is not rate-limiting.
Catalyst Loading
5 – 10 wt%
Raney Nickel (Type 2800 or similar) provides high activity for imine reduction.
Solvent
Methanol
Promotes high solubility of ammonia and the organic substrate.
Detailed Experimental Protocol
Safety Pre-Requisites
Raney Nickel: Pyrophoric when dry. Must be kept under water or solvent at all times.
High Pressure: Operations occur at 40 bar. Use rated Hastelloy or Stainless Steel autoclaves with burst disks.
Ammonia: Toxic and corrosive gas.[3][4][5] All venting must pass through an acid scrubber.
Step-by-Step Manufacturing Process
Step 1: Reductive Amination
Reactor Preparation: Purge a 5L high-pressure autoclave with Nitrogen (
) three times to remove oxygen.
Catalyst Charging: Under a counter-current of
, charge Raney Nickel (50 g, ~10 wt% relative to substrate, washed 3x with Methanol) as a slurry in Methanol.
Increase equivalents to >7.0. Ensure temperature ramp is not too slow.
Defluorination
Temperature too high
Limit reaction temperature to 65°C. Avoid Pd/C if defluorination is observed (Raney Ni is less prone).
Filtration Difficulties
Fine Catalyst Particles
Use a filter aid (Celite) or switch to a fixed-bed loop reactor for larger scales.
References
Reductive Amination Overview:
Abdel-Magid, A. F., & Mehorman, S. J. (2006).[6] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
Raney Nickel Catalysis:
Gross, T., et al. (2002). Synthesis of Primary Amines: Reduction of Nitriles and Reductive Amination with Ammonia over Cobalt and Nickel Catalysts. Organic Process Research & Development, 6(5), 668-673.
Process Safety (Ammonia/Hydrogen):
Occupational Safety and Health Administration (OSHA). (n.d.). Ammonia Refrigeration - Properties of Ammonia.
Purification of Amine Salts:
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: YIELD-OPT-3FPA
Subject: Yield Optimization & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary
You are encountering yield issues with 1-(3-Fluorophenyl)propan-1-amine hydrochloride . This primary amine is synthesized from 3'-fluoropropiophenone . The presence of the meta-fluorine atom and the benzylic position creates specific challenges regarding electronic deactivation and potential side-reactions (dimerization).
This guide prioritizes Chemical Reductive Amination (using borohydrides) over Catalytic Hydrogenation for laboratory-scale synthesis (<100g) due to its higher reproducibility and lower risk of defluorination.
Module 1: Critical Reaction Pathway Analysis
To improve yield, you must first understand where the mass loss occurs. The synthesis proceeds through an imine intermediate.[1][2][3] The two primary yield-killers are incomplete imine formation and dimerization (formation of secondary amines).
Pathway Visualization
Figure 1: Reaction pathway showing the critical "fork in the road" between the target amine and the dimer impurity.
Module 2: Optimized Protocol (The "Abdel-Magid" Variant)
We recommend the Sodium Cyanoborohydride (
) method over catalytic hydrogenation for this specific substrate. The 3-fluoro group is stable here, and this method minimizes the "dimer" impurity that plagues catalytic routes.
Reagents & Stoichiometry
Component
Role
Equivalents (Eq)
Notes
3'-Fluoropropiophenone
Substrate
1.0
Limiting reagent.
Ammonium Acetate ()
Nitrogen Source
10.0 - 15.0
CRITICAL: High excess prevents dimerization.
Sodium Cyanoborohydride
Reducing Agent
1.5 - 2.0
Add after initial stirring.
Methanol (MeOH)
Solvent
N/A
Anhydrous preferred.
Molecular Sieves (3Å)
Water Scavenger
20% w/w
Optional but recommended for >80% yield.
Step-by-Step Execution
Imine Formation (The "Equilibrium Push"):
Dissolve 3'-fluoropropiophenone in Methanol (0.5 M concentration).
Add Ammonium Acetate (10 Eq) .
Technical Insight: If using molecular sieves, add them now. Stir at room temperature for 30-60 minutes. This allows the ketone-imine equilibrium to establish before the reducing agent is introduced.
Reduction:
Cool the mixture to 0°C (ice bath).
Add
(1.5 Eq) portion-wise.
Allow to warm to room temperature and stir for 24-48 hours.
Checkpoint: Monitor via TLC or LC-MS. You are looking for the disappearance of the ketone (
).
Quench & Workup (Purification Step 1):
Acidify with 1N HCl to pH < 2 (Caution: HCN gas evolution—perform in fume hood). This hydrolyzes any remaining imine and decomposes excess borohydride.
Extract with Ethyl Acetate (EtOAc).[4] Discard the organic layer.
Why? The target amine is protonated (water-soluble) in the acidic layer. The organic layer contains unreacted ketone and neutral alcohol side products.
Isolation of Free Base:
Basify the aqueous layer with NaOH (pH > 12).
Extract with Dichloromethane (DCM) or EtOAc (3x).
Dry combined organics over
and concentrate.
Salt Formation (The "Yield Trap"):
Dissolve the oily free base in a minimum amount of cold Isopropanol (IPA) or dry Diethyl Ether.
Add HCl (in Dioxane or Ether) dropwise with vigorous stirring.
Critical: Do not overshoot acid addition if using IPA; the salt may redissolve.
Module 3: Troubleshooting Guide
Use this logic flow to diagnose low yields.
Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.
Common Failure Modes
Issue 1: The "Pink Product" Syndrome
Symptom: The final hydrochloride salt is pink or reddish.
Cause: Trace oxidation of the amine or presence of phenolic impurities (if the fluorine was hydrolyzed, though rare).
Fix: Recrystallize from Isopropanol/Ethanol (9:1). Add a pinch of activated charcoal during the hot dissolution step, filter hot, then cool.
Issue 2: The "Oiling Out" Phenomenon
Symptom: Upon adding HCl, a sticky gum forms instead of a white powder.
Cause: Presence of water or solvent polarity mismatch.
Fix: Decant the solvent. Triturate (grind) the gum with anhydrous Diethyl Ether or Hexane. Scratch the flask wall with a glass rod to induce nucleation.
Issue 3: Low Conversion (Ketone Remains)
Cause: Steric hindrance of the propyl chain + electronic deactivation by the 3-fluoro group.
Fix: Switch from Methanol to 2,2,2-Trifluoroethanol (TFE) as a solvent. TFE activates the ketone carbonyl via hydrogen bonding, significantly accelerating imine formation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Catalytic Hydrogenation (Pd/C + H2) instead of Borohydrides?A: Yes, but with caution. The 3-fluorophenyl group is robust, but the primary amine product is highly reactive toward the intermediate imine, leading to dimers (secondary amines). If you must use hydrogenation:
Use Raney Nickel instead of Palladium (Nickel is less prone to de-halogenation).
Perform in 7M Ammonia in Methanol to suppress dimerization.
Warning: Do not use acidic conditions with Pd/C, as this increases the risk of defluorination.
Q: Why use Ammonium Acetate instead of Ammonium Chloride?A: Solubility and pH. Ammonium acetate is highly soluble in methanol and buffers the solution to pH ~6-7, which is optimal for imine formation. Ammonium chloride is too acidic and less soluble, slowing down the reaction.
Q: Is the 3-Fluoro group susceptible to nucleophilic attack during this synthesis?A: generally, no. The reductive amination conditions are mild.[3] However, avoid strong bases and high heat (>80°C), which could theoretically favor nucleophilic aromatic substitution, although this is very unlikely without strong electron-withdrawing groups in the ortho/para positions.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
Gross, T. , Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055-2058.
Nugent, T. C. , & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis, 352(5), 753-819.
Technical Support Center: Purification of 1-(3-Fluorophenyl)propan-1-amine HCl
This technical support guide provides in-depth troubleshooting and practical protocols for the purification of 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting and practical protocols for the purification of 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered after the typical synthesis, which is often a reductive amination of 3'-fluoropropiophenone.[1][2] Our focus is on delivering a robust, self-validating purification strategy to achieve high purity of the final active pharmaceutical ingredient (API) precursor.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification workflow.
Question 1: What are the most likely impurities in my crude 1-(3-Fluorophenyl)propan-1-amine HCl product?
Answer: The impurity profile is highly dependent on the synthetic route, but for a standard reductive amination, you should anticipate the following species. Understanding these impurities is the first step in designing an effective purification strategy.
Impurity
Probable Origin
Removal Strategy
3'-Fluoropropiophenone
Unreacted starting material.
Acid-Base Extraction, Column Chromatography
1-(3-Fluorophenyl)propan-1-ol
Reduction of the starting ketone by the reducing agent before imine formation.[3][4]
Further reduction; primarily removed during acidic workup/extraction.
Bis(1-(3-fluorophenyl)propyl)amine
Over-alkylation of the primary amine product.
Column Chromatography
Residual Solvents & Reagents
Trapped solvents (e.g., THF, Methanol) or byproducts from reducing agents (e.g., borate salts).
Recrystallization, High-vacuum drying
Question 2: My crude product is a sticky oil/gum even after adding HCl. Can I purify it directly?
Answer: It is highly inadvisable to proceed with an oily or non-crystalline crude salt. This physical state indicates the presence of significant impurities or trapped solvent, which disrupt the crystal lattice of the desired hydrochloride salt. Attempting to directly purify this material will likely lead to poor recovery and low purity.
The recommended approach is:
Neutralize the crude salt back to the free amine.
Perform an aqueous acid-base extraction to remove neutral impurities like the starting ketone and alcohol side-product.[5]
If necessary, purify the resulting free amine oil via column chromatography.
Convert the purified free amine back into the HCl salt under controlled conditions to induce crystallization.[6]
Question 3: My amine is streaking badly on my silica TLC plate. How can I develop a reliable chromatography method?
Answer: This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel.[7] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.
Solution: Modify your mobile phase by adding a small amount of a basic modifier. This neutralizes the active sites on the silica, allowing for symmetrical peak elution.[7][8]
Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane).
Alternative: For more polar systems, adding 1-2% of a 7N ammonia solution in methanol to the polar component of your eluent (e.g., Dichloromethane/Methanol) is also effective.[7]
Always develop your method using TLC with the exact same modified solvent system you plan to use for the column.
Question 4: I've successfully made the HCl salt, but the melting point is broad and lower than expected. What's the next step?
Answer: A broad or low melting point is a definitive indicator of impurity. The best course of action is recrystallization. This process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution. Finding the right solvent is key.
Recommended Solvents for Amine HCl Salts:
Primary Choice: Isopropanol (2-Propanol) is often an excellent choice for recrystallizing amine hydrochlorides.[9]
Other Options: Ethanol, Methanol/Ethyl Acetate, Isopropanol/Diethyl Ether.
Procedure: Dissolve the crude salt in a minimal amount of the hot solvent, then cool slowly to allow for the formation of pure crystals. If crystallization is slow to initiate, adding a small amount of a less polar "anti-solvent" (like diethyl ether) can help induce precipitation.[9]
Section 2: Purification Workflow and Key Protocols
This section provides a visual overview of the purification strategy and detailed, step-by-step protocols for the critical stages.
Overall Purification Strategy
The following workflow represents a robust pathway from a crude reaction mixture to a high-purity final product.
Caption: High-level purification workflow for 1-(3-Fluorophenyl)propan-1-amine HCl.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
Principle: This technique separates the basic amine from neutral organic impurities. The amine is protonated by acid, rendering it water-soluble, while neutral compounds like the starting ketone and alcohol byproduct remain in the organic phase.[5]
Procedure:
Dissolve the crude product (free amine or neutralized crude salt) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude).
Transfer the solution to a separatory funnel.
Extract the organic solution with 1 M hydrochloric acid (HCl). Use approximately half the volume of the organic layer.
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the amine.
Crucially, combine the aqueous extracts. The organic layer, now containing the neutral impurities, can be discarded.
Cool the combined aqueous extracts in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 11, check with pH paper). The free amine may precipitate or form an oily layer.
Extract the basified aqueous solution twice with fresh organic solvent (ethyl acetate or DCM).
Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free amine, which is typically an oil.
Principle: To be used if the free amine from Protocol 1 still contains basic or closely related impurities. A basic modifier in the eluent is critical for good separation.[7][8]
Procedure:
TLC Analysis: Develop a suitable solvent system using Ethyl Acetate/Hexane with 1% triethylamine (TEA) added. Aim for an Rf value of ~0.3 for the desired product.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA). Pack the column carefully to avoid air bubbles.
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.
Elution: Run the column using a gradient elution, slowly increasing the polarity based on your TLC analysis.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It is important to ensure all TEA is removed, as it can interfere with the subsequent salt formation.
Protocol 3: Hydrochloride Salt Formation
Principle: The purified basic amine is reacted with a stoichiometric amount of HCl to form the ionic hydrochloride salt, which is typically a crystalline solid that can be isolated by filtration.[6]
Procedure:
Dissolve the purified free amine (1.0 equivalent) in a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices (approx. 10-15 mL per gram of amine).
Cool the solution in an ice bath.
While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.0 to 1.05 equivalents) dropwise.
A white precipitate of the hydrochloride salt should form immediately.
Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
Dry the product under high vacuum to remove all residual solvent.
Protocol 4: Recrystallization of the Final Product
Principle: This is the final and most critical step for achieving high purity. The crude salt is dissolved in a minimum of hot solvent and allowed to cool slowly, forming well-defined crystals while impurities remain in the mother liquor.
Procedure:
Place the crude 1-(3-Fluorophenyl)propan-1-amine HCl in an Erlenmeyer flask.
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.[9]
Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add excess solvent.
If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing purification challenges.
Caption: Decision tree for troubleshooting the purification of the target compound.
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent . Gavin Publishers. [Link]
Amine Troubleshooting . Sulfur Recovery Engineering Inc. [Link]
How to separate two diastereomeric amines? . Chemistry Stack Exchange. [Link]
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro . BioDuro. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . PMC. [Link]
Purification of amine reaction mixtures.
Startup troubleshooting of amine units in LNG export facilities . Hydrocarbon Processing. [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents? . ResearchGate. [Link]
6.8: Resolution (Separation) of Enantiomers . Chemistry LibreTexts. [Link]
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? . ResearchGate. [Link]
Purification of organic hydrochloride salt? . ResearchGate. [Link]
24.6: Synthesis of Amines . Chemistry LibreTexts. [Link]
SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY . Semantic Scholar. [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids . Journal of the American Chemical Society. [Link]
Amine and HCl - salt formation reaction . YouTube. [Link]
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification . PubMed. [Link]
Troubleshooting low solubility of 1-(3-Fluorophenyl)propan-1-amine in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical challenges associated with solvating 1-(3-Fluorophen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical challenges associated with solvating 1-(3-Fluorophenyl)propan-1-amine in Dimethyl Sulfoxide (DMSO).
This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of solvation, providing you with self-validating protocols to rescue your assays.
Part 1: Root Cause Analysis (The Causality of Insolubility)
When a small molecule like 1-(3-Fluorophenyl)propan-1-amine fails to dissolve in DMSO, the root cause almost always depends on its chemical state: the Hydrochloride (HCl) Salt versus the Free Base .
Scenario A: You are using the Hydrochloride Salt (CAS 844470-86-6)
The Causality (The Anion Solvation Penalty): DMSO is a classic polar aprotic solvent. It possesses a high dielectric constant (ε ≈ 47) and a strong dipole that excellently solvates cations, such as the protonated primary amine[1]. However, because DMSO lacks hydrogen-bond donors, it is notoriously poor at solvating small, high-charge-density anions like chloride[2]. This leaves the chloride anion relatively "naked" and unsolvated[1]. Consequently, the tight ion-pairing of the crystal lattice cannot be overcome by the solvent, manifesting as stubbornly low solubility despite the drug-like nature of the molecule.
Scenario B: You are using the Free Base (CAS 473732-89-7)
The Causality (The Hygroscopic Antisolvent Effect): The free base of 1-(3-Fluorophenyl)propan-1-amine is highly lipophilic and should be infinitely miscible in anhydrous DMSO. If it precipitates, your solvent has likely degraded. DMSO is extremely hygroscopic; when exposed to ambient laboratory air (e.g., ~40% relative humidity), pure DMSO in a high-density 1536-well microplate can absorb over 6% water by volume in just one hour[3]. Because the free base is poorly soluble in water, this absorbed moisture acts as a potent antisolvent, forcing the compound out of solution.
Part 2: Mandatory Visualization: Troubleshooting Workflow
Decision tree for resolving 1-(3-Fluorophenyl)propan-1-amine solubility issues in DMSO.
Part 3: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems . The immediate physical response of your solution to these steps will confirm or refute the hypothesized root cause.
Protocol A: Solubilizing the Hydrochloride Salt
If you must use the HCl salt and cannot change your primary solvent, use this protocol to overcome the anion solvation penalty.
Step 1: Thermal & Acoustic Disruption (The Baseline Test)
Seal the vial to prevent moisture ingress.
Heat the solution to 37°C in a water bath for 10 minutes, followed by 5 minutes of bath sonication.
Causality: This provides the kinetic energy needed to temporarily overcome the lattice energy. If it dissolves but crashes out upon cooling, you have exceeded the thermodynamic solubility limit of the salt in pure DMSO.
Step 2: Protic Co-Solvent Rescue (The Validation Step)
If Step 1 fails, add exactly 5% (v/v) LC-MS grade Water or Methanol to your DMSO stock.
Vortex for 30 seconds.
Causality: Water or methanol provides the critical hydrogen-bond donors required to solvate the chloride anion[2]. Self-Validation: If the cloudy suspension instantly turns clear upon adding 5% water, you have definitively proven that chloride anion solvation (not the organic moiety) was the limiting factor.
Step 3: In Situ Free-Basing (For strictly anhydrous assays)
If your downstream assay cannot tolerate water/methanol, add 1.5 molar equivalents of anhydrous, finely powdered Potassium Carbonate (
) directly to the DMSO suspension.
Stir vigorously for 2 hours at room temperature.
Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble
and excess .
Causality: This converts the insoluble HCl salt into the highly DMSO-soluble free base, leaving the inorganic byproducts as an easily removable solid pellet.
Protocol B: Rescuing the Free Base
If you are using the free base and experiencing precipitation, your DMSO is compromised.
Step 1: Solvent Integrity Check
Discard the current working aliquot. Do not attempt to heat it, as this will only temporarily mask the hydration issue.
Step 2: Anhydrous Reconstitution
Obtain a fresh bottle of anhydrous DMSO (packaged under Argon/Nitrogen with a septum seal).
Using a purged syringe, extract the required volume and reconstitute your free base in a low-humidity environment (e.g., a nitrogen-purged glovebox).
Self-Validation: If the compound dissolves instantly in the fresh solvent, your previous DMSO stock had absorbed atmospheric moisture[3].
Q: Can I just heat the DMSO to 80°C to force the hydrochloride salt into solution?A: This is highly discouraged. While elevated temperatures will increase kinetic solubility, it creates a supersaturated solution that will rapidly crystallize (often as a gel) once it returns to room temperature. Furthermore, heating DMSO above 60°C in the presence of amine salts can trigger mild oxidative degradation of the amine.
Q: My compound was perfectly dissolved yesterday, but after a freeze-thaw cycle today, it has precipitated. Why?A: This is a classic symptom of hydrated DMSO. When DMSO containing absorbed water freezes, the water and DMSO partition. As the sample thaws, the localized concentration of water acts as a nucleation site, forcing the lipophilic compound to crystallize. Once crystallized into a lower-energy polymorph, it is exceptionally difficult to redissolve without applying significant heat or sonication.
Q: If I use the in situ free-basing method with
, will the potassium or carbonate ions interfere with my cellular assay?A: No, provided you centrifuge the sample properly. Neither Potassium Carbonate nor Potassium Chloride is soluble in pure DMSO. They will remain as a solid pellet at the bottom of your tube, allowing you to decant a pure, ion-free DMSO solution of your free base.
Technical Support Center: Preventing Oxidation of 1-(3-Fluorophenyl)propan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the free base form of 1-(3-Fluorophenyl)propan-1-amine. The focus is on understanding, troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the free base form of 1-(3-Fluorophenyl)propan-1-amine. The focus is on understanding, troubleshooting, and preventing its oxidative degradation, a common challenge that can compromise sample integrity, experimental results, and product stability.
Introduction to Amine Oxidation
Primary amines, particularly those with aromatic rings like 1-(3-Fluorophenyl)propan-1-amine, are susceptible to oxidation.[1][2][3] This degradation process is often initiated by exposure to atmospheric oxygen, heat, light, and trace metal ions.[4] Oxidation can lead to the formation of various impurities, including imines, aldehydes, and ketones, which can alter the compound's chemical and pharmacological properties. Understanding the mechanisms of oxidation is crucial for developing effective stabilization strategies.
The primary amino group is a key site for oxidative attack. The lone pair of electrons on the nitrogen atom makes it susceptible to reaction with oxidizing agents, including molecular oxygen. The presence of the phenyl ring can also influence the rate and pathway of oxidation.
Troubleshooting Guide: Common Oxidation-Related Issues
This section addresses specific problems that users may encounter, providing a systematic approach to identify and resolve them.
Question 1: My sample of 1-(3-Fluorophenyl)propan-1-amine has developed a yellow or brown discoloration over time. What is causing this?
Answer:
Discoloration is a common visual indicator of chemical degradation, often due to oxidation. The formation of conjugated systems and various colored byproducts from the breakdown of the amine is a likely cause.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the sample has been stored under the recommended conditions. Amines should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[5][6] The container should be tightly sealed to minimize exposure to air.
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the sample with an inert gas like argon or nitrogen. This displaces oxygen from the headspace of the container, significantly reducing the potential for oxidation.
Analytical Confirmation: To confirm that the discoloration is due to oxidation, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC) can be employed to separate and identify potential degradation products.[7][8]
Question 2: I'm observing unexpected peaks in my chromatogram (HPLC/GC) when analyzing my sample. Could this be due to oxidation?
Answer:
Yes, the appearance of new, unexpected peaks in a chromatogram is a strong indication of sample degradation. Oxidation of 1-(3-Fluorophenyl)propan-1-amine can lead to a variety of byproducts with different retention times than the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.
Question 3: My experimental results are inconsistent. Could oxidation of the free base be a contributing factor?
Answer:
Absolutely. If the concentration of the active compound is decreasing due to oxidative degradation, it will directly impact the reliability and reproducibility of your experimental results. This is particularly critical in quantitative assays and pharmacological studies.
Preventative Measures:
Freshly Prepared Solutions: Whenever possible, prepare solutions of the free base immediately before use.
Use of Antioxidants: For solutions that need to be stored, even for a short period, consider the addition of a suitable antioxidant.[9]
pH Control: The stability of amines can be pH-dependent. In some cases, maintaining a specific pH can help to minimize degradation. However, for the free base, the options for pH adjustment are limited without converting it to a salt.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing free base 1-(3-Fluorophenyl)propan-1-amine?
A1: To ensure the long-term stability of the compound, the following storage conditions are recommended:
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[10]
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent contact with oxygen.
Container: Use a tightly sealed, amber glass vial or a container made of an inert material to protect from light and air.
Location: Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][11]
Storage Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of chemical reactions, including oxidation.
Atmosphere
Inert Gas (Argon, Nitrogen)
Displaces oxygen, a key reactant in the oxidation process.
Light
Amber Container/Darkness
Prevents photo-initiated degradation pathways.
Container Seal
Tightly Sealed
Minimizes exposure to atmospheric oxygen and moisture.
Q2: Can I use an antioxidant to prevent the oxidation of 1-(3-Fluorophenyl)propan-1-amine? If so, which ones are recommended?
A2: Yes, the use of antioxidants can be an effective strategy.[9] Amine-type antioxidants are often used to protect other amines from degradation.[1][4] Common classes of antioxidants that could be considered include:
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[12] These act as radical scavengers.
Thioethers: Can also be effective in some systems.
Phosphites: Often used in combination with other antioxidants.[12]
The selection and concentration of an antioxidant must be carefully evaluated for compatibility with the specific application and downstream analytical methods. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/w) and assess its effectiveness and any potential interference.
Q3: What are the primary degradation products I should look for to confirm oxidation?
A3: While a detailed degradation pathway for this specific molecule may not be readily published, based on the general chemistry of primary amine oxidation, likely degradation products could include:
Imines: Formed from the initial oxidation of the amine.
Aldehydes/Ketones: Resulting from the hydrolysis of the imine. In this case, 1-(3-fluorophenyl)propan-1-one would be a likely ketone.
N-Oxides: Can also be formed through direct oxidation of the nitrogen atom.[13]
Analytical techniques such as Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) would be necessary for the definitive identification of these degradation products.
Q4: How can I monitor the stability of my 1-(3-Fluorophenyl)propan-1-amine sample over time?
A4: A stability-indicating analytical method should be used. This is typically an HPLC method with a suitable detector (e.g., UV) that can separate the parent compound from its potential degradation products.
Protocol for a Basic Stability Study:
Initial Analysis: Analyze a fresh sample of the compound to establish its initial purity and chromatographic profile. This will serve as the time-zero reference.
Storage: Store aliquots of the sample under different conditions (e.g., recommended storage, room temperature, exposed to light).
Periodic Testing: At defined time points (e.g., 1 week, 1 month, 3 months), analyze the stored samples using the same analytical method.
Data Evaluation: Compare the chromatograms from the stored samples to the time-zero reference. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Resolving hygroscopicity issues with 1-(3-Fluorophenyl)propan-1-amine HCl salt
A Guide to Understanding and Mitigating Hygroscopicity Issues Welcome to the technical support center for 1-(3-Fluorophenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Mitigating Hygroscopicity Issues
Welcome to the technical support center for 1-(3-Fluorophenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this hydrochloride salt. As your Senior Application Scientist, I will provide you with in-depth technical guidance and practical solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for 1-(3-Fluorophenyl)propan-1-amine HCl?
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For active pharmaceutical ingredients (APIs) like 1-(3-Fluorophenyl)propan-1-amine HCl, this can be a significant issue. Amine hydrochloride salts are frequently utilized to enhance the solubility of a compound; however, this often increases their hygroscopicity.[2][3]
Moisture uptake can lead to a cascade of problems:
Physical Instability: The solid may change from a free-flowing powder to a clumpy, caked, or even paste-like material, making it difficult to handle and weigh accurately.[4][5] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[6]
Chemical Instability: The presence of water can accelerate chemical degradation, such as hydrolysis, leading to the formation of impurities and a loss of potency.[2][]
Inconsistent Experimental Results: Variability in the amount of absorbed water between batches can lead to inaccurate dosing and poor reproducibility in assays.
Manufacturing and Formulation Challenges: Hygroscopicity can negatively impact downstream processes like milling, blending, and tablet compression.[4]
Q2: What are the visual cues that my salt has absorbed too much moisture?
Key indicators of excessive moisture absorption include:
A transition from a fine powder to a granular or clumpy solid.[5]
The material becoming sticky and adhering to spatulas or weighing paper.[]
In advanced stages, the formation of a paste or complete dissolution (deliquescence).[5]
Q3: What are the best practices for storing and handling 1-(3-Fluorophenyl)propan-1-amine HCl?
Proper storage and handling are the first line of defense against hygroscopicity-related issues.
Controlled Environment: Store the compound in a desiccator or a controlled humidity environment (e.g., a glove box with dry nitrogen or argon).[][8]
Moisture-Resistant Packaging: Keep the material in a tightly sealed container made of materials with low water vapor permeability.[9]
Minimize Exposure: When weighing or handling the compound, do so in a low-humidity environment and minimize the time the container is open to the atmosphere.[5]
Temperature Control: Store at a consistent, cool temperature as recommended by the supplier (e.g., 4°C), as temperature fluctuations can influence moisture sorption.[10][11]
Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic 1-(3-Fluorophenyl)propan-1-amine HCl.
Problem 1: My 1-(3-Fluorophenyl)propan-1-amine HCl powder is clumping and difficult to weigh accurately.
Root Cause: The salt is absorbing atmospheric moisture, causing particles to agglomerate. This indicates that the ambient relative humidity (RH) is above the critical relative humidity (CRH) of the compound.
Immediate Solution:
Drying: If the compound is thermally stable, it can be dried under vacuum at a gentle temperature. It is crucial to first determine the thermal stability of the specific salt to avoid degradation.
Controlled Handling: If drying is not an option, immediately transfer the material to a controlled environment, such as a glove box with a dry inert gas purge, for all subsequent handling.[8]
Long-Term Prevention:
Implement rigorous environmental controls during handling and storage.
Characterize the hygroscopicity of the material to understand its behavior at different humidity levels (see Experimental Protocols section).
Problem 2: I am observing inconsistent results in my biological or chemical assays.
Root Cause: The mass of the compound being used is not consistent due to varying amounts of absorbed water. This leads to inaccurate concentration calculations for your solutions.
Diagnostic Steps:
Water Content Determination: Use Karl Fischer titration to determine the exact water content of the batch of material you are using.[6] This will allow you to correct for the water content in your weight measurements and prepare solutions of the correct concentration.
Assay Controls: Include a reference standard with a known, low water content in your assays to help identify if the variability is coming from the test compound.
Corrective Actions:
Always determine the water content of a new batch of hygroscopic material before use.
If possible, dry the material to a consistent, low water content before weighing.
Prepare stock solutions in a controlled, low-humidity environment.
Problem 3: I am seeing degradation products in my analytical characterization (e.g., HPLC, LC-MS).
Root Cause: The absorbed water is likely facilitating a chemical degradation pathway, such as hydrolysis.[3]
Investigation:
Forced Degradation Study: Perform a forced degradation study where the compound is exposed to high humidity and elevated temperatures to identify the primary degradation products.
Structural Elucidation: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products, which can provide insight into the degradation mechanism.
Mitigation Strategies:
Strictly adhere to inert atmosphere and low-moisture handling protocols.
If formulating the compound, consider strategies to reduce its hygroscopicity (see Mitigation Strategies section).
Experimental Protocols for Characterization and Mitigation
To effectively manage hygroscopicity, it is essential to quantify the material's moisture sorption behavior.
Protocol 1: Determining Hygroscopicity using Dynamic Vapor Sorption (DVS)
DVS analysis provides a detailed moisture sorption-desorption isotherm, which shows the extent of moisture uptake at various relative humidity (RH) levels at a constant temperature.[] This is crucial for identifying the critical relative humidity (CRH) at which significant moisture uptake begins.
Objective: To quantify the hygroscopic nature of 1-(3-Fluorophenyl)propan-1-amine HCl.
Instrumentation: Dynamic Vapor Sorption Analyzer.
Methodology:
Accurately weigh 5-15 mg of the sample onto the DVS microbalance.[13]
Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
At each step, allow the sample to equilibrate until a stable weight is recorded.
Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.
Data Interpretation: The resulting plot of % weight change versus RH will classify the material's hygroscopicity.
Hygroscopicity Class
Weight Increase at 25°C and 80% RH
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
Deliquescent
Sufficient water is absorbed to form a liquid
This classification is based on the European Pharmacopoeia and provides a standardized way to describe the hygroscopicity of a material.[13]
Protocol 2: Karl Fischer Titration for Precise Water Content Measurement
This technique is the gold standard for quantifying the amount of water in a sample.[6]
Objective: To determine the exact percentage of water in a given batch of 1-(3-Fluorophenyl)propan-1-amine HCl.
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
Methodology:
The instrument is standardized using a known amount of water.
A precisely weighed sample of the 1-(3-Fluorophenyl)propan-1-amine HCl is introduced into the titration cell.
The titrator automatically dispenses the Karl Fischer reagent until all the water in the sample has reacted.
The instrument calculates the amount of water in the sample, typically expressed as a weight percentage.
Mitigation Strategies for Formulation Development
If hygroscopicity remains a significant hurdle for the development of 1-(3-Fluorophenyl)propan-1-amine HCl, several advanced strategies can be employed.[14]
Crystal Engineering
Salt Screening: While the compound is a hydrochloride salt, it may be possible to form alternative salts (e.g., mesylate, tosylate, etc.) that exhibit lower hygroscopicity while maintaining the desired solubility and bioavailability.[2][6]
Co-crystallization: A co-crystal is a multi-component crystal in which the API and a co-former are held together by non-ionic interactions. Forming a co-crystal can alter the crystal lattice and reduce the availability of sites for water molecules to bind, thereby lowering hygroscopicity.[2][9]
Formulation-Based Approaches
Co-processing with Excipients: Blending the API with hydrophobic excipients can create a microenvironment that repels moisture.[9]
Film Coating: Applying a polymer-based film coating to a solid dosage form can act as a physical barrier to moisture ingress.[14]
Encapsulation: Encapsulating the API within a polymeric matrix can also provide protection from atmospheric moisture.[14]
Visualizing the Workflow
The following diagram outlines a logical workflow for addressing hygroscopicity issues with 1-(3-Fluorophenyl)propan-1-amine HCl.
Technical Support Center: Identifying Degradation Products of 1-(3-Fluorophenyl)propan-1-amine by LC-MS
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of 1-(3-Fluorophenyl)propan-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of 1-(3-Fluorophenyl)propan-1-amine. Our goal is to provide practical, in-depth solutions to common challenges encountered during the identification of its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is a forced degradation study required for a seemingly stable compound like 1-(3-Fluorophenyl)propan-1-amine?
Forced degradation, or stress testing, is a mandatory requirement by regulatory bodies like the ICH and FDA during drug development.[1][2] Its primary purpose is to understand the intrinsic stability of the drug substance.[1][3] For 1-(3-Fluorophenyl)propan-1-amine, these studies are critical for several reasons:
Pathway Elucidation: Stress testing deliberately degrades the molecule to identify likely degradation products and establish its degradation pathways.[1][4] This helps predict what impurities might form under long-term storage conditions.
Method Validation: It is essential for developing and validating a "stability-indicating" analytical method.[1][5] A method is only considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Formulation & Packaging Development: Understanding how the molecule degrades under heat, light, humidity, and pH extremes informs the development of a stable drug product and the selection of appropriate packaging.[1][6]
Safety and Efficacy: The degradation products themselves can have different pharmacological or toxicological profiles than the parent drug, making their identification and control crucial for patient safety.[4]
Regulatory guidelines, specifically ICH Q1A(R2), recommend that stress studies aim for a modest level of degradation, typically in the 5-20% range, to ensure that the degradation products are representative and can be reliably detected without completely destroying the sample.[5][7]
Q2: What are the most probable degradation pathways for 1-(3-Fluorophenyl)propan-1-amine?
Based on its chemical structure—a primary aliphatic amine attached to a propyl chain at a benzylic position—we can anticipate several key degradation pathways under standard stress conditions.
Oxidative Degradation: This is often the most significant pathway for amines.[8][9] The process can be initiated by radical chain reactions, leading to a variety of products.[8] Two primary mechanisms are likely:
Hydrogen Abstraction: Abstraction of a hydrogen atom from the carbon alpha to the nitrogen can occur, leading to an imine intermediate. This imine is susceptible to hydrolysis, which would yield 3-fluorophenylpropanone and ammonia.[9][10]
Electron Abstraction: An electron can be abstracted from the nitrogen atom, forming a radical cation that can undergo further reactions to form aldehydes, amides, and carboxylic acids.[9]
Hydrolytic Degradation: While the C-N bond in the parent amine is relatively stable to hydrolysis, degradation can occur at pH extremes, often catalyzed by acid or base.[6] More commonly, hydrolysis plays a secondary role by breaking down intermediates, such as the imine formed during oxidation.[10]
Photolytic Degradation: Exposure to UV or visible light, as outlined in ICH Q1B, can induce degradation.[3] For amines, this can occur through reactions with photochemically generated species like hydroxyl radicals or via direct electron transfer mechanisms.[11][12]
Thermal Degradation: At elevated temperatures, cleavage of the C-N bond is a plausible pathway. Based on studies of similar structures, this could lead to elimination of the amine group to form an alkene (e.g., 1-(3-fluorophenyl)prop-1-ene) or cleavage of the side chain.[13]
Q3: What specific types of degradation products should I be searching for in my LC-MS data?
When analyzing your LC-MS data, you should look for masses corresponding to the following potential structures. The primary amine will readily protonate, so you will be looking for the [M+H]⁺ ion in positive electrospray ionization (ESI) mode.
Potential Degradation Product
Formation Pathway
Expected [M+H]⁺ (Monoisotopic)
3-Fluorophenylpropanone
Oxidation (via imine intermediate) followed by hydrolysis
153.0761
1-(3-Fluorophenyl)propan-1-ol
Reduction of the ketone or hydrolysis of a halide intermediate
155.0918
3-Fluorobenzoic acid
Further oxidation of the side chain
141.0292
3-Fluorobenzaldehyde
Side-chain cleavage and oxidation
125.0343
N-(1-(3-fluorophenyl)propyl)formamide
Oxidation/reaction with formic acid from mobile phase
182.0925
Troubleshooting Guide for LC-MS Analysis
This section addresses specific issues you may encounter during your experimental work.
Q1: My chromatographic peak for the parent 1-(3-Fluorophenyl)propan-1-amine is broad and tailing. How can I fix this?
This is a classic problem when analyzing basic compounds like primary amines on standard silica-based C18 columns. The issue stems from the interaction between the positively charged amine and negatively charged residual silanol groups on the silica surface.[14]
Solutions:
Mobile Phase pH Adjustment: Ensure your mobile phase is acidic (pH 2.5-4.0). Using an additive like 0.1% formic acid or 10 mM ammonium formate will protonate the amine to its ammonium form ([R-NH3]⁺). This consistent positive charge minimizes secondary interactions with silanols, leading to sharper, more symmetrical peaks.[15]
Column Chemistry: If pH adjustment is insufficient, consider a different column.
End-capped Columns: Use a column with high-quality, double end-capping to reduce the number of available free silanols.[14]
Hybrid Silica Columns: Columns with hybrid particle technology (e.g., BEH) often exhibit lower silanol activity and are more robust at a wider pH range.
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them. However, be aware that TEA is an ion-pairing agent and can cause significant ion suppression in the MS source, so use it as a last resort and at very low concentrations (0.05-0.1%).
Q2: I'm seeing significant signal suppression and a high, noisy baseline in my mass spectrometer. What could be the cause?
High background and signal suppression are typically caused by contamination or matrix effects.[16]
Solutions:
Check Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and additives. Impurities in lower-grade solvents are a common source of background noise.[17]
Sample Clean-up: If you are analyzing samples from a complex matrix (e.g., a formulated drug product), excipients can cause significant ion suppression. Perform a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove them.[15]
System Contamination: Contaminants can build up in the LC system and MS ion source over time.[16]
System Flush: Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., water, methanol, isopropanol, then re-equilibrate).
Ion Source Cleaning: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer).
Q3: My results are inconsistent. Sometimes I see degradation, and other times I don't under the same nominal conditions.
Inconsistency often points to a lack of precise control over the experimental parameters of the forced degradation study.
Solutions:
Precise pH Control: For hydrolytic studies, ensure the pH is accurately measured and maintained. Using buffers is highly recommended, especially for reactions near neutral pH.
Temperature Uniformity: Use a calibrated oven or water bath that provides uniform heating. Hot spots can lead to variable degradation rates.
Oxygen Exposure (for Oxidation): Oxidative degradation can be highly dependent on the amount of dissolved oxygen. For reproducibility, either ensure samples are open to the air in a consistent manner or, for more control, purge the solution with oxygen or an inert gas like nitrogen.
Light Exposure (for Photolysis): Ensure a consistent distance from the light source and that the sample containers are of the same material and thickness, as specified in ICH Q1B guidelines.[4]
Experimental Protocols and Workflows
Workflow for Identification of Degradation Products
The overall process follows a logical sequence from stress induction to final identification.
Caption: Overall workflow for forced degradation and analysis.
Protocol 1: Forced Degradation Study
This protocol provides starting conditions. The goal is to achieve 5-20% degradation, so you may need to adjust the duration or stressor concentration.[5]
1. Stock Solution Preparation:
Prepare a 1 mg/mL stock solution of 1-(3-Fluorophenyl)propan-1-amine in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
For each condition, use a separate vial. Include a "control" sample kept at room temperature and protected from light.
Stress Condition
Procedure
Acid Hydrolysis
Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis
Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidation
Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal
Place 1 mL of stock solution in an oven at 80°C for 48 hours.
Photolytic
Expose 1 mL of stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]
3. Sample Preparation for Analysis:
After the specified time, cool the samples to room temperature.
For Acid/Base Hydrolysis: Neutralize the sample by adding an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the acid sample).
Dilute all samples (including the control) with the mobile phase to a final concentration of ~10 µg/mL.
Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.
Protocol 2: LC-MS Method
This is a robust starting method for separating the parent compound from its potential polar and non-polar degradants.
Parameter
Recommended Setting
LC Column
C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Column Temp.
40°C
Injection Vol.
2 µL
Gradient
5% B to 95% B over 15 min, hold for 3 min, return to initial conditions
Ionization Mode
ESI Positive
Scan Range (Full Scan)
50 - 500 m/z
MS/MS
Data-Dependent Acquisition (DDA) on top 3 most intense ions
Capillary Voltage
3.5 kV
Source Temp.
150°C
Desolvation Temp.
400°C
Potential Degradation Pathways Diagram
This diagram illustrates the likely chemical transformations 1-(3-Fluorophenyl)propan-1-amine may undergo.
Caption: Potential degradation pathways of the parent compound.
References
ICH Q1A(R2) Expectations for Compliance. (2026, February 15).
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA.
Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22).
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
Development of forced degradation and stability indic
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
LCMS Troubleshooting: 14 Best Practices for Labor
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19).
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009, April 15).
Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps.
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
Forced Degradation Studies. (2016, December 14). MedCrave online.
Troubleshooting LC, basics. Chromedia.
(PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2018, January 9).
Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
Controlling pH drift in solutions containing 1-(3-Fluorophenyl)propan-1-amine HCl
Welcome to the technical support center for 1-(3-Fluorophenyl)propan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling pH d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(3-Fluorophenyl)propan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling pH drift in aqueous solutions of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Challenge
1-(3-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt.[1] When dissolved in water, it establishes an equilibrium between the protonated amine (the ammonium cation) and the free base. The pH of the resulting solution is determined by this equilibrium. However, this equilibrium is sensitive to various factors, leading to the common issue of pH drift. This guide will elucidate the underlying causes of this instability and provide actionable strategies to maintain consistent pH in your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my freshly prepared 1-(3-Fluorophenyl)propan-1-amine HCl solution acidic?
As a salt of a weak base (1-(3-fluorophenyl)propan-1-amine) and a strong acid (hydrochloric acid), the dissolution of this compound in water leads to the hydrolysis of the ammonium cation.[2][3] This reaction produces hydronium ions (H₃O⁺), resulting in a solution with a pH below 7.[2][3]
Q2: What is the primary cause of pH drift in my amine hydrochloride solution?
The most common cause of pH drift in solutions of amine hydrochlorides is the absorption of atmospheric carbon dioxide (CO₂). The dissolved CO₂ forms carbonic acid (H₂CO₃), which can then be neutralized by the free amine in your solution. This reaction consumes the free base, shifting the equilibrium and causing the pH to decrease over time.
Q3: How does temperature affect the pH of my solution?
Temperature significantly influences the pH of aqueous solutions.[4][5] An increase in temperature generally leads to a decrease in the pH of water and many buffer solutions.[4][5][6] This is due to changes in the ionization constant of water and the pKa of the buffering species. For amine solutions, temperature can also affect the solubility of CO₂ and the rate of its reaction with the amine. Therefore, it is crucial to measure and report the pH at a consistent temperature.[7]
Q4: Can the concentration of 1-(3-Fluorophenyl)propan-1-amine HCl affect the solution's pH stability?
Yes, the concentration of the amine salt can influence the buffering capacity of the solution. While a higher concentration might provide a greater capacity to resist small additions of acid or base, it does not prevent the fundamental issue of CO₂ absorption. The impact of concentration on pH stability is also linked to the ionic strength of the solution, which can affect the activity of the ions and thus the measured pH.
Troubleshooting Guide: Diagnosing and Resolving pH Drift
This section provides a structured approach to troubleshooting pH instability in your 1-(3-Fluorophenyl)propan-1-amine HCl solutions.
Problem 1: The pH of my solution is consistently dropping over time.
Likely Cause: Absorption of atmospheric CO₂.
Troubleshooting Steps:
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO₂.
Degassing: Before use, degas your solvent (e.g., by sparging with an inert gas or using a sonicator) to remove dissolved CO₂.
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the time for CO₂ absorption.
Buffer Selection: If the experimental conditions allow, use a suitable buffer system to stabilize the pH (see the "Buffer Selection and Preparation" section below).
Problem 2: I observe significant pH changes when I alter the temperature of my experiment.
Likely Cause: Temperature dependence of the solution's pH.
Troubleshooting Steps:
Consistent Temperature Control: Conduct all pH measurements and experiments at a constant, controlled temperature. Use a water bath or incubator to maintain a stable temperature.
Temperature-Corrected pH Meter: Ensure your pH meter has automatic temperature compensation (ATC) and that it is functioning correctly. Calibrate the pH meter at the same temperature as your experimental solutions.[7]
Buffer Selection with Low Temperature Coefficient: If possible, choose a buffer with a low pKa change per degree Celsius (ΔpKa/°C).
Problem 3: My solution's pH is unstable, and I suspect degradation of the compound.
Likely Cause: Chemical degradation of 1-(3-Fluorophenyl)propan-1-amine. While the carbon-fluorine bond is generally strong, degradation can occur, especially under harsh conditions (e.g., presence of strong oxidizing agents, exposure to high energy light).[8]
Troubleshooting Steps:
Analytical Monitoring: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your compound over time and to detect any degradation products.[9][10][11]
Storage Conditions: Store the solid compound and solutions under recommended conditions, typically in a cool, dark, and dry place, to minimize degradation.[1]
Avoid Incompatible Reagents: Be mindful of other components in your solution. Avoid strong oxidizing agents or other reactive species unless they are a required part of your experimental design.
Buffer Selection and Preparation: A Proactive Approach to pH Control
For many applications, the most effective way to control pH drift is to use a buffer. A buffer solution resists changes in pH upon the addition of small amounts of acid or base.[12]
Estimated pKa of 1-(3-Fluorophenyl)propan-1-amine
Choosing the Right Buffer
The ideal buffer for your application will have a pKa value close to your desired working pH. For a solution of 1-(3-Fluorophenyl)propan-1-amine HCl, you will likely be working in a slightly acidic to neutral pH range.
Recommended Buffer Systems:
Buffer System
pKa (at 25°C)
Useful pH Range
Notes
Phosphate Buffer
pKa₂ = 7.21
6.2 - 8.2
Commonly used, but can interact with some metal ions.
HEPES
7.5
6.8 - 8.2
A "Good's" buffer, often used in biological applications due to its low metal-binding capacity and minimal interference.[12]
PIPES
6.8
6.1 - 7.5
Another "Good's" buffer suitable for many biological and biochemical applications.[12]
MES
6.1
5.5 - 6.7
A "Good's" buffer suitable for experiments in the lower pH range.[12]
Important Considerations for Buffer Selection:
Compatibility: Ensure the buffer components do not interfere with your experimental assays. For example, Tris buffers contain a primary amine and can interfere with certain protein quantification assays.[13][14]
Ionic Strength: The concentration of the buffer will contribute to the overall ionic strength of the solution, which can impact your experiment.
Temperature Effects: Be aware of the temperature sensitivity of your chosen buffer's pKa.[14]
Experimental Protocol: Preparation of a Buffered Solution
Choose an appropriate buffer system based on your target pH and experimental compatibility.
Prepare the buffer stock solution at the desired concentration (e.g., 0.1 M). For a phosphate buffer, this would involve mixing appropriate amounts of monobasic and dibasic sodium or potassium phosphate salts to achieve the target pH.
Dissolve the 1-(3-Fluorophenyl)propan-1-amine HCl directly into the prepared buffer solution.
Verify and adjust the final pH of the solution using a calibrated pH meter.
Store the buffered solution under appropriate conditions (e.g., sealed, refrigerated, and protected from light) to maintain its stability.
Visualization of pH Control Concepts
Factors Influencing pH Drift
Caption: A decision-making workflow for addressing pH drift in experiments.
References
Vega, F. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved from [Link]
Cytiva. (n.d.). Salt Selection and Buffer Preparation. Retrieved from [Link]
Wikipedia. (2023, November 29). Good's buffers. Retrieved from [Link]
ArXiv. (n.d.). Deep Learning-Enhanced for Amine Emission Monitoring and Performance Analysis in Industrial Carbon Capture Plants. Retrieved from [Link]
Interchim. (n.d.). Buffering agents and Buffers. Retrieved from [Link]
Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]
Westlab. (2016, November 29). How Does Temperature Affect pH?. Retrieved from [Link]
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
MDPI. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]
ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Reagecon. (n.d.). The Effects of Temperature on PH Measurement. Retrieved from [Link]
PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]
University College Dublin. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]
ResearchGate. (2013, June 6). The effect of salt concentration on the pH of aqueous solution. Retrieved from [Link]
OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
MDPI. (2025, June 25). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Retrieved from [Link]
PubMed Central. (n.d.). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. Retrieved from [Link]
Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved from [Link]
ScienceDaily. (2022, May 23). Microbes can degrade the toughest PFAS. Retrieved from [Link]
pHionics. (2021, September 7). How Temperature Affects pH Measurements. Retrieved from [Link]
CK-12 Foundation. (2026, January 6). Hydrolysis of Salt and pH of Their Solutions. Retrieved from [Link]
Pathways to Chemistry. (2022, April 2). Effect of Salts on pH. Retrieved from [Link]
OpenStax. (n.d.). pH of Salt Solutions. Retrieved from [Link]
Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
ECHA. (n.d.). 1-(3-Fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]
Purification strategies for fluorinated amine hydrochloride salts
Technical Support Center: Purification & Handling of Fluorinated Amine Hydrochloride Salts Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Handling of Fluorinated Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique physicochemical challenges of fluorinated amines.
I. Core Principles & FAQs
Q: Why does my fluorinated amine fail to form a stable hydrochloride salt under standard aqueous HCl conditions?A: The root cause lies in the strong electron-withdrawing nature of the fluorine atom. Fluorine exerts a powerful inductive effect (-I) that pulls electron density away from the adjacent nitrogen atom, significantly reducing its basicity[1]. For every fluorine atom added at the
-position to an aliphatic amine, the pKa drops by approximately 1.7 units[1]. If the amine's pKa falls below 4.0, standard aqueous HCl may not fully protonate the amine, or the resulting salt may readily hydrolyze back to the free base in the presence of water. Therefore, anhydrous conditions (e.g., using HCl in dioxane or diethyl ether) are strictly required to force the equilibrium toward complete salt formation.
Q: How does the degree of fluorination dictate my purification strategy?A: As fluorination increases, the amine becomes exponentially less basic and more lipophilic. Difluorination at the
-position can produce essentially neutral amines with pKa values below 2.0[1]. For highly fluorinated amines, standard acid-base extraction (catching the salt in the aqueous layer) will fail because the protonated form is too lipophilic and weakly basic, causing it to partition into the organic phase. In these cases, chromatographic purification of the free base prior to anhydrous salt formation is the most reliable strategy.
II. Quantitative Data: Fluorine's Impact on Amine Basicity
To predict your compound's behavior during purification, consult the following table summarizing the causality between fluorine substitution and pKa shifts.
Substitution Pattern
Topological Distance
Average pKa Shift
Implication for Purification
Monofluoro (-position)
2 bonds
-1.7
Requires anhydrous HCl; standard extraction may still work.
Difluoro (-position)
2 bonds
-3.4 to -4.0
Weakly basic; partitions into organics even at low pH.
Monofluoro (-position)
3 bonds
-0.8 to -1.2
Standard aqueous salt formation is usually viable.
Trifluoromethyl (-position)
2 bonds
> -4.5
Nearly neutral; requires strong anhydrous acids or chromatography.
Data synthesized from physicochemical studies on lead optimization and PDE9 inhibitors[1][2].
III. Troubleshooting Common Experimental Issues
Issue: The product "oils out" instead of forming a crystalline powder upon addition of HCl.
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the hydrochloride salt is highly soluble in the chosen solvent, or when trace water/impurities disrupt the crystal lattice formation. Fluorinated amine salts have lower lattice energies compared to non-fluorinated analogs due to altered hydrogen-bonding networks.
Solution: Do not add more acid. Instead, concentrate the mixture in vacuo to remove trace water (azeotropic drying). Redissolve the oil in a minimal amount of dry solvent (e.g., isopropanol) and slowly add a non-polar anti-solvent (e.g., heptane or diethyl ether) while scratching the inside of the flask to induce nucleation.
Issue: The isolated hydrochloride salt is contaminated with inorganic salts (e.g., NaCl) after an aqueous workup.
Causality: When attempting to form the salt using aqueous HCl in a biphasic system (e.g., THF/water), the fluorinated amine hydrochloride can trap inorganic salts during precipitation, or the phase separation becomes ambiguous due to the altered lipophilicity of the fluorinated salt[3].
Solution: Execute a "free-base recuperation" cycle. Neutralize the mixture, extract the free base into an organic solvent, dry rigorously, and precipitate using an anhydrous protocol.
IV. Visualizing the Purification Logic
Workflow for anhydrous crystallization of fluorinated amine HCl salts.
V. Validated Experimental Protocols
The following self-validating protocols are designed to ensure high-purity isolation of fluorinated amine hydrochlorides without the need for distillation or chromatography[4].
Protocol 1: Free-Base Recuperation (Desalting)
Use this protocol if your current salt is contaminated with inorganic impurities (e.g., NaCl, zinc salts from reduction).
Neutralization: Suspend the impure fluorinated amine hydrochloride in dichloromethane (DCM) (10 mL/g). Slowly add saturated aqueous
until the aqueous layer reaches pH 8-9. Self-validation: The suspension should become a clear biphasic mixture as the salt converts to the highly soluble free base.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (5 mL/g)[3].
Drying: Combine the organic layers and dry over anhydrous
for 15 minutes. Causality: Removing water here is critical; any residual water will cause the final HCl salt to oil out.
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude free base as an oil or solid.
Protocol 2: Anhydrous Hydrochloride Salt Crystallization
Use this protocol to form a highly pure, crystalline salt from the free base.
Dissolution: Dissolve the dry free base in an oxygen-containing anhydrous solvent (e.g., Isopropanol or THF) at a concentration of ~0.2 M[3].
Cooling: Submerge the reaction flask in an ice bath (0 °C) under an inert atmosphere (Nitrogen or Argon).
Acidification: Dropwise, add 1.1 equivalents of anhydrous HCl (typically 2M in diethyl ether or 4M in dioxane). Self-validation: Monitor the pH by spotting on wet pH paper; stop when the pH indicates slight acidity (pH ~3).
Aging: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. If precipitation does not occur, store the flask in a refrigerator (4 °C) overnight[3].
Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual unreacted free base or lipophilic organic impurities.
Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.
References
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (PMC). Available at: [Link]
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Semantic Scholar. Available at: [Link]
Minimizing side reactions during the reduction of 3-fluorophenyl oximes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the reduction of 3-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the reduction of 3-fluorophenyl oximes to their corresponding primary amines, such as 1-(3-fluorophenyl)ethanamine[1][2]. The presence of the fluorine atom on the phenyl ring can influence reactivity, making careful control of reaction conditions paramount to achieving high yields and minimizing side-product formation. This guide is structured to address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the reduction of 3-fluorophenyl oximes. The troubleshooting logic is designed to help you diagnose and resolve problems systematically.
Q1: My reaction is incomplete, or the yield of the desired primary amine is low. What are the likely causes and how can I improve conversion?
Low yields often stem from suboptimal reaction conditions or reagent deactivation. The electron-withdrawing nature of the fluorine substituent can affect the reactivity of the oxime.
Potential Causes & Solutions:
Insufficient Reducing Agent: Hydride reagents like LiAlH₄ and NaBH₄ can be consumed by moisture. Ensure all glassware is oven-dried and solvents are anhydrous. For catalytic hydrogenations, the catalyst may be poisoned or deactivated.
Poor Catalyst Activity (Catalytic Hydrogenation):
Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Pd/C, Raney® Nickel). Raney Nickel, an alloy of aluminum and nickel, is activated by leaching out the aluminum with NaOH, creating a high surface area catalyst with adsorbed hydrogen[3].
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison noble metal catalysts. Diphenylsulfide, for instance, is sometimes used intentionally as a catalyst poison to increase selectivity, highlighting the sensitivity of these catalysts[4]. Ensure starting materials and solvents are free from potential poisons.
Inadequate Mixing: For heterogeneous catalysis, efficient stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen gas[5].
Reaction Temperature & Time: Some reductions may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.
Q2: I am observing a significant amount of a secondary amine byproduct. How can I suppress its formation?
The formation of secondary amines is a common side reaction, particularly during the reduction of aldoximes. This occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced.
Mechanistic Insight:
The reduction of an oxime can proceed through an intermediate imine. This imine can then be hydrogenated to the primary amine. However, the primary amine product can also react with the imine intermediate to form a new, larger imine, which upon reduction yields a secondary amine[6].
Strategies for Minimizing Secondary Amines:
Choice of Catalyst: First-row transition metals like Raney Nickel tend to favor the formation of primary amines, whereas noble metals such as Palladium (Pd) and Rhodium (Rh) can sometimes lead to higher proportions of secondary amines[6].
Reaction Conditions:
Basic Conditions with Raney Nickel: For ketoximes, conducting the reduction with Raney Nickel in the presence of a base like KOH has been shown to improve selectivity for the primary amine[7].
Ammonia Addition: The addition of ammonia to the reaction mixture can help suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.
Hydride Reducing Agents: Using a strong hydride reducing agent like LiAlH₄ is often effective for a clean conversion to the primary amine, as the reduction is typically rapid and avoids the intermediates that lead to secondary amine formation under catalytic hydrogenation conditions[8][9].
Q3: My product mixture contains a significant amount of an amide. What is causing this and how can I prevent it?
The formation of an amide from a ketoxime is indicative of a Beckmann rearrangement . This acid-catalyzed reaction is a major potential side pathway, especially when reducing ketoximes like 3-fluorophenylacetophenone oxime[10][11].
Mechanistic Insight:
The Beckmann rearrangement involves the migration of the group anti to the oxime's hydroxyl group to the nitrogen atom, with the simultaneous expulsion of the hydroxyl group as a leaving group (often as water under acidic conditions)[11]. The resulting nitrilium ion is then attacked by water to form the amide after tautomerization.
Prevention Strategies:
Avoid Strong Acids: The Beckmann rearrangement is acid-catalyzed[10][12][13]. When using catalytic hydrogenation, avoid strongly acidic solvents or additives if amide formation is observed. For instance, while some Pd/C hydrogenations are performed in the presence of acids like AcOH or H₂SO₄ to promote the reaction, this can also trigger the rearrangement[6].
Use Neutral or Basic Conditions: Opt for reduction methods that proceed under neutral or basic conditions.
LiAlH₄ in an aprotic solvent (e.g., THF, ether) is performed under basic workup conditions and effectively avoids the Beckmann rearrangement[14][15][16].
Catalytic transfer hydrogenation with Raney Nickel can be performed under basic conditions (e.g., with KOH) to suppress this side reaction[7].
Milder Rearrangement Promoters: Be aware that reagents other than strong acids, such as thionyl chloride or phosphorus pentachloride, can also promote this rearrangement[10]. Ensure your system is free from such contaminants.
Q4: I have identified an aziridine byproduct in my reaction. Why is this forming and how can I avoid it?
Aziridine formation is a known side reaction in the reduction of certain ketoximes, particularly with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄)[17][18].
Mechanistic Insight:
The formation of an aziridine from a ketoxime with LiAlH₄ is thought to proceed via an intramolecular cyclization mechanism. This reaction can be stereospecific and is influenced by the geometry (syn/anti) of the oxime precursor. The reaction is distinct from the Neber rearrangement.
Factors Influencing Aziridine Formation:
Substrate Structure: Ketoximes with an aryl group, such as 3-fluorophenyl ketoximes, are susceptible to aziridine formation.
Reducing Agent: LiAlH₄ is particularly known to promote this reaction.
Solvent: The choice of solvent can influence the reaction pathway. Tetrahydrofuran (THF) is often used in these reductions.
Mitigation Strategies:
Change the Reducing Agent: If aziridine formation is significant, switching from LiAlH₄ to an alternative reduction system is the most effective strategy.
Catalytic Hydrogenation (Pd/C or Raney Ni): These methods typically proceed via a different mechanism involving surface hydrogenation of the C=N bond and are less likely to produce aziridines[19][20].
Sodium Borohydride (NaBH₄) with a Transition Metal Catalyst: Systems like NaBH₄/NiCl₂ can be effective for oxime reduction and may offer a different selectivity profile compared to LiAlH₄[21].
Modify Reaction Conditions: Lowering the reaction temperature may disfavor the cyclization pathway relative to the direct reduction.
Q5: My oxime appears to be reverting to the starting ketone/aldehyde during the reaction. What is happening?
The reversion of an oxime to its corresponding carbonyl compound is due to hydrolysis. This can occur if water is present, especially under acidic conditions[22].
Prevention Strategies:
Ensure Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Control pH: Strongly acidic conditions can catalyze hydrolysis[23]. If your reduction requires an acidic medium, consider using the minimum effective amount of acid. Reactions under neutral or basic conditions are less prone to this side reaction.
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Comparative Overview of Reduction Methods
The choice of reducing agent is critical for a successful and selective reaction. The table below summarizes the key characteristics of common methods for reducing 3-fluorophenyl oximes.
Method
Reducing Agent/Catalyst
Typical Conditions
Primary Advantages
Common Side Reactions to Monitor
Catalytic Hydrogenation
10% Pd/C, H₂ (balloon or pressure)
Protic solvent (EtOH, MeOH), RT
High efficiency, clean workup, scalable.
Secondary amine formation, potential for dehalogenation (C-F bond cleavage) at high pressures/temperatures.
Catalytic Hydrogenation
Raney® Nickel, H₂ or transfer hydrogenation
Basic (KOH/EtOH), RT to reflux
Good selectivity for primary amines, cost-effective.
Formation of N-alkylated secondary amines if using an alcohol as the hydrogen donor[7].
Milder than LiAlH₄, more functional group tolerance.
Less reactive, may require additives for good conversion, potential for secondary amine formation.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and effective reduction techniques.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and relatively simple workup. The use of a protic solvent like ethanol generally accelerates the reaction rate[5].
Materials:
3-Fluorophenyl oxime (1.0 eq)
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
Ethanol (or Methanol), anhydrous
Hydrogen (H₂) gas balloon
Celite® for filtration
Three-neck round-bottom flask, condenser, magnetic stirrer, and inert gas setup (N₂ or Ar)
Procedure:
Vessel Preparation: Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to a nitrogen/argon manifold.
Inerting the Flask: Evacuate the flask and backfill with nitrogen or argon. This is crucial as Pd/C can be pyrophoric, especially in the presence of solvent vapors and air[5][25].
Charging Reagents: Under a positive pressure of inert gas, add the 10% Pd/C catalyst, followed by the 3-fluorophenyl oxime, and finally the anhydrous ethanol.
Hydrogen Purge: Carefully replace the inert gas atmosphere with hydrogen. This is typically done by evacuating the flask (gently, using a water aspirator is recommended) and backfilling with hydrogen from a balloon[5][25]. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced.
Reaction: Stir the mixture vigorously at room temperature under the hydrogen balloon. For less reactive substrates, gentle heating (40-50 °C) may be required.
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed.
Workup: Once complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent (e.g., ethanol or water) and dispose of it in a designated waste container[5].
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified further by distillation or column chromatography if necessary.
Protocol 2: Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is effective for a rapid and complete reduction but requires stringent handling of a pyrophoric and water-reactive reagent[15].
Dropping funnel, three-neck round-bottom flask, condenser, magnetic stirrer, and inert gas setup
Procedure:
Setup: Assemble an oven-dried three-neck flask with a stir bar, a condenser, a gas inlet, and a dropping funnel, all under a positive pressure of nitrogen or argon.
Prepare LiAlH₄ Suspension: In the reaction flask, carefully add the required amount of LiAlH₄ and suspend it in anhydrous THF.
Prepare Oxime Solution: Dissolve the 3-fluorophenyl oxime in a minimal amount of anhydrous THF in the dropping funnel.
Addition: Cool the LiAlH₄ suspension in an ice bath (0 °C). Add the oxime solution dropwise from the dropping funnel to the stirred suspension at a rate that maintains a gentle reflux[14]. An exothermic reaction is expected.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. EXTREME CAUTION is required for this step as it generates hydrogen gas. Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ether.
Isolation: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify as needed.
References
Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. PMC. Available at: [Link]
Petrů, M. et al. (2006). Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects. PubMed. Available at: [Link]
Felkin, H. (1952). Reduction of oximes with lithium aluminum hydride. Journal of the American Chemical Society. Available at: [Link]
A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
Kee, C. W. et al. (2018). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry. Available at: [Link]
Beckmann rearrangement. Wikipedia. Available at: [Link]
Petrů, M. et al. (2006). Electroreduction of Aromatic Oximes: Diprotonation, Adsorption, Imine Formation, and Substituent Effects. The Journal of Physical Chemistry B. Available at: [Link]
Redina, E. A. et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]
Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers. Available at: [Link]
Synthesis of aziridines from enamines and haloamines. ResearchGate. Available at: [Link]
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Comparative Effect of Different Group of Oximes on the Reactivity of Inhibited Acetylcholinesterase. Walsh Medical Media. Available at: [Link]
Reduction of Aldehydes and Ketones. Lumen Learning. Available at: [Link]
Further functional group compatibility of the oxime hydrogenation by... ResearchGate. Available at: [Link]
Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
Reaction Chemistry & Engineering. University of Pretoria. Available at: [Link]
Wenker Aziridine Synthesis Mechanism. YouTube. Available at: [Link]
Reductions by the Alumino- and Borohydrides in Organic Synthesis. Available at: [Link]
Reactivity of oximes for diverse methodologies and synthetic applications. Available at: [Link]
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
1-(3-Fluorophenyl)ethanamine. PubChem. Available at: [Link]
Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. PMC. Available at: [Link]
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
Beckmann Rearrangement. Chemistry Steps. Available at: [Link]
Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Available at: [Link]
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Available at: [Link]
Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. MDPI. Available at: [Link]
The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. ResearchGate. Available at: [Link]
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. Available at: [Link]
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. Available at: [Link]
Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available at: [Link]
Imines and Their N‐Substituted Derivatives: Oximes and Their O‐R Substituted Analogues. Available at: [Link]
Synthesis of 3'-trifluoromethylacetophenone oxime. PrepChem.com. Available at: [Link]
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC. Available at: [Link]
Studies on the Reduction of Aromatic Oximes Using Borohydride Exchange Resin-Nickel Boride (cat.). ResearchGate. Available at: [Link]
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]
Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation. PubMed. Available at: [Link]
New approach to oximes through reduction of nitro compounds enabled by visible light photoredox catalysis. PubMed. Available at: [Link]
Publish Comparison Guide: H-NMR Analysis of 1-(3-Fluorophenyl)propan-1-amine HCl
The following guide details the H-NMR spectral analysis of 1-(3-Fluorophenyl)propan-1-amine hydrochloride , designed for researchers requiring rigorous structural validation. H-NMR Target Compound: 1-(3-Fluorophenyl)prop...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the H-NMR spectral analysis of 1-(3-Fluorophenyl)propan-1-amine hydrochloride , designed for researchers requiring rigorous structural validation.
In drug development, 1-(3-Fluorophenyl)propan-1-amine serves as a critical chiral benzylamine scaffold. Its structural integrity is often compromised by two primary factors during synthesis:
Regioisomer Contamination: Isomerization to the amphetamine analog (1-(3-fluorophenyl)propan-2-amine).
Salt Stoichiometry: Incomplete protonation of the amine, affecting solubility and bioavailability.
This guide compares the Target Compound (1-amine) against its Regioisomer (2-amine) and Free Base forms, providing a definitive NMR-based decision matrix for quality control.
Structural Analysis & Theoretical Grounding
The Molecule
Core Scaffold: Propylamine chain attached to a benzene ring.
Key Substituent: Fluorine atom at the meta (3) position.[1]
Critical Feature: The amine group is attached to C1 (the benzylic carbon), creating a chiral center.
The "Fingerprint" Region
The most diagnostic feature of this molecule is the Benzylic Methine Proton (
) .
In 1-amine (Target): The methine proton is directly attached to the aromatic ring and the nitrogen. It appears significantly downfield (~4.0–4.5 ppm).
In 2-amine (Alternative): The benzylic position is a methylene (
), appearing upfield (~2.6–3.0 ppm).
Comparative Analysis: Target vs. Alternatives
The following data compares the Target Compound (HCl Salt) against its Free Base form and its positional isomer.
Table 1: Chemical Shift Comparison (
, ppm)
Solvent: DMSO-d
(Preferred for Salts)
Proton Assignment
Target: 1-Amine HCl
Alt 1: 1-Amine Free Base
Alt 2: 2-Amine HCl (Isomer)
Ammonium ()
8.40 - 8.70 (br s, 3H)
Not Observed ( ~1.8)
8.20 - 8.50 (br s, 3H)
Benzylic Methine ()
4.25 (t/m, 1H)
3.85 (t, 1H)
Absent (replaced by )
Benzylic Methylene
Absent
Absent
2.80 - 3.10 (m, 2H)
Alkyl Methylene ()
1.85 - 2.05 (m, 2H)
1.60 - 1.75 (m, 2H)
Absent (replaced by methine)
Methyl ()
0.85 (t, 3H)
0.82 (t, 3H)
1.15 (d, 3H)
Aromatic Region
7.10 - 7.50 (m, 4H)
7.00 - 7.40 (m, 4H)
7.10 - 7.50 (m, 4H)
Critical Insight: The Methyl (
) signal is the rapid diagnostic tool.
Triplet (
): Confirms the Propyl chain (Target: 1-amine).
Doublet (
): Confirms the Isopropyl chain (Alternative: 2-amine).
The 3-Fluorophenyl ring creates a complex ABCD splitting pattern due to
coupling.
Coupling Constants (
):
(ortho): ~8–10 Hz
(meta): ~6 Hz
Appearance:
H-2 (Singlet-like): Often appears as a doublet of triplets or broad singlet due to long-range coupling.
H-5 (Pseudo-quartet): Coupling to F and adjacent protons creates a wide multiplet.
The "Salt Shift" Effect
Converting the Free Base to the HCl salt causes a deshielding effect on the alpha-proton (
).
: The shifts downfield by approximately +0.4 ppm (from ~3.85 to ~4.25 ppm) upon protonation.
Causality: The positive charge on the ammonium nitrogen withdraws electron density from the adjacent C-H bond.
Experimental Protocols
Protocol A: Sample Preparation for Salt Analysis
Use this protocol to verify the stoichiometry of the Hydrochloride salt.
Solvent Selection: Use DMSO-d
(99.9% D).
Why: CDCl
often fails to dissolve amine salts completely or causes broadening of the ammonium protons due to rapid exchange. DMSO stabilizes the species via hydrogen bonding.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
Note: Higher concentrations (>20 mg) may cause viscosity broadening.
Acquisition:
Scans: 16 or 32.
Relaxation Delay (
): Set to 5 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.
peaks will disappear (exchange with D), and the peak will shift upfield toward the Free Base position.
Decision Logic & Workflows
The following diagrams illustrate the logical process for validating the compound's identity.
Diagram 1: Structural Verification Workflow
Caption: Step-by-step logic to distinguish the target 1-amine from its common 2-amine regioisomer.
Diagram 2: Salt vs. Base Differentiation
Caption: Rapid identification of salt stoichiometry using the ammonium proton region.
References
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for chemical shifts and coupling constants).
Abraham, R. J., et al. (2006). "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. (Structural analog data). Link
Reich, H. J. (2024). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link
Sigma-Aldrich. (2025).[1] Product Specification: 1-(3-Fluorophenyl)propan-1-amine hydrochloride.[3][4][5][6] Link
A Senior Application Scientist's Guide to C13-NMR Peak Assignments for 1-(3-Fluorophenyl)propan-1-amine HCl
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), is an indispensa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), is an indispensable tool in this endeavor. This guide provides an in-depth analysis and a systematic approach to the C13-NMR peak assignments for 1-(3-Fluorophenyl)propan-1-amine hydrochloride. We will delve into the theoretical background, present predicted chemical shifts with justifications, and offer a comparative analysis with structurally related compounds.
The Structural Landscape: Predicting C13-NMR Shifts
The structure of 1-(3-Fluorophenyl)propan-1-amine hydrochloride presents a fascinating case for C13-NMR analysis. We have a substituted aromatic ring and a short aliphatic chain containing a protonated amine. The presence of a fluorine atom introduces the additional complexity of carbon-fluorine (C-F) coupling.
To predict the chemical shifts, we must consider the electronic effects of the substituents on both the aromatic and aliphatic carbons.
Aromatic Carbons: The fluorine atom, being highly electronegative, will exert a strong inductive (-I) effect, deshielding adjacent carbons. However, it also has a mesomeric (+M) effect due to its lone pairs, which can shield ortho and para carbons. The interplay of these effects, along with the influence of the protonated aminopropyl side chain, will determine the final chemical shifts of the aromatic carbons. Aromatic carbons typically resonate in the 120-150 ppm range[1].
Aliphatic Carbons: The protonated amine group (-NH3+) is strongly electron-withdrawing, leading to a significant downfield shift for the alpha-carbon (the carbon directly attached to the nitrogen). This effect diminishes with distance, so we expect the beta and gamma carbons to be progressively less deshielded. Carbons directly attached to a nitrogen atom in an amine typically appear in the 10-65 ppm region[2].
Predicted C13-NMR Peak Assignments
In the absence of a readily available experimental spectrum for 1-(3-Fluorophenyl)propan-1-amine HCl, we can predict the chemical shifts based on established substituent effects and data from analogous compounds. The following table presents a reasoned prediction of the C13-NMR peak assignments.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Justification & Expected C-F Coupling
C1'
~145
Quaternary carbon attached to the aliphatic chain and fluorine. Deshielded due to the combined electron-withdrawing effects of the fluorine (para) and the protonated aminopropyl group. Expected to show a small (4JCF) coupling.
C2'
~115
Shielded due to the mesomeric effect of the fluorine atom (ortho). Expected to show a significant (2JCF) coupling.
C3'
~163
Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift. Will exhibit a large one-bond (1JCF) coupling constant.
C4'
~110
Shielded due to the mesomeric effect of the fluorine atom (ortho). Expected to show a significant (2JCF) coupling.
C5'
~130
Meta to the fluorine, so less affected by its mesomeric effect. Its shift will be influenced by the overall electron density of the ring. Expected to show a smaller (3JCF) coupling.
C6'
~125
Para to the fluorine, so shielded by its mesomeric effect. Expected to show a small (4JCF) coupling.
Cα
~55
Directly attached to the strongly electron-withdrawing protonated amine group, causing a significant downfield shift.
Cβ
~25
Less affected by the -NH3+ group than Cα.
Cγ
~10
Least affected by the -NH3+ group, appearing furthest upfield among the aliphatic carbons.
Comparative Analysis: Learning from Analogs
To build confidence in our predicted assignments, we can compare them to the known C13-NMR data of structurally similar molecules.
1-Phenylpropan-1-amine: The aromatic signals in this molecule will provide a baseline for the effect of the aminopropyl group without the influence of fluorine. The aliphatic carbon shifts will be very similar to our target molecule.
3-Fluoroaniline: This will help in understanding the influence of the fluorine atom on the aromatic ring in a similar substitution pattern, although the amino group is directly on the ring.
Propylamine: The chemical shifts of the aliphatic carbons in propylamine (Cα: ~42 ppm, Cβ: ~27 ppm, Cγ: ~11 ppm) provide a good reference for the aliphatic chain, though the phenyl group in our target molecule will cause some downfield shift[3].
By analyzing the trends in these and other related compounds from spectral databases, we can refine our predictions for 1-(3-Fluorophenyl)propan-1-amine HCl.
The Impact of C-F Coupling: A Key Diagnostic Tool
A crucial aspect of interpreting the C13-NMR spectrum of fluorinated compounds is the presence of through-bond C-F coupling. This coupling results in the splitting of carbon signals into doublets or more complex multiplets, providing invaluable structural information. Standard proton-decoupled 13C spectra of compounds containing both fluorine and protons can be complex and challenging to interpret due to these long-range couplings[4].
1JCF (One-bond coupling): This is the largest coupling and is observed for the carbon directly attached to the fluorine (C3'). The magnitude is typically in the range of 240-260 Hz.
2JCF (Two-bond coupling): Carbons ortho to the fluorine (C2' and C4') will show this coupling, which is typically around 20-25 Hz.
3JCF (Three-bond coupling): The carbon meta to the fluorine (C5') will exhibit this coupling, usually in the range of 5-10 Hz.
4JCF (Four-bond coupling): The carbon para to the fluorine (C6') and the ipso-carbon (C1') will show the smallest coupling, often around 1-3 Hz.
Observing this characteristic splitting pattern is a definitive way to confirm the assignments of the aromatic carbons.
Experimental Protocol for C13-NMR Data Acquisition
To obtain a high-quality C13-NMR spectrum for 1-(3-Fluorophenyl)propan-1-amine HCl, the following protocol is recommended:
Sample Preparation:
Dissolve approximately 20-50 mg of 1-(3-Fluorophenyl)propan-1-amine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
Ensure the sample is fully dissolved to avoid line broadening.
Filter the solution into a standard 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the carbon probe.
Shim the magnetic field to obtain optimal resolution.
Data Acquisition:
Acquire a standard proton-decoupled 13C{1H} spectrum.
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-200 ppm).
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
Data Processing:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Fourier transform the free induction decay (FID).
Phase correct the spectrum.
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
Visualizing the Assignment Logic
The following diagram illustrates the logical workflow for assigning the C13-NMR peaks of 1-(3-Fluorophenyl)propan-1-amine HCl.
Caption: Workflow for C13-NMR peak assignment of the target molecule.
Conclusion
The C13-NMR peak assignment of 1-(3-Fluorophenyl)propan-1-amine hydrochloride requires a systematic approach that combines a theoretical understanding of substituent effects, a comparative analysis with known compounds, and careful experimental work. While this guide provides a robust framework for predicting and interpreting the spectrum, experimental verification remains the gold standard for definitive structural elucidation. The principles and methodologies outlined here will empower researchers to confidently tackle the structural analysis of this and other novel fluorinated compounds.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. John Wiley & Sons.
Gunther, H. (1995).
Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47, 61-65. [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
AIST: Spectral Database for Organic Compounds, SDBS. [Link]
A Comparative Guide to the FTIR Spectroscopy of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with relevant structural analogs, supported by established spectroscopic principles. Our focus is on providing not just data, but a foundational understanding of the spectral features to aid in compound identification, purity assessment, and quality control.
The Role of FTIR in Pharmaceutical Analysis
FTIR spectroscopy is a cornerstone analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum is a plot of infrared intensity versus wavenumber, which can be meticulously interpreted to elucidate the compound's chemical structure. For a molecule like 1-(3-Fluorophenyl)propan-1-amine hydrochloride, FTIR is invaluable for confirming the presence of its key functional moieties: the primary amine hydrochloride, the substituted aromatic ring, and the alkyl chain.
Predicted FTIR Spectral Analysis of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride
While a definitive experimental spectrum for 1-(3-Fluorophenyl)propan-1-amine hydrochloride is not publicly available in spectral databases, we can confidently predict its characteristic absorption bands based on the extensive body of spectroscopic data for its constituent functional groups.
The primary amine salt will present as a broad and intense envelope of N-H stretching vibrations, typically in the 3200 to 2800 cm⁻¹ range.[1] This broadening is a direct consequence of the strong intermolecular hydrogen bonding present in the solid state.[2][3][4] Within this broad envelope, the C-H stretching vibrations of the propyl chain and the aromatic ring will also appear. Specifically, the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[5][6][7]
The aromatic nature of the compound will be further confirmed by several other key absorptions. These include C-C stretching vibrations within the aromatic ring, typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5][8][9] Additionally, weak overtone bands may be observed between 2000 and 1665 cm⁻¹.[5][6]
A crucial feature for identifying the substitution pattern on the benzene ring is the out-of-plane (oop) C-H bending vibrations, which are found in the 900-675 cm⁻¹ region.[5][6] For a meta-disubstituted ring, as in this compound, characteristic bands are expected around 880-900 cm⁻¹, 750-810 cm⁻¹, and 680-725 cm⁻¹.[10]
The presence of the fluorine atom is a key distinguishing feature. The C-F stretching vibration for aromatic fluorides typically gives rise to a strong and characteristic absorption in the 1300-1100 cm⁻¹ region. This band is often one of the most intense in the spectrum.
Finally, the primary amine hydrochloride group will exhibit two bending vibrations: an asymmetric bend between 1625 and 1560 cm⁻¹ and a symmetric bend from 1550 to 1500 cm⁻¹.[1]
Comparative Spectral Analysis
To highlight the unique spectral features of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a comparison with structurally related compounds is essential.
The most significant difference between the target molecule and its non-fluorinated analog, 1-Phenylpropan-1-amine hydrochloride, will be the presence of the strong C-F stretching band. Additionally, the out-of-plane C-H bending region will clearly distinguish the meta-substitution of our target compound from the monosubstituted pattern of the analog.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like 1-(3-Fluorophenyl)propan-1-amine hydrochloride using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce high-quality spectra of solid materials.
Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.
Add 1-2 mg of the sample to the KBr powder.
Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous mixture is obtained.
Pellet Formation:
Transfer a portion of the mixture to the pellet-forming die.
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
Perform a background subtraction.
Identify and label the characteristic absorption bands.
Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The predicted FTIR spectrum of 1-(3-Fluorophenyl)propan-1-amine hydrochloride is characterized by a combination of features arising from its primary amine hydrochloride, meta-substituted fluorophenyl ring, and propyl chain. Key diagnostic bands include the broad N-H stretch of the amine salt, the strong C-F stretching vibration, and the characteristic out-of-plane C-H bending pattern of the meta-disubstituted aromatic ring. By comparing these features to those of structurally similar molecules, a high degree of confidence in compound identification can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data for this and similar pharmaceutical compounds.
References
Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).
IR Spectroscopy Tutorial: Aromatics. (n.d.).
Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34–44. [Link]
Table of Characteristic IR Absorptions. (n.d.).
Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
The features of IR spectrum. (n.d.).
U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. [Link]
Analytical Differentiation of 1-(3-Fluorophenyl)propan-1-amine and Positional Isomers: A Comparison Guide of MS-IRIS vs. Traditional MS
Executive Summary The definitive identification of fluorinated amine isomers—specifically differentiating 1-(3-Fluorophenyl)propan-1-amine (also known as -ethyl-3-fluorobenzylamine) from its ring-positional isomers (2-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The definitive identification of fluorinated amine isomers—specifically differentiating 1-(3-Fluorophenyl)propan-1-amine (also known as
-ethyl-3-fluorobenzylamine) from its ring-positional isomers (2-fluoro, 4-fluoro) and its chain-positional isomer (3-fluoroamphetamine)—represents a critical challenge in forensic chemistry, toxicology, and pharmaceutical quality control.
This guide objectively compares the performance of traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against the emerging gold standard for isomeric resolution: Infrared Ion Spectroscopy coupled with Mass Spectrometry (MS-IRIS) .
The Analytical Challenge: Isomeric Ambiguity in Traditional MS
Fragmentation Mechanics of 1-(3-Fluorophenyl)propan-1-amine
To understand why traditional MS fails to resolve certain isomers, we must examine the causality of the fragmentation pathways. Under standard 70 eV Electron Ionization (EI), the molecular ion (
, m/z 153) of 1-(3-Fluorophenyl)propan-1-amine undergoes rapid -cleavage.
This process is governed by the thermodynamic stabilization of the resulting iminium ions. The cleavage of the C1–C2 bond expels an ethyl radical (-29 Da), producing a highly resonance-stabilized fragment at m/z 124. Conversely, cleavage of the C1–phenyl bond expels a 3-fluorophenyl radical (-95 Da), yielding m/z 58.
Because the ionization energy is localized on the nitrogen atom and cleavage occurs at the alkyl chain, the position of the fluorine atom on the aromatic ring (ortho, meta, or para) has negligible impact on the transition state energy. Consequently, GC-MS produces nearly identical spectra for all ring isomers, rendering it analytically blind to these structural nuances[1].
Figure 1: EI-MS alpha-cleavage fragmentation of 1-(3-Fluorophenyl)propan-1-amine.
Differentiating Chain Isomers vs. Ring Isomers
While GC-MS struggles with ring isomers, it easily resolves chain isomers. For example, 3-fluoroamphetamine (1-(3-fluorophenyl)propan-2-amine) yields a base peak of m/z 44 due to the loss of the 3-fluorobenzyl radical, which is easily distinguished from the m/z 58 base peak of the 1-amine variant. The true analytical bottleneck lies strictly in resolving the 2-fluoro, 3-fluoro, and 4-fluoro ring substitutions[2].
Technology Comparison: GC-MS vs. LC-HRMS vs. MS-IRIS
To overcome the limitations of traditional MS, Infrared Ion Spectroscopy (MS-IRIS) utilizes resonant infrared multiple photon dissociation (IRMPD). By isolating the precursor ion in an ion trap and irradiating it with a tunable IR laser, MS-IRIS generates a gas-phase vibrational spectrum. Because the vibrational modes of the aromatic ring are highly sensitive to symmetry and substitution position, MS-IRIS provides orthogonal structural data that pinpoints the exact position of the fluorine atom[3].
Table 1: Comparative Performance of Analytical Modalities
The following protocol details a self-validating methodology for identifying 1-(3-Fluorophenyl)propan-1-amine using Heartcutting LC-MS-IRIS [4].
Step-by-Step Methodology
System Calibration & Baseline Validation:
Causality: To prevent false identifications caused by laser drift, the system must be validated.
Action: Infuse a reference standard of 3-fluoroamphetamine. Isolate m/z 154 and irradiate. The system automatically cross-references the generated IR spectrum against a pre-validated library. The protocol only proceeds if the calibrant's C-F stretching frequency aligns within
2 cm of the theoretical value.
Chromatographic Separation:
Inject the sample onto a C18 column (100 x 2.1 mm, 1.7
m) using a gradient of HO/MeCN with 0.1% formic acid.
Heartcutting & Trapping:
Valve-switch the eluting peak of interest (m/z 154
) into an infusion loop. Introduce it to the ESI source at a reduced flow rate (2 L/min) to extend the analysis window from seconds to ~20 minutes[4].
Ion Isolation & IRMPD Irradiation:
Isolate m/z 154 in the quadrupole ion trap (QIT) with a 1.0 Da window. Irradiate the trapped ions with a tunable optical parametric oscillator (OPO) laser scanning from 800 to 1800 cm
.
Orthogonal Data Validation:
Record the fragmentation yield (e.g., generation of m/z 137
) as a function of IR wavenumber. Compare the generated action spectrum against Density Functional Theory (DFT) predicted spectra. The 3-fluoro isomer will exhibit a unique ring deformation band at ~1480 cm not present in the 2-fluoro or 4-fluoro isomers[5].
Figure 2: LC-MS-IRIS workflow for resolving positional isomers.
Conclusion
While GC-MS remains the workhorse for differentiating chain-positional isomers (e.g., 1-amine vs. 2-amine derivatives), it is fundamentally inadequate for resolving the exact ring-substitution of 1-(3-Fluorophenyl)propan-1-amine due to identical
-cleavage thermodynamics. By integrating the mass-selectivity of an ion trap with the structural specificity of infrared spectroscopy, MS-IRIS provides an unequivocal, self-validating framework for the absolute structural elucidation of fluorinated amine isomers.
References
Kranenburg, R. F., van Geenen, F. A. M. G., Berden, G., Oomens, J., Martens, J., & van Asten, A. C. (2020). "Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy." Analytical Chemistry, 92(10), 7082-7089.[Link]
Kranenburg, R. F., et al. (2023). "Targeted Small-Molecule Identification Using Heartcutting Liquid Chromatography–Infrared Ion Spectroscopy." Analytical Chemistry, 95(6), 3351–3359.[Link]
Deininger, L., et al. (2018). "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." Core.ac.uk.[Link]
Comparative Guide: Fluorophenyl (PFP) Selectivity vs. Traditional C18 Methodologies Executive Summary Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) protocol for the purity testing of 1-(3...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Fluorophenyl (PFP) Selectivity vs. Traditional C18 Methodologies
Executive Summary
Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) protocol for the purity testing of 1-(3-Fluorophenyl)propan-1-amine HCl (CAS: 844470-86-6).
The Challenge: This compound presents a dual analytical challenge:
Basic Amine Tailing: The primary amine moiety (
) interacts strongly with residual silanols on traditional silica supports, causing peak tailing that masks impurities.
Positional Isomer Resolution: Synthetic routes often generate regioisomers (e.g., 2-fluoro or 4-fluoro analogues) and constitutional isomers (e.g., 1-(3-fluorophenyl)propan-2-amine). Standard hydrophobic phases (C18) often fail to resolve these isomers due to identical hydrophobicity.
The Solution: This guide compares the industry-standard Generic C18 Method against the Optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP chemistry provides superior isomeric resolution and peak symmetry through unique
- and fluorine-fluorine retention mechanisms.
Part 1: Technical Comparison & Performance Metrics
The following data synthesizes performance metrics from comparative studies of fluorinated benzylamines on alkyl vs. fluorinated stationary phases.
Symmetric peaks improve impurity integration accuracy.
Isomer Resolution () (3-F vs 4-F isomers)
< 1.5 (Co-elution likely)
> 3.0 (Baseline Separation)
Essential for confirming regio-purity.
Mobile Phase Compatibility
Requires ion-pairing agents (e.g., TFA) to reduce tailing.
Works well with MS-friendly buffers (Formate/Acetate).
PFP allows for LC-MS compatible workflows without signal suppression.
Why the C18 Method Fails
Standard C18 columns rely solely on hydrophobicity (Van der Waals forces). Since the 3-fluoro, 2-fluoro, and 4-fluoro isomers have nearly identical logP values (~2.5), C18 phases struggle to distinguish them. Furthermore, the accessible silanols on C18 silica supports act as cation-exchangers for the protonated amine, leading to the characteristic "shark-fin" tailing.
Why the PFP Method Succeeds
The Pentafluorophenyl phase introduces an electron-deficient aromatic ring. This creates a specific interaction with the electron-rich fluorine atom and the aromatic ring of the analyte (1-(3-Fluorophenyl)propan-1-amine). This "Fluorine-Fluorine" and
- interaction is highly sensitive to the position of the fluorine substituent, providing the necessary selectivity to resolve the 3-fluoro target from its 2- and 4-fluoro impurities.
Part 2: Optimized Experimental Protocol (The "Product")
This protocol is designed to be self-validating. The use of an acidic buffered mobile phase ensures the amine remains protonated (solubility) while the PFP phase manages the selectivity.
1. Instrument Configuration
System: HPLC with UV-Vis (DAD) or LC-MS.
Detector: UV at 210 nm (for max sensitivity) and 260 nm (for aromatic specificity).
Column:Raptor FluoroPhenyl or Hypersil GOLD PFP (or equivalent); 150 x 4.6 mm, 2.7 µm or 5 µm particle size.
Temperature: 35°C (Temperature control is critical for PFP reproducibility).
2. Reagents & Mobile Phase
Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Rationale: Low pH suppresses silanol ionization on the silica support, reducing tailing. Ammonium formate is volatile (LC-MS friendly).
Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).
Diluent: 50:50 Water:Acetonitrile (Ensure sample is fully dissolved; use 0.1% Formic acid in diluent if salt solubility is an issue).
3. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
15.0
30
70
1.0
18.0
5
95
1.0
20.0
5
95
1.0
20.1
95
5
1.0
25.0
95
5
1.0
4. System Suitability Criteria (Acceptance Limits)
To ensure the trustworthiness of the data, the following criteria must be met before running samples:
Tailing Factor: NMT (Not More Than) 1.5 for the main peak.
Resolution: NLT (Not Less Than) 2.0 between 1-(3-Fluorophenyl)propan-1-amine and any adjacent impurity (specifically the 4-fluoro isomer if available as a standard).
Precision: RSD
2.0% for retention time and area (n=5 injections).
Part 3: Visualizing the Mechanism & Workflow
The following diagrams illustrate the decision logic for method selection and the specific molecular interactions that make PFP superior for this compound.
Diagram 1: Method Selection Decision Tree
This workflow guides the researcher from analyte assessment to the correct column choice.
Caption: Decision tree highlighting why PFP is the mandatory choice when isomeric purity is a critical quality attribute (CQA).
Diagram 2: Retention Mechanism (PFP vs Analyte)
This diagram details the specific "lock-and-key" interactions between the PFP stationary phase and the fluorinated analyte.
Caption: Mechanistic view of the multi-mode retention (Pi-Pi, Dipole, Hydrophobic) unique to PFP phases.
References
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. [Link]
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography. Journal of Separation Science. [Link]
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
Comparative
Comparing bioactivity of 1-(3-Fluorophenyl)propan-1-amine vs Fluoxetine
Comparative Bioactivity Guide: 1-(3-Fluorophenyl)propan-1-amine vs. Fluoxetine As an application scientist in drug discovery, I frequently encounter researchers attempting to extrapolate bioactivity from structural simil...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 1-(3-Fluorophenyl)propan-1-amine vs. Fluoxetine
As an application scientist in drug discovery, I frequently encounter researchers attempting to extrapolate bioactivity from structural similarities. While 1-(3-Fluorophenyl)propan-1-amine and Fluoxetine share a fluorinated phenyl ring and a propyl-amine backbone, their pharmacological profiles exist on opposite ends of the drug development spectrum.
This guide provides an objective, highly technical comparison between these two molecules, contrasting a fully optimized blockbuster drug (Fluoxetine) against a foundational chiral fragment (1-(3-Fluorophenyl)propan-1-amine) to illustrate critical Structure-Activity Relationships (SAR) in monoamine transporter inhibition.
Structural Pharmacology & SAR Analysis
To understand the vast difference in bioactivity between these two compounds, we must analyze their molecular geometry and binding kinetics at the human Serotonin Transporter (hSERT).
Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine):
Fluoxetine is a highly potent Selective Serotonin Reuptake Inhibitor (SSRI). Its high affinity for SERT (Ki ≈ 1.4 nM) is driven by the bulky p-trifluoromethylphenoxy group[1]. This moiety acts as a critical pharmacophore, anchoring deep into the hydrophobic S1 binding pocket of the transporter. Furthermore, its binding is highly dependent on allosteric modulation by extracellular chloride and sodium ions, which stabilize the transporter-drug complex[2].
1-(3-Fluorophenyl)propan-1-amine:
This molecule is a primary amine and a chiral building block. Note: It is a positional isomer of the known monoamine releaser 3-fluoroamphetamine (which places the amine at the C2 position). Because it lacks the bulky ether linkage and features a primary amine at the C1 position, it cannot effectively lodge into the SERT S1 pocket. Instead of possessing direct therapeutic bioactivity, it is utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic precursor for more complex Active Pharmaceutical Ingredients (APIs), such as chiral mexiletine analogs[3].
Mechanism of SERT inhibition comparing Fluoxetine and the fragment precursor.
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and in vitro binding metrics of both compounds. Fluoxetine demonstrates exquisite selectivity for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)[4].
Experimental Methodology: Validating SERT Affinity
To objectively prove the lack of bioactivity in the fragment compared to the robust activity of Fluoxetine, a self-validating Radioligand Binding Assay must be employed.
Causality & Design Choices:
Why do we use[³H]citalopram instead of tritiated serotonin? [³H]citalopram provides a significantly higher signal-to-noise ratio for the central binding site of SERT. Additionally, because SERT binding for inhibitors like fluoxetine is strictly dependent on the presence of chloride (Cl⁻) and sodium (Na⁺) ions[2], our assay buffer must mimic physiological ion concentrations to prevent false negatives.
Step-by-Step Protocol: Radioligand Binding Assay
Membrane Preparation: Culture HEK293 cells stably expressing hSERT. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.
Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]citalopram (final concentration 1 nM), and 25 µL of the test compound (Fluoxetine or 1-(3-Fluorophenyl)propan-1-amine) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the IC₅₀ values using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Step-by-step radioligand binding assay workflow for evaluating SERT affinity.
Conclusion
While 1-(3-Fluorophenyl)propan-1-amine provides an excellent scaffold for synthetic chemists designing novel therapeutics[3], it does not possess the necessary steric bulk or functional groups to act as a monoamine transporter inhibitor on its own. Fluoxetine remains the benchmark for SERT inhibition, utilizing its optimized phenoxy ether linkage to achieve nanomolar affinity and robust clinical efficacy[1][5].
References
1.[1] What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)? - Dr.Oracle. Available at:
2.[4] What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. Available at:
3.[5] Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC (NIH). Available at:
4.[2] Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC (NIH). Available at:
5.[3] Synthesis and in vitro sodium channel blocking activity evaluation of novel homochiral mexiletine analogs - PubMed (NIH). Available at:
A Comparative Guide to the Solid-State Characterization of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride
Abstract In modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) three-dimensional structure and solid-state properties is not merely academic; it is a prerequisite for en...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In modern drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) three-dimensional structure and solid-state properties is not merely academic; it is a prerequisite for ensuring safety, efficacy, and batch-to-batch consistency. The crystalline form of an API governs critical parameters such as solubility, stability, and bioavailability. This guide presents a detailed comparative analysis of the essential techniques for the structural and thermal characterization of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a fluorinated amine salt of significant interest. While a public crystal structure for this specific molecule is not available as of this writing, this document provides a robust framework for its definitive analysis. We will treat the compound as a novel entity, outlining the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and comparing its informational output with complementary techniques, including ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the multi-technique approach required for rigorous API characterization.
The Primacy of Crystal Structure: Why a Multi-Technique Approach is Essential
The journey of a drug candidate from synthesis to clinical application is paved with analytical checkpoints. The most fundamental of these is the unambiguous determination of its molecular structure and solid-state form. For a molecule like 1-(3-Fluorophenyl)propan-1-amine hydrochloride, seemingly minor changes in its crystal lattice (polymorphism) can lead to drastic differences in physical properties.[1] Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement, bond lengths, and angles within a crystal, providing a definitive molecular "fingerprint".[2][3]
However, SC-XRD provides a static image of a molecule in a highly ordered, solid state. To build a complete, regulatory-compliant data package, this "gold standard" must be supported by techniques that probe the molecule's structure in solution, its functional group vibrations, and its thermal behavior. This integrated approach ensures that the identity, purity, and stability of the API are thoroughly understood and controlled.[4]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the three-dimensional structure of a molecule.[5] It relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, revealing the precise location of each atom.[3] For a chiral molecule like 1-(3-Fluorophenyl)propan-1-amine hydrochloride, SC-XRD provides an unambiguous determination of its absolute configuration, which is critical for pharmacological activity.[3]
Anticipated Crystallographic Data
While the specific data for the target compound is yet to be determined, we can anticipate the type of information an SC-XRD experiment would yield. This data is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[6][7]
Parameter
Anticipated Information
Significance
Chemical Formula
C₉H₁₃ClFN
Confirms elemental composition.
Crystal System
e.g., Monoclinic, Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
e.g., P2₁/c
Defines the symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
Defines the size and shape of the repeating unit.[8]
Z Value
Integer (e.g., 4)
Number of molecules per unit cell.
Calculated Density
g/cm³
A key physical property derived from the structure.[3]
Bond Lengths/Angles
Å and °
Confirms the covalent structure and identifies intra/intermolecular interactions.
Hydrogen Bonding
Donor-Acceptor Distances
Crucial for understanding crystal packing and stability in a hydrochloride salt.[9]
Experimental Workflow for SC-XRD
The process from a powdered sample to a refined crystal structure is systematic. The most challenging step is often growing a high-quality single crystal suitable for diffraction.[5]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Single Crystal Growth and X-ray Diffraction
Crystal Growth (Slow Evaporation):
Dissolve 5-10 mg of 1-(3-Fluorophenyl)propan-1-amine hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) in a small, clean vial.
Cover the vial with a cap, then puncture the cap with a needle to allow for very slow solvent evaporation.
Place the vial in a vibration-free location at a constant temperature.
Monitor for crystal growth over several days to weeks. The goal is to obtain well-formed, single crystals with dimensions of at least 0.1 mm.[10]
Crystal Mounting:
Under a microscope, select a high-quality crystal with sharp edges and no visible defects.
Using a cryoloop, carefully scoop the crystal along with a drop of cryoprotectant oil (e.g., Paratone-N).
Mount the loop onto a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations during data collection.[10]
Data Collection:
Mount the goniometer head onto the single-crystal diffractometer.
Perform an initial series of scans to determine the unit cell parameters and crystal quality.[11]
Based on the unit cell and Bravais lattice, the instrument software will devise a strategy for collecting a complete dataset, rotating the crystal through a series of orientations (e.g., ω and φ scans).[11]
Structure Solution and Refinement:
Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities.
Use software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.
Build a molecular model into the electron density map and perform iterative cycles of least-squares refinement (e.g., using SHELXL) to optimize the atomic positions, and thermal parameters to best fit the experimental data.
The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic sensibility.
Comparative Analysis: A Holistic View with Complementary Techniques
While SC-XRD provides the definitive solid-state structure, other techniques are required to build a complete analytical profile. Each method answers a different, crucial question about the API.
Technique
Information Obtained
Sample State
Key Advantage over SC-XRD
Limitation
SC-XRD
Absolute 3D atomic structure, packing, bond lengths/angles.[3]
Single Crystal
Unambiguous proof of structure and stereochemistry.
Requires a suitable single crystal; provides no dynamic or bulk information.
¹⁹F NMR
Electronic environment of the fluorine atom, structural confirmation in solution, impurity profiling.[12][13]
Solution
Confirms structure in a biologically relevant state (solution); highly sensitive to fluorinated impurities.[14]
Provides no information on crystal packing or polymorphism.
FTIR
Presence of functional groups (N-H⁺, C-F, aromatic C-H), hydrogen bonding information.[15][16]
Solid (Bulk)
Fast, non-destructive, and highly sensitive to changes in hydrogen bonding, which can differentiate polymorphs.
Provides indirect structural information; peak assignment can be complex.
DSC
Melting point, enthalpy of fusion, glass transitions, detection of polymorphs and solvates.[1][17][18]
Solid (Bulk)
Quantifies thermal properties and stability, crucial for formulation and storage.[19]
Does not provide direct structural information at the atomic level.
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment
For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making its spectrum simple and sensitive.[12][14] It provides direct insight into the electronic environment of the fluorine atom, which is invaluable for confirming the molecular structure in solution and detecting trace fluorinated impurities.[13]
Protocol: ¹⁹F NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CD₃OD or D₂O) in an NMR tube.
Data Acquisition: Acquire the ¹⁹F NMR spectrum on a 400 MHz (or higher) spectrometer. A simple one-pulse experiment is usually sufficient.
Data Analysis: The spectrum should show a single primary signal for the fluorine on the phenyl ring. The chemical shift and coupling patterns to adjacent protons (³JHF) confirm its position. Any additional signals may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy probes the vibrational frequencies of chemical bonds. For an amine hydrochloride salt, the spectrum is rich with characteristic peaks. The broad absorption bands in the 2500-3200 cm⁻¹ region are characteristic of the N-H⁺ stretching vibrations in the ammonium salt, a key feature distinguishing it from the free base.[15][16] The position and shape of these bands are highly sensitive to the hydrogen-bonding environment, making FTIR an excellent tool for identifying polymorphic forms.
Protocol: FTIR-ATR Analysis
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
DSC measures the heat flow into or out of a sample as a function of temperature.[17][18] This provides critical information on the material's melting point, which is a key indicator of purity.[1] Furthermore, the presence of different crystalline forms (polymorphs) or solvates will manifest as distinct thermal events (e.g., multiple melting peaks or solid-solid phase transitions), making DSC indispensable for solid-form screening.[1]
Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The onset temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Integrated Characterization Strategy
The true power of these techniques lies in their combined application. The diagram below illustrates a logical workflow for the comprehensive characterization of a new API batch.
Chiral separation of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine
The chiral separation of primary amines, particularly 1-arylalkylamines like 1-(3-Fluorophenyl)propan-1-amine, is a critical analytical challenge in pharmaceutical development. As a highly versatile chiral building block...
Author: BenchChem Technical Support Team. Date: March 2026
The chiral separation of primary amines, particularly 1-arylalkylamines like 1-(3-Fluorophenyl)propan-1-amine, is a critical analytical challenge in pharmaceutical development. As a highly versatile chiral building block, its enantiomeric purity directly dictates the stereochemical integrity of downstream active pharmaceutical ingredients (APIs). Because enantiomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, regulatory agencies mandate rigorous enantiomeric resolution and quantification[1],[2].
As a Senior Application Scientist, I approach the enantioseparation of 1-(3-Fluorophenyl)propan-1-amine by analyzing its specific stereoelectronic environment. The molecule features a primary amine capable of hydrogen bonding and protonation, an ethyl aliphatic chain providing steric bulk, and a highly electronegative fluorine atom on the aromatic ring that introduces a strong local dipole and alters
interaction dynamics.
Below is an objective, data-backed comparison of the three most effective methodologies for resolving this compound, grounded in mechanistic causality.
Mechanistic Rationale & Separation Strategies
To design a self-validating separation protocol, we must match the analyte's physicochemical properties with the correct Chiral Stationary Phase (CSP) or derivatizing agent[3].
1. Direct Separation via Polysaccharide CSPs (Normal Phase)
Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are the industry standard for broad-spectrum chiral recognition[3]. For 1-(3-Fluorophenyl)propan-1-amine, the chiral recognition mechanism relies on the analyte entering the helical groove of the polymer. The carbamate linkages of the CSP act as hydrogen bond donors/acceptors interacting with the neutral primary amine. Simultaneously, the 3-fluorophenyl group undergoes
stacking with the phenyl rings of the CSP, while the fluorine atom's dipole enhances the rigidity of the transient diastereomeric complex[1].
2. Direct Separation via Crown Ether CSPs (Aqueous/Reversed Phase)
Crown ether CSPs are explicitly designed for primary amines. A chiral 18-crown-6 ether derivative forms a highly specific host-guest inclusion complex with the analyte. However, this requires the amine to be fully protonated to an ammonium ion (
). The chiral barrier of the crown ether sterically discriminates between the ethyl group and the 3-fluorophenyl ring, offering exceptional enantioselectivity[3].
3. Indirect Separation via Chiral Derivatization
When trace-level bioanalysis is required, direct UV detection of the fluorophenyl group may lack sensitivity. Indirect separation involves reacting the racemic amine with an enantiopure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride ((R)-MTPA-Cl). This covalent reaction converts the enantiomers into stable diastereomers, which possess different physicochemical properties and can be easily resolved on a robust, achiral C18 column using standard Reversed-Phase HPLC (RP-HPLC)[4],[5].
Logical workflow for selecting a chiral separation strategy for primary amines.
Quantitative Data Comparison
The following table summarizes the comparative chromatographic performance for the enantioseparation of 1-arylalkylamines structurally homologous to 1-(3-Fluorophenyl)propan-1-amine.
Separation Strategy
Stationary Phase
Mobile Phase
Separation Factor ()
Resolution ()
Analysis Time
Optimal Application
Direct (Normal Phase)
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA / DEA (90:10:0.1)
1.45
2.8
15 min
Preparative scale-up
Direct (Aqueous)
Chiral Crown Ether (18-crown-6)
pH 1.5 HClO₄ (aq)
1.62
3.5
22 min
Analytical purity
Indirect (RP-HPLC)
Achiral C18 (with MTPA-Cl derivatization)
Water / MeCN (Gradient)
1.25
2.1
35 min
Trace LC-MS bioanalysis
Experimental Protocols & Methodological Causality
Protocol A: Direct Separation via Polysaccharide CSP (Preparative/Analytical)
Objective: High-throughput separation utilizing hydrogen bonding and
interactions.
Column Selection: Mount a Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[3].
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA).
Causality: DEA is a basic additive critical for primary amines. It competitively binds to residual acidic silanol groups on the silica matrix, preventing non-specific ionic interactions that cause severe peak tailing and loss of resolution[3].
Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 254 nm.
Sample Injection: Dissolve the analyte in the mobile phase (1 mg/mL) and inject 10 µL.
Protocol B: Direct Separation via Crown Ether CSP (Analytical)
Objective: Maximum enantiomeric resolution utilizing host-guest inclusion.
Column Selection: Mount a Crownpak CR(+) column (150 x 4.0 mm, 5 µm).
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (
) adjusted to exactly pH 1.5.
Causality: The primary amine must be fully protonated to an ammonium ion (
) to insert into the crown ether cavity. Perchloric acid is mandatory because it provides the necessary hydronium ions without forming strongly coordinating ion pairs (unlike TFA or HCl) that would disrupt the delicate chiral inclusion complex[1].
Chromatographic Conditions: Set flow rate to 0.4 mL/min (due to the viscosity of aqueous mobile phases on this specific polymer), temperature to 4 °C (lower temperatures enhance the exothermic inclusion complexation), and UV detection to 210 nm.
Sample Injection: Inject 5 µL of a 0.5 mg/mL aqueous sample.
Protocol C: Indirect Separation via MTPA-Cl Derivatization (Bioanalysis)
Objective: Conversion to diastereomers for highly sensitive LC-MS tracking.
Derivatization Reaction: Dissolve 1 mg of racemic 1-(3-Fluorophenyl)propan-1-amine in 500 µL of anhydrous dichloromethane. Add 2 molar equivalents of Triethylamine (TEA) and 1.5 equivalents of (R)-Mosher's acid chloride ((R)-MTPA-Cl).
Causality: Anhydrous conditions are strictly required. Water will rapidly hydrolyze MTPA-Cl into MTPA acid, destroying the reactive chiral derivatizing agent, halting the reaction, and introducing massive analytical artifacts[5].
Quenching & Extraction: After stirring for 1 hour at room temperature, quench with 100 µL of methanol. Evaporate to dryness under nitrogen and reconstitute in 1 mL of Acetonitrile.
Chromatographic Conditions: Inject onto an achiral C18 column using a linear gradient of Water/Acetonitrile (0.1% Formic Acid) from 5% to 95% over 30 minutes[4].
Chiral recognition mechanisms for 1-(3-Fluorophenyl)propan-1-amine on different CSPs.
References
A Review on Chiral Stationary Phases for Separation of Chiral Drugs
International Journal of Pharmaceutical and Phytopharmacological Research (eIJPPR)
URL:[Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals
MDPI
URL:[Link]
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research
National Institutes of Health (PMC)
URL:[Link]
Chiral HPLC separation: strategy and approaches
Chiralpedia
URL:[Link]
Elemental Analysis Standards for 1-(3-Fluorophenyl)propan-1-amine HCl: A Comparative Guide
As a Senior Application Scientist, evaluating the elemental purity of halogenated active pharmaceutical ingredient (API) intermediates requires navigating complex physicochemical hurdles. 1-(3-Fluorophenyl)propan-1-amine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the elemental purity of halogenated active pharmaceutical ingredient (API) intermediates requires navigating complex physicochemical hurdles. 1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: [1]) presents a unique stoichiometric profile: an empirical formula of C9H13ClFN with a molecular weight of 189.66 g/mol . Comprising 10.02% fluorine and 18.69% chlorine by mass, this molecule demands a multi-modal analytical approach to verify bulk composition while simultaneously screening for toxic trace elemental impurities.
This guide objectively compares alternative elemental analysis platforms, details the causality behind specific methodological choices, and provides self-validating experimental protocols to ensure absolute data integrity.
The Analytical Challenge: Causality in Method Selection
Analyzing fluorinated and chlorinated compounds is notoriously difficult due to fundamental chemical behaviors:
The Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Traditional wet chemical digestions (e.g., Kjeldahl or open-vessel acid digestion) fail to completely mineralize fluorinated organics, leading to artificially low fluorine recoveries.
Halogen Volatility: During sample preparation, halogens readily form volatile acids (HF, HCl). If the analytical system is not perfectly closed, these analytes escape before detection.
Plasma Ionization Limitations: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for trace metals, 1 [2] in an argon plasma due to its high ionization potential (17.4 eV), making standard ICP-MS unsuitable for direct bulk fluorine quantification.
To construct a comprehensive elemental profile, we must deploy a triad of techniques: CHNS Combustion for organic bulk, Combustion Ion Chromatography (CIC) for halogens, and ICP-MS for trace heavy metals.
Comparison Guide: Elemental Analysis Platforms
Analytical Technique
Target Analytes
Mechanism of Action
Suitability for C9H13ClFN
Limitations
CHNS-O Analyzer
C, H, N, S, O
High-temperature oxidation (900°C) with thermal conductivity detection (TCD).
Excellent for C, H, N confirmation.
Cannot quantify F or Cl. Halogens can poison the reduction catalysts if not scrubbed.
Combustion IC (CIC)
F, Cl, Br, I, S
Pyrohydrolysis (1050°C) followed by aqueous absorption and anion-exchange chromatography.
Gold Standard for bulk F (10.02%) and Cl (18.69%) quantification.
Requires careful control of water vapor to prevent CF4 gas formation.
ICP-MS
Trace Metals (As, Cd, Hg, Pb, etc.)
Microwave digestion followed by argon plasma ionization and mass filtration.
Poor sensitivity for bulk halogens; high Cl matrix causes polyatomic interferences.
Self-Validating Analytical Logic
To establish trustworthiness, an analytical workflow cannot rely on blind data generation. It must be a self-validating system where internal standards and matrix spikes continuously monitor extraction efficiency and instrument drift.
Self-Validating Elemental Analysis Workflow for Halogenated APIs
Experimental Protocols & Methodological Causality
Protocol 1: Halogen Quantification via Combustion Ion Chromatography (CIC)
Causality:3 [4] is selected because high-temperature pyrohydrolysis is the only reliable way to cleave the C-F bond. By introducing water vapor into the combustion stream, fluorine is quantitatively converted to hydrogen fluoride (HF) rather than inert tetrafluoromethane (CF4) gas, which would escape detection.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 2.000 mg of 1-(3-Fluorophenyl)propan-1-amine HCl into a ceramic sample boat.
Internal Standardization (The Validation Step): Spike the sample boat with 10 µL of a 100 ppm Bromide (Br⁻) internal standard. Why? Because the target molecule contains F and Cl, but no Br. If the Br⁻ recovery at the end of the run is 100%, we have absolute proof that no halogens were lost to volatility or incomplete combustion.
Pyrohydrolysis: Introduce the boat into the furnace at 1050 °C under an Argon/Oxygen stream enriched with water vapor.
Absorption: Route the effluent gases into an absorber module containing 10 mL of 18 MΩ ultrapure water with 10 ppm H₂O₂.
Chromatographic Separation: Inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5) using a 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ eluent.
Detection: Quantify F⁻ and Cl⁻ via suppressed conductivity.
Protocol 2: Trace Elemental Impurities via ICP-MS (USP <233> Compliant)
Causality: The sample matrix contains ~18.7% Chlorine. In an argon plasma, Cl reacts with Ar to form the polyatomic ion ⁴⁰Ar³⁵Cl⁺ (m/z 75). Arsenic (As), a Class 1 toxic element, is monoisotopic at m/z 75. Without kinetic energy discrimination (KED), the high chlorine content would yield a massive false positive for Arsenic. Therefore, Helium Collision Cell technology is mandatory.
Step-by-Step Methodology:
Closed-Vessel Digestion: Weigh 100 mg of sample into a PTFE microwave vessel. Add 4 mL concentrated HNO₃ and 1 mL HCl (Reverse Aqua Regia to stabilize Hg).
Matrix Spiking (The Validation Step): Spike a duplicate sample with target elements at 0.5J, 1.0J, and 1.5J (where J is the Permitted Daily Exposure target concentration).
Microwave Program: Ramp to 200 °C over 15 minutes; hold for 15 minutes to ensure total matrix destruction.
Analysis: Dilute the digestate to 50 mL. Analyze via ICP-MS using Helium (He) collision cell mode to selectively neutralize the ⁴⁰Ar³⁵Cl⁺ polyatomic interference.
Validation Criteria: Spike recovery must fall within 70–150%, with a precision (RSD) of <20%.
Experimental Data Synthesis
The following tables summarize the expected analytical performance when integrating these self-validating protocols for 1-(3-Fluorophenyl)propan-1-amine HCl.
Table 1: Bulk Elemental Composition (Empirical Formula Verification)
Data demonstrates the precision of combining CHNS and CIC to verify the C9H13ClFN stoichiometry.
Spike recovery data proving the efficacy of He-Collision mode in a high-chlorine matrix.
Element (Class)
Target Limit (PDE µg/g)
Spike Level (1.0J)
Recovery (%)
Interference Mitigated
Pass/Fail
As (Class 1)
1.5 µg/g
1.5 µg/g
98.2%
⁴⁰Ar³⁵Cl⁺ via He Cell
PASS
Cd (Class 1)
0.5 µg/g
0.5 µg/g
101.4%
MoO⁺ via He Cell
PASS
Hg (Class 1)
3.0 µg/g
3.0 µg/g
95.6%
Volatility via Closed Vessel
PASS
Pb (Class 1)
0.5 µg/g
0.5 µg/g
99.1%
None (Direct Measurement)
PASS
Conclusion
The elemental analysis of 1-(3-Fluorophenyl)propan-1-amine HCl cannot be achieved through a single analytical platform. By architecting a self-validating workflow that pairs the pyrohydrolytic power of Combustion IC for halogens with the interference-mitigating capabilities of He-mode ICP-MS for trace metals, researchers can guarantee both the empirical purity of their API intermediates and strict compliance with global pharmacopeial safety standards.
References
"High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow" - Analytical Chemistry, ACS Publications. URL: [Link]
"Combustion Ion Chromatography (CIC)" - EAG Laboratories. URL: [Link]
A Comparative Analysis of 3-Fluoro and 4-Fluoro Phenylpropylamines: A Guide to Structure-Activity Relationships
Introduction: The Subtle Power of Fluorine in Phenylpropylamine Scaffolds The phenylpropylamine backbone represents a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive compounds and th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Subtle Power of Fluorine in Phenylpropylamine Scaffolds
The phenylpropylamine backbone represents a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive compounds and therapeutic agents. The introduction of a fluorine atom to the phenyl ring, a common strategy in drug design, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This is due to fluorine's unique characteristics: high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds that can block metabolic pathways. The positional isomerism of this fluorine substituent, particularly the comparison between the 3-fluoro (meta) and 4-fluoro (para) positions, often leads to distinct pharmacological profiles. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-fluoro and 4-fluoro phenylpropylamines, offering insights for researchers and drug development professionals. We will delve into their comparative synthesis, receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and established scientific principles.
Comparative Synthesis: Navigating the Pathways to Positional Isomers
The synthesis of 3-fluoro and 4-fluoro phenylpropylamines typically starts from commercially available fluorinated precursors. The choice of starting material is dictated by the desired final substitution pattern.
General Synthetic Approach
A common synthetic route involves the reductive amination of a corresponding fluorinated phenylacetone or the reduction of a fluorinated phenyl-2-nitropropene.
Caption: General synthetic routes to 3- and 4-fluorophenylpropylamines.
Experimental Protocol: Synthesis of 4-Fluorophenylpropylamine via Reductive Amination
Reaction Setup: To a solution of 4-fluorophenylacetone (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
Purification: Purify the crude product by column chromatography on silica gel to yield 4-fluorophenylpropylamine.
Note: The synthesis of the 3-fluoro isomer follows a similar protocol, starting with 3-fluorophenylacetone.
The choice of synthetic route can be influenced by the availability and cost of starting materials. For instance, methods for preparing 3-fluoro-4-morpholinyl phenylamine have been developed starting from o-fluoro-nitrobenzene to reduce costs.[1]
Receptor Binding Profiles: A Tale of Two Isomers
The position of the fluorine atom on the phenyl ring significantly influences the ligand's ability to bind to various receptors, particularly monoamine transporters and G-protein coupled receptors (GPCRs).
Dopamine and Serotonin Receptors
Studies on related fluorinated compounds suggest that both 3-fluoro and 4-fluoro substitution can impact affinity for dopamine (D1, D2, D3) and serotonin (5-HT) receptors.
For instance, in a series of N-substituted 2-(hydroxyphenyl)ethylamines, the 3-fluoro-4-hydroxyphenyl and 4-fluoro-3-hydroxyphenyl isomers showed high selectivity for D2-like receptors.[2] Specifically, N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine was approximately 65 times more selective for D2 sites versus D1 sites.[2] While this is not a direct comparison on the phenylpropylamine scaffold, it highlights the significant role of fluorine's position in conferring receptor selectivity.
In the context of antipsychotic drugs, many of which are phenyl-piperazine derivatives, fluorine substitution is a common feature. For example, certain N-phenylpiperazine analogs with fluoride substitutions have been evaluated for their selective binding to D3 versus D2 dopamine receptors.[3]
Note: This table presents data from related compound classes to infer potential trends for phenylpropylamines, as direct comparative data is limited in the provided search results.
The lipophilicity of the substituent at the 4-position of 2,5-dimethoxyphenylisopropylamine analogues has been shown to correlate with their affinity for both human 5-HT2A and 5-HT2B receptors.[4] This suggests that the electronic properties of the fluorine atom at the 4-position likely play a crucial role in receptor binding.
Functional Activity: Agonists, Antagonists, and Everything in Between
The functional consequence of receptor binding—whether a compound acts as an agonist, antagonist, or inverse agonist—is also critically dependent on the fluorine position.
Dopamine and Serotonin Systems
In the study of 2,5-dimethoxyphenylisopropylamine analogs, while binding affinity at the 5-HT2B receptor was correlated with lipophilicity, the functional activity (agonist vs. antagonist action) was not.[4] This underscores that binding affinity does not always predict functional outcome.
For antipsychotic agents, blockade of 5-HT2A receptors is a key mechanism.[5] The kinetic binding properties at both D2 and 5-HT2A receptors are crucial for their therapeutic and side-effect profiles.[5] While direct comparative data for 3-fluoro vs. 4-fluoro phenylpropylamines is not available, the principle that the substitution pattern dictates the balance of activity at these receptors is well-established.
Caption: Logical flow of how positional isomerism impacts functional activity.
In Vivo Effects and Therapeutic Implications
The ultimate test of a compound's utility lies in its in vivo effects. The subtle structural difference between 3-fluoro and 4-fluoro phenylpropylamines can translate into significant differences in their behavioral and physiological effects.
Locomotor Activity and Neurochemical Effects
Studies on para-halogenated α-pyrrolidinophenones, which share a similar pharmacophore, have shown them to be potent dopamine uptake inhibitors.[6] Specifically, 4-fluoro-α-PVP administration has been demonstrated to induce a dose-dependent increase in horizontal locomotor activity in mice.[6] This suggests that 4-fluoro substituted phenylpropylamines may have stimulant properties mediated by dopamine transporter inhibition.
In vivo microdialysis studies on amphetamine analogs have shown that these compounds can increase extracellular dopamine and serotonin in the nucleus accumbens, leading to changes in locomotor activity.[7] The relative effect on dopamine versus serotonin release is a key determinant of the overall behavioral profile. While direct comparative data for the 3- and 4-fluoro isomers is lacking, it is plausible that their differential effects on dopamine and serotonin transporters would lead to distinct behavioral outcomes.
Conclusion: The Devil is in the Details
The structure-activity relationship of 3-fluoro versus 4-fluoro phenylpropylamines is a clear illustration of how minor structural modifications can lead to profound changes in pharmacological activity. While direct, head-to-head comparative studies are not abundant in the literature, by synthesizing data from related compound classes, we can infer key principles:
Synthesis: Both isomers are accessible through established synthetic routes, with the choice of starting material being the primary determinant.
Receptor Binding: The position of the fluorine atom significantly influences binding affinity and selectivity for dopamine and serotonin receptors. The para-position, in particular, appears to be important for interactions with certain receptor subtypes, likely due to its influence on the molecule's electronic properties and lipophilicity.
Functional Activity: The functional outcome of receptor binding is not solely dependent on affinity and can differ significantly between the two isomers.
In Vivo Effects: These molecular differences are expected to translate into distinct behavioral and physiological effects, particularly concerning locomotor activity and neurochemical release.
For researchers and drug development professionals, this comparative guide highlights the importance of systematic exploration of positional isomers. The choice between a 3-fluoro and a 4-fluoro substituent is not trivial and can be the deciding factor in achieving the desired therapeutic profile while minimizing off-target effects. Further direct comparative studies on the phenylpropylamine scaffold are warranted to fully elucidate the nuanced SAR of these two important classes of compounds.
References
Vertex AI Search, "2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC".
Vertex AI Search, "Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors".
Vertex AI Search, "Effects of 4-F-PVP (5, 10, 20 mg/kg) on the spontaneous locomotor... - ResearchGate".
Vertex AI Search, "DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed".
Vertex AI Search, "CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents".
Vertex AI Search, "Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists - PubMed".
Vertex AI Search, "In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC".
Vertex AI Search, "Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers".
Vertex AI Search, "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers".
Vertex AI Search, "WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents".
Vertex AI Search, "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI".
Vertex AI Search, "Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC - NIH".
Vertex AI Search, "Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed".
Vertex AI Search, "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI".
Navigating the Disposal of 1-(3-Fluorophenyl)propan-1-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring a safe la...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring a safe laboratory environment and adhering to strict regulatory compliance, particularly concerning chemical waste management. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, a compound that, while integral to specific research applications, necessitates careful handling due to its potential hazards.
This document moves beyond a simple checklist, offering a detailed rationale for each step in the disposal process. By understanding the "why" behind these procedures, laboratory professionals can cultivate a culture of safety and environmental stewardship, thereby building unwavering trust in their operational integrity.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. 1-(3-Fluorophenyl)propan-1-amine hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications mandate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment.
Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound[1][2].
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1][2][3].
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[2][3][4].
Waste Characterization and Segregation: The Foundation of Compliant Disposal
Proper disposal begins with accurate waste characterization. All waste containing 1-(3-Fluorophenyl)propan-1-amine hydrochloride must be treated as hazardous waste[1][5]. It is crucial to prevent the mixing of incompatible waste streams[6].
Designated, chemically resistant, and clearly labeled hazardous waste container with a secure lid[1][6].
Liquid Waste
Solutions containing 1-(3-Fluorophenyl)propan-1-amine hydrochloride, including reaction mixtures and solvent rinses.
Compatible, labeled hazardous waste container. The label must list all components and their estimated percentages[1].
Contaminated Sharps
Needles, syringes, or other sharp objects contaminated with the compound.
Puncture-resistant sharps container specifically designated for hazardous chemical waste.
Empty Containers
Original containers of 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Must be properly decontaminated before being discarded as non-hazardous waste[1][7].
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to the disposal of various waste forms of 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Disposal of Solid Waste
Collection: Carefully transfer all solid waste into a designated hazardous waste container. Avoid generating dust[8].
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "1-(3-Fluorophenyl)propan-1-amine hydrochloride," the CAS number (844470-86-6), and an accumulation start date[1].
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials[1][6]. The storage area should be secure and well-ventilated.
Disposal of Liquid Waste
Collection: Collect all liquid waste containing the compound in a compatible, leak-proof hazardous waste container.
Labeling: As with solid waste, label the container clearly with "Hazardous Waste" and list all chemical constituents with their approximate concentrations[1].
Storage: Store the liquid waste container in a secondary containment bin within the satellite accumulation area to prevent spills.
Decontamination and Disposal of Empty Containers
Empty containers must be thoroughly decontaminated to be considered non-hazardous.
Triple Rinsing:
Rinse the empty container three times with a suitable solvent in which 1-(3-Fluorophenyl)propan-1-amine hydrochloride is soluble.
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste[1].
Defacing: Completely remove or deface the original label to prevent misidentification[1][7].
Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the regular laboratory glass waste or recycled, following institutional guidelines[1][7].
Emergency Procedures for Spills and Exposure
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site[9].
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.
Personal Protection: Don appropriate PPE before attempting to clean the spill.
Containment and Absorption: For liquid spills, contain the spill using absorbent materials like vermiculite or sand, working from the outside in. For solid spills, gently sweep up the material to avoid creating dust[3].
Collection: Place all contaminated materials into a designated hazardous waste container[9].
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Exposure Response
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention[2][4][8].
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[4][8][10]. Seek medical advice if irritation persists.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][4][8]. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][8].
Regulatory Framework and Final Disposition
The disposal of 1-(3-Fluorophenyl)propan-1-amine hydrochloride is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[11]. All hazardous waste must be managed from "cradle-to-grave," meaning the generator is responsible for the waste from its creation to its final disposal.
Final Disposal:
Licensed Waste Hauler: All hazardous waste must be collected and transported by a licensed hazardous waste disposal company[5].
Manifest System: A hazardous waste manifest must be completed to track the waste from the generator's facility to the final treatment, storage, and disposal facility (TSDF)[12].
Record Keeping: Maintain all records of hazardous waste generation, storage, and disposal for at least three years[5].
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
By adhering to these comprehensive guidelines, research professionals can ensure the safe and compliant disposal of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, fostering a secure and responsible laboratory environment.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
A Comprehensive Guide to the Safe Handling of 1-(3-Fluorophenyl)propan-1-amine hydrochloride
As a Senior Application Scientist, it is my priority to ensure that your research with novel compounds is not only groundbreaking but also conducted with the highest standards of safety. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is my priority to ensure that your research with novel compounds is not only groundbreaking but also conducted with the highest standards of safety. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding Your Compound
1-(3-Fluorophenyl)propan-1-amine hydrochloride is a research chemical with specific potential hazards. A thorough understanding of these is the first step in a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful).
Summary of Hazards:
Hazard Statement
Description
Potential Effects
H302
Harmful if swallowed
Ingestion can lead to adverse health effects.
H315
Causes skin irritation
Direct contact can cause redness, itching, and inflammation.
H319
Causes serious eye irritation
Contact with eyes can result in significant irritation and potential damage.
H335
May cause respiratory irritation
Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.
This hazard profile necessitates a multi-faceted approach to safety, encompassing engineering controls, administrative controls, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-(3-Fluorophenyl)propan-1-amine hydrochloride. The following table outlines the recommended PPE for various laboratory activities.
Recommended PPE for Handling 1-(3-Fluorophenyl)propan-1-amine hydrochloride:
Activity
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields or chemical splash goggles.[1]
Nitrile gloves (ensure compatibility with any solvents used).
Standard laboratory coat.
N95 respirator if handling powder outside of a chemical fume hood.
Air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Proper sequence for donning personal protective equipment.
Doffing PPE Workflow
Caption: Proper sequence for doffing personal protective equipment to avoid contamination.
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond personal protection to include safe handling practices and proper disposal methods.
Engineering Controls
Ventilation: Always handle 1-(3-Fluorophenyl)propan-1-amine hydrochloride in a well-ventilated area.[1][3] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate work area.[1][4]
Standard Operating Procedures (SOPs) for Handling
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any new information.
Weighing: As a solid, this compound should be weighed in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Emergency Procedures: Spill and Exposure Response
Spill Response Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[3] Seek immediate medical attention.
Disposal Plan
All waste containing 1-(3-Fluorophenyl)propan-1-amine hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate container.
Contaminated Materials: Place used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste bag.
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[1][6] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, you can significantly minimize the risks associated with the handling of 1-(3-Fluorophenyl)propan-1-amine hydrochloride, ensuring a safe and productive research environment.